2,4-Difluoro-5-methoxyaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4-difluoro-5-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDAGSPNFKGGKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10600979 | |
| Record name | 2,4-Difluoro-5-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10600979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98446-51-6 | |
| Record name | 2,4-Difluoro-5-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10600979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Difluoro-5-methoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 2,4-Difluoro-5-methoxyaniline for Researchers and Drug Development Professionals
Introduction
2,4-Difluoro-5-methoxyaniline is a fluorinated aromatic amine that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group on the aniline scaffold, provides a versatile platform for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides an in-depth overview of the properties, synthesis, and potential applications of this compound, with a focus on its relevance to researchers and scientists in the pharmaceutical industry.
Core Properties of this compound
Table 1: Chemical and Physical Properties of this compound and Related Compounds
| Property | Value for this compound (Predicted/Computed) | Value for 2,4-Difluoroaniline (CAS: 367-25-9)[3] | Value for 3,5-Difluoro-4-methoxyaniline (CAS: 363-47-3)[4] |
| Molecular Formula | C₇H₇F₂NO | C₆H₅F₂N | C₇H₇F₂NO |
| Molecular Weight | 159.13 g/mol | 129.11 g/mol | 159.13 g/mol |
| Appearance | Likely a solid or liquid at room temperature | Dark reddish-purple liquid | Not specified |
| Boiling Point | Not available | 170 °C (338 °F) at 753 mmHg | Not available |
| Melting Point | Not available | -7.5 °C (18.5 °F) | Not available |
| Solubility | Expected to be soluble in common organic solvents | 10 to 50 mg/mL in water at 20.5 °C | Not available |
Note: Some properties for this compound are predicted based on its structure, as experimental data is limited. Data for related compounds is provided for reference.
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through multi-step synthetic routes, often starting from commercially available precursors. A plausible synthetic pathway involves the introduction of the methoxy group onto a difluoronitrobenzene scaffold, followed by the reduction of the nitro group to an amine.
Proposed Synthesis of this compound
A potential synthetic route for this compound is outlined below. This proposed pathway is based on established chemical transformations for similar aromatic compounds.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol for a Related Compound: Synthesis of 4-fluoro-2-methoxyaniline [5]
The following protocol for a structurally similar compound illustrates the key chemical transformations involved.
Step 1: Preparation of 4-fluoro-2-methoxy-1-nitrobenzene from 2,4-difluoro-1-nitrobenzene [5]
-
In a clean, dry round-bottom flask, dissolve 2,4-difluoro-1-nitrobenzene in toluene.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add methanol to the reaction mass at 0°C.
-
Add potassium tert-butoxide in portions at 0°C.
-
Stir the reaction mass at 0°C for 15-30 minutes.
-
Allow the reaction to warm to 20°C and stir for 4 hours.
-
Upon completion, the product can be isolated using standard work-up procedures.
Step 2: Reduction of 4-fluoro-2-methoxy-1-nitrobenzene to 4-fluoro-2-methoxyaniline [5]
-
In an autoclave, charge methanol and 4-fluoro-2-methoxy-1-nitrobenzene.
-
Add a slurry of Raney Nickel in methanol under a nitrogen atmosphere.
-
Stir the reaction mass at 25-30°C for 10-15 minutes.
-
Pressurize the autoclave with hydrogen gas and heat as required to drive the reduction.
-
After the reaction is complete, filter the catalyst and concentrate the solvent to obtain the crude product, which can be further purified by distillation or chromatography.
Analytical Characterization
The identity and purity of this compound are typically confirmed using a suite of analytical techniques. Chemical suppliers often provide access to analytical data for this compound, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure and the position of the substituents on the aromatic ring.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on both the purity and the molecular weight of the compound.[2]
Applications in Drug Discovery and Medicinal Chemistry
Aniline derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals. The specific substitution pattern of this compound makes it a particularly interesting building block for the development of kinase inhibitors.
The 2,4-difluorophenylamino moiety is a key pharmacophore in a number of potent and selective enzyme inhibitors. For instance, compounds incorporating a 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino) group have been identified as dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Fibroblast Growth Factor Receptor-1 (FGFR-1).[6] These receptors are critical mediators of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.
VEGFR/FGFR Signaling Pathway and Potential Point of Inhibition
The diagram below illustrates a simplified signaling pathway for VEGFR and FGFR, highlighting the point at which an inhibitor derived from this compound might act.
Caption: Simplified VEGFR/FGFR signaling pathway and point of inhibition.
By acting as a scaffold for molecules that compete with ATP for the kinase binding site on these receptors, this compound can be instrumental in the development of novel anti-cancer therapeutics.[6]
Safety and Handling
As with all aniline derivatives, this compound should be handled with care in a well-ventilated laboratory, preferably in a chemical fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
This compound is a specialized chemical intermediate with significant potential in the synthesis of biologically active molecules. Its utility as a building block for targeted therapeutics, particularly in the area of oncology, makes it a compound of high interest to researchers and professionals in the drug development sector. While detailed experimental data for this specific molecule is somewhat limited, its synthesis and applications can be reliably inferred from established chemical principles and the study of closely related analogs. As research in targeted therapies continues to evolve, the demand for versatile and functionalized building blocks like this compound is likely to increase.
References
- 1. 98446-51-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. 98446-51-6|this compound|BLD Pharm [bldpharm.com]
- 3. 2,4-Difluoroaniline | C6H5F2N | CID 9709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
physical and chemical properties of 2,4-Difluoro-5-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Difluoro-5-methoxyaniline is a fluorinated aromatic amine with potential applications as a key building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical research. The presence of two fluorine atoms and a methoxy group on the aniline scaffold imparts unique electronic properties and metabolic stability to its derivatives, making it an attractive intermediate for drug discovery. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, a plausible synthetic route with a generalized experimental protocol, and a discussion of its potential applications in drug development based on the activities of structurally related compounds.
Physicochemical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₇F₂NO | [1][2] |
| Molecular Weight | 159.13 g/mol | [2] |
| CAS Number | 98446-51-6 | [2][3] |
| Appearance | Not available | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Density | Not available | - |
| Solubility | Not available | - |
| pKa | Not available | - |
Table 2: Experimental Properties of 2,4-Difluoroaniline (for comparison)
| Property | Value | Source |
| Molecular Formula | C₆H₅F₂N | [4][5] |
| Molecular Weight | 129.11 g/mol | [4] |
| CAS Number | 367-25-9 | [4][5] |
| Appearance | Dark reddish-purple liquid | [4] |
| Melting Point | -7.5 °C | [4] |
| Boiling Point | 170 °C at 753 mmHg | [4] |
| Density | 1.268 g/mL at 25 °C | [4] |
| Solubility in Water | 10 to 50 mg/mL at 20.5 °C | [4] |
Chemical Reactivity
The chemical reactivity of this compound is dictated by the interplay of its functional groups: the nucleophilic amino group and the electron-rich aromatic ring, which is influenced by the electron-withdrawing fluorine atoms and the electron-donating methoxy group.
-
Amino Group Reactivity: The primary amine functionality allows for a range of reactions, including N-acylation, N-alkylation, diazotization to form diazonium salts (which are versatile intermediates for introducing various substituents), and condensation with carbonyl compounds to form imines.
-
Aromatic Ring Reactivity: The positions on the aromatic ring are activated or deactivated towards electrophilic substitution based on the directing effects of the substituents. The strong electron-withdrawing nature of the fluorine atoms deactivates the ring, while the methoxy and amino groups are activating. The regioselectivity of such reactions would need to be determined empirically.
Synthesis
Proposed Synthetic Workflow
A logical synthetic pathway could involve the nitration of a difluoromethoxybenzene precursor, followed by the reduction of the nitro group to an amine. The following diagram illustrates this proposed workflow.
Caption: Proposed two-step synthesis of this compound.
Generalized Experimental Protocol
Step 1: Nitration of 1,3-Difluoro-4-methoxybenzene
-
To a stirred, cooled (0-5 °C) solution of concentrated sulfuric acid, slowly add 1,3-difluoro-4-methoxybenzene.
-
A nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) is then added dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for a specified time, monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is carefully poured onto crushed ice, and the resulting precipitate (2,4-Difluoro-5-methoxynitrobenzene) is collected by filtration, washed with cold water until neutral, and dried.
-
Purification can be achieved by recrystallization from a suitable solvent like ethanol.
Step 2: Reduction of 2,4-Difluoro-5-methoxynitrobenzene
-
To a solution of 2,4-Difluoro-5-methoxynitrobenzene in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid), a reducing agent is added. Common reducing systems include:
-
Iron powder in the presence of a catalytic amount of hydrochloric acid.
-
Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.
-
-
The reaction mixture is heated (if necessary) and stirred until the reaction is complete (monitored by TLC).
-
If using iron, the reaction mixture is filtered to remove the iron salts. The filtrate is then neutralized with a base (e.g., sodium carbonate or sodium hydroxide) and extracted with an organic solvent (e.g., ethyl acetate).
-
If using catalytic hydrogenation, the catalyst is removed by filtration through celite.
-
The organic extracts are combined, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude this compound.
-
Further purification can be performed by column chromatography or distillation under reduced pressure.
Applications in Drug Development
While no specific drugs have been identified that contain the this compound moiety, the structural motifs of fluorinated anilines are of significant interest in medicinal chemistry. The introduction of fluorine atoms into drug candidates can profoundly influence their physicochemical and pharmacokinetic properties.
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the half-life of a drug.
-
Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, potentially enhancing binding affinity and potency.
-
Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes.
Given these properties, this compound serves as a valuable scaffold for the synthesis of novel bioactive compounds. It can be a precursor for the synthesis of various heterocyclic systems or substituted anilines that are core structures in many therapeutic agents, including kinase inhibitors, GPCR modulators, and anti-infective agents. The specific substitution pattern of this molecule offers a unique combination of electronic and steric properties for fine-tuning drug-receptor interactions.
Signaling Pathways and Biological Activity
There is currently no direct experimental evidence linking this compound to specific biological signaling pathways or detailing its intrinsic biological activity. The biological effects of compounds derived from this aniline would be highly dependent on the further chemical modifications and the final molecular structure.
However, based on the known activities of other substituted anilines in drug discovery, it is plausible that derivatives of this compound could be designed to target a wide range of biological pathways. For instance, many kinase inhibitors feature an aniline or anilino-pyrimidine core that binds to the ATP-binding pocket of kinases. The unique substitution pattern of this compound could be exploited to achieve selectivity for specific kinases involved in cancer or inflammatory diseases.
The logical relationship for its potential application in drug discovery is outlined in the following diagram:
Caption: The logical workflow from a chemical building block to a potential drug candidate.
Conclusion
This compound is a chemical intermediate with significant potential for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. While comprehensive experimental data on its physical properties and specific biological activities are currently lacking in the public domain, its structural features suggest it is a valuable building block for creating molecules with enhanced metabolic stability and potentially high biological potency. Further research into the synthesis, characterization, and derivatization of this compound is warranted to fully explore its utility in drug discovery and development.
References
- 1. PubChemLite - this compound (C7H7F2NO) [pubchemlite.lcsb.uni.lu]
- 2. 98446-51-6|this compound|BLD Pharm [bldpharm.com]
- 3. 98446-51-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. 2,4-Difluoroaniline | C6H5F2N | CID 9709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-Difluoroaniline [webbook.nist.gov]
An In-Depth Technical Guide to 2,4-Difluoro-5-methoxyaniline
This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and analytical methodologies related to 2,4-Difluoro-5-methoxyaniline. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Molecular and Chemical Data
This compound is an aromatic organic compound that serves as a building block in organic synthesis.[1] Its structure incorporates a benzene ring substituted with two fluorine atoms, an amine group, and a methoxy group.
The key quantitative data for this compound are summarized in the table below for ease of reference and comparison.
| Property | Value |
| CAS Number | 98446-51-6[1][2] |
| Molecular Formula | C₇H₇F₂NO[1] |
| Molecular Weight | 159.13 g/mol [1][2] |
| MDL Number | MFCD08689699[1][2] |
| SMILES Code | NC1=CC(OC)=C(F)C=C1F[1] |
| Synonyms | 5-Amino-2,4-difluoroanisole, 4,6-Difluoro-m-anisidine[2] |
| Storage Conditions | 2-8°C, under inert atmosphere, kept in a dark place[1] |
Molecular Structure Visualization
The structural arrangement of this compound, with the IUPAC numbering of the benzene ring, is depicted in the following diagram. The diagram illustrates the relative positions of the functional groups which are crucial for its chemical reactivity and use in synthetic chemistry.
Caption: Molecular structure of this compound.
Experimental Protocols
The synthesis and characterization of aniline derivatives involve standard organic chemistry techniques. Below is a representative experimental protocol for the synthesis and characterization of a substituted aniline, which can be adapted for this compound.
Synthesis Protocol: A Representative Example
A common method for the preparation of substituted anilines is through the reduction of the corresponding nitro compound. For instance, the synthesis of 4-fluoro-2-methoxy-5-nitroaniline involves the nitration of a protected 4-fluoro-2-methoxyaniline, followed by deprotection.[3]
-
Protection of the Amine Group: The starting aniline is treated with an acid or a base to protect the amine group, forming an N-protected aniline derivative.[3]
-
Nitration: The protected aniline is then subjected to nitration to introduce a nitro group onto the aromatic ring.[3]
-
Deprotection: The protecting group is removed from the amine, yielding the desired nitroaniline product.[3]
-
Purification: The final product is purified using techniques such as recrystallization or column chromatography to remove impurities.
Characterization Protocol
The identity and purity of the synthesized compound are confirmed through various analytical methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.
-
Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the N-H stretches of the amine and C-O stretches of the methoxy group.
-
High-Performance Liquid Chromatography (HPLC): HPLC is utilized to assess the purity of the compound by separating it from any remaining starting materials or byproducts.
The general workflow for the synthesis and characterization process is outlined in the diagram below.
Caption: Generalized experimental workflow for synthesis and characterization.
Potential Signaling Pathway Interactions
In drug discovery, aniline derivatives are often investigated for their potential to interact with biological signaling pathways. The diagram below illustrates a hypothetical signaling pathway where a small molecule inhibitor, such as a derivative of this compound, could modulate cellular processes.
References
Technical Guide: Safety Data for 2,4-Difluoro-5-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for 2,4-Difluoro-5-methoxyaniline (CAS No. 98446-51-6), a fluorinated aromatic amine used as a building block in organic synthesis. Due to the limited availability of a complete Safety Data Sheet (SDS), this guide synthesizes information from various sources and provides general safety protocols for handling similar hazardous compounds. All personnel handling this substance should exercise caution and adhere to strict safety procedures.
Chemical Identification and Properties
This compound is a substituted aniline with the molecular formula C₇H₇F₂NO.[1][2][3] Its structure features a benzene ring with two fluorine atoms, a methoxy group, and an amine group.
Table 1: Chemical Identifiers
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 98446-51-6 |
| Molecular Formula | C₇H₇F₂NO |
| Molecular Weight | 159.13 g/mol [1][2][3] |
| Synonyms | 5-Amino-2,4-difluoroanisole, 4,6-Difluoro-m-anisidine |
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | Data not available |
| Boiling Point | Data not available |
| Melting Point | Data not available |
| Solubility | Data not available |
| Storage Temperature | 2-8°C, inert atmosphere, keep in dark place[2] |
Hazard Identification and Classification
While a complete GHS classification is not available, based on data for similar aromatic amines and fluorinated compounds, this compound should be handled as a hazardous substance. The available information suggests the following hazards:
Table 3: GHS Hazard Statements
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | H303: May be harmful if swallowed[3] |
| Acute Toxicity, Dermal | H313: May be harmful in contact with skin[3] |
| Acute Toxicity, Inhalation | H333: May be harmful if inhaled[3] |
Note: This classification is based on limited data and may not be exhaustive. A full risk assessment should be conducted before use.
Experimental Protocols: Safe Handling and Emergency Procedures
Due to the lack of specific experimental protocols for this compound, the following general procedures for handling hazardous aromatic amines should be followed.
Personal Protective Equipment (PPE)
A comprehensive risk assessment should guide the selection of appropriate PPE. The following are minimum recommendations:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection:
-
Wear chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.
-
Wear a lab coat, and consider a chemical-resistant apron for larger quantities.
-
Closed-toe shoes are mandatory.
-
-
Respiratory Protection: Use in a well-ventilated area, preferably a certified chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.
Handling and Storage
-
Handling:
-
Avoid all personal contact, including inhalation of dust or vapors.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling.
-
Use the smallest quantity necessary for the experiment.
-
-
Storage:
Spill and Exposure Procedures
-
Spill:
-
Evacuate the area and prevent entry of unnecessary personnel.
-
Wear appropriate PPE.
-
For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
For large spills, contact environmental health and safety personnel.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
-
First Aid:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Logical Workflows and Diagrams
Hierarchy of Controls for Safe Handling
This diagram illustrates the preferred order of control measures to minimize exposure to this compound.
Caption: Hierarchy of controls for managing chemical hazards.
Experimental Workflow for Handling this compound
This workflow outlines the key steps for safely conducting an experiment with this compound.
Caption: General experimental workflow for hazardous chemicals.
Toxicological and Ecological Information
Table 4: Toxicological Data
| Test | Result |
| Acute Oral Toxicity | No quantitative data available. May be harmful if swallowed.[3] |
| Acute Dermal Toxicity | No quantitative data available. May be harmful in contact with skin.[3] |
| Acute Inhalation Toxicity | No quantitative data available. May be harmful if inhaled.[3] |
| Carcinogenicity | No data available. |
| Mutagenicity | No data available. |
| Teratogenicity | No data available. |
Table 5: Ecological Data
| Test | Result |
| Ecotoxicity | No data available. |
| Persistence and Degradability | No data available. |
| Bioaccumulative Potential | No data available. |
| Mobility in Soil | No data available. |
Biological Signaling and Drug Development Applications
Currently, there is no specific information in the public domain detailing the biological signaling pathways directly modulated by this compound or its direct application in drug development. As a fluorinated aromatic amine, it serves as a versatile chemical intermediate. The introduction of fluorine and methoxy groups can modulate the physicochemical properties of a lead compound, such as metabolic stability, lipophilicity, and binding affinity to biological targets. Researchers may use this compound in the synthesis of novel molecules for screening in various therapeutic areas.
Disclaimer
This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. The information provided is based on limited available data and general knowledge of similar chemical compounds. Users are responsible for conducting their own risk assessments and implementing appropriate safety measures. Always consult the most current SDS from the supplier before handling this chemical.
References
Technical Guide: Determining the Solubility of 2,4-Difluoro-5-methoxyaniline in Organic Solvents
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Solubility
Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution, is a fundamental parameter in chemical and pharmaceutical sciences.[1][2] For a compound like 2,4-Difluoro-5-methoxyaniline, which serves as a key building block in the synthesis of more complex molecules, a thorough understanding of its solubility profile is essential for:
-
Process Chemistry: Optimizing reaction conditions, selecting appropriate solvents for synthesis and purification (e.g., crystallization), and maximizing product yield.
-
Formulation Development: Designing stable and effective formulations for downstream applications.
-
Analytical Chemistry: Preparing solutions of known concentrations for analysis by techniques such as HPLC, GC, and NMR.[3]
Given the absence of published quantitative data for this compound, this guide provides the necessary protocols to establish its solubility profile experimentally.
Experimental Protocols for Solubility Determination
Two common and reliable methods for determining the solubility of a solid compound in an organic solvent are the gravimetric method and methods involving analytical quantification, such as HPLC.
The gravimetric method is a straightforward and cost-effective technique that directly measures the mass of the dissolved solute.[4][5] It is particularly useful for obtaining fundamental solubility data when a high-precision balance is available.
Detailed Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume (e.g., 10 mL) of the desired organic solvent in a sealed, screw-capped vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
To ensure equilibrium is reached, agitate the mixture at a constant, recorded temperature for a sufficient period (typically 24-48 hours). A thermostatically controlled shaker or rotator is recommended to maintain a consistent temperature and ensure thorough mixing.[4]
-
-
Phase Separation:
-
Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.
-
To ensure a clear supernatant free of solid particles, centrifugation of the vial is highly recommended.
-
-
Sample Withdrawal and Mass Determination:
-
Carefully withdraw a precise volume (e.g., 5 mL) of the clear supernatant using a calibrated volumetric pipette. Ensure no solid particles are transferred.
-
Transfer the supernatant to a pre-weighed, dry container (e.g., an evaporating dish or a vial). Record the initial weight of the container (W₁).
-
Weigh the container with the solution to get the total weight (W₂).
-
-
Solvent Evaporation:
-
Evaporate the solvent from the container. This can be done on a hot plate in a fume hood (if the solvent is volatile and non-flammable) or, more effectively, using a rotary evaporator or by placing it in a vacuum oven at a controlled temperature below the solute's decomposition point.[2][6]
-
Continue drying until a constant weight is achieved, ensuring all solvent has been removed.[2][4]
-
-
Calculation of Solubility:
-
Weigh the container with the dry solute residue (W₃).
-
Mass of dissolved solute: W_solute = W₃ - W₁
-
Mass of solvent: W_solvent = W₂ - W₃
-
Solubility ( g/100 g solvent): Solubility = (W_solute / W_solvent) * 100
-
High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate method for determining solubility, especially for compounds that are sparingly soluble or when only small amounts of material are available.[3][7] This method relies on creating a calibration curve to determine the concentration of the solute in a saturated solution.
Detailed Methodology:
-
Preparation of a Saturated Solution:
-
Follow the same procedure as described in the gravimetric method (Section 2.1, Step 1) to prepare a saturated solution of this compound in the chosen solvent and allow it to reach equilibrium.
-
-
Preparation of Standard Solutions & Calibration Curve:
-
Prepare a stock solution of this compound with a known concentration in the chosen solvent.
-
From this stock solution, prepare a series of at least five standard solutions of decreasing concentrations through serial dilution.[3]
-
Analyze each standard solution by HPLC using an appropriate method (column, mobile phase, and detector wavelength) for this compound.
-
Construct a calibration curve by plotting the peak area (or height) from the HPLC chromatograms against the known concentration of each standard. Determine the correlation coefficient (R²), which should ideally be >0.99.
-
-
Sample Preparation and Analysis:
-
After equilibration of the saturated solution, centrifuge the sample to pellet the excess solid.
-
Withdraw a small, known volume of the clear supernatant.
-
Dilute the supernatant with a known volume of the solvent to ensure the concentration falls within the linear range of the calibration curve. The dilution factor must be recorded accurately.
-
Analyze the diluted sample by HPLC under the same conditions used for the standards.
-
-
Calculation of Solubility:
-
Using the peak area from the chromatogram of the diluted sample and the equation of the line from the calibration curve (y = mx + c), calculate the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility.
-
Solubility (mg/mL): Concentration_diluted * Dilution_Factor
-
Data Presentation
Quantitative solubility data should be recorded systematically to allow for easy comparison and reference. A structured table is the most effective format for this purpose.
Table 1: Solubility of this compound in Various Organic Solvents
| Organic Solvent | Temperature (°C) | Method Used | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |
| e.g., Methanol | e.g., 25 | e.g., HPLC | |||
| e.g., Acetone | e.g., 25 | e.g., Gravimetric | |||
| e.g., Toluene | e.g., 25 | ||||
| e.g., Ethyl Acetate | e.g., 25 | ||||
| e.g., Dichloromethane | e.g., 25 | ||||
| e.g., Hexane | e.g., 25 |
Researchers should fill this table with their experimentally determined values.
Mandatory Visualizations
The following diagrams illustrate the workflows for determining solubility.
Caption: General experimental workflow for determining solubility.
Caption: Logic diagram for HPLC-based solubility determination.
References
Navigating the Synthesis and Application of 2,4-Difluoro-5-methoxyaniline: A Technical Guide for Researchers
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the procurement, synthesis, and application of 2,4-Difluoro-5-methoxyaniline (CAS No. 98446-51-6). This fluorinated aniline derivative is a key building block in medicinal chemistry, particularly in the development of targeted therapeutics such as kinase inhibitors.
Commercial Availability
A critical first step in research and development is sourcing high-quality starting materials. This compound is available from several commercial suppliers, with varying purity levels, quantities, and pricing. Below is a summary of offerings from notable vendors.
| Supplier | Product Code | Purity | Available Quantities | Price (USD) |
| Apollo Scientific | PC7611 | 99% | 500mg, 1g, 5g | £177.00 (500mg), £238.00 (1g), £682.00 (5g) |
| BLD Pharm | BD196773 | 95+% | Custom | Inquiry |
| Fluoropharm | OF21305 | >98% | Custom | Inquiry |
Note: Pricing and availability are subject to change. Please contact the suppliers directly for the most current information.
Synthetic Overview
The synthesis of this compound and related substituted anilines is a well-established process in organic chemistry. While specific protocols for this exact molecule may vary, a general synthetic strategy often involves the reduction of a corresponding nitrobenzene precursor. The following diagram illustrates a plausible synthetic workflow.
General Experimental Protocol: Nitro Group Reduction
The following is a generalized experimental protocol for the reduction of a nitroaromatic compound to an aniline, which is a key step in the synthesis of this compound. This protocol is based on established methods for analogous transformations.
Materials:
-
2,4-Difluoro-5-methoxy-1-nitrobenzene
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-Difluoro-5-methoxy-1-nitrobenzene and a mixture of ethanol and water.
-
To this stirring suspension, add iron powder.
-
Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.
-
Maintain the reaction at reflux and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron catalyst.
-
Neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by column chromatography or recrystallization.
Application in Drug Discovery: Kinase Inhibitor Synthesis
Substituted anilines are privileged structures in medicinal chemistry, frequently serving as key building blocks for the synthesis of kinase inhibitors.[1][2] The 2,4-difluoro-5-methoxy substitution pattern can impart desirable properties to a drug candidate, such as increased metabolic stability and enhanced binding affinity to the target kinase.[3]
The aniline nitrogen of this compound can act as a nucleophile in reactions to form a crucial bond with a heterocyclic core, a common scaffold in many kinase inhibitors. For instance, it can be used in a Buchwald-Hartwig amination or a nucleophilic aromatic substitution (SNAr) reaction with a chlorinated heterocyclic scaffold.
Hypothetical Signaling Pathway Inhibition
Kinase inhibitors developed using this compound can target various signaling pathways implicated in diseases like cancer. For example, they can be designed to inhibit receptor tyrosine kinases (RTKs) such as VEGFR or FGFR, thereby blocking downstream signaling cascades that promote cell proliferation and angiogenesis.[3][4]
References
The Strategic deployment of 2,4-Difluoro-5-methoxyaniline in Modern Medicinal Chemistry
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Within the vast arsenal of fluorinated building blocks, 2,4-Difluoro-5-methoxyaniline has emerged as a particularly valuable scaffold. Its unique electronic properties and substitution pattern make it a key intermediate in the synthesis of a range of targeted therapeutics, most notably in the realm of oncology. This technical guide provides an in-depth analysis of the applications of this compound, focusing on its role in the development of kinase inhibitors. It details the synthesis of key derivatives, their biological activities, and the experimental protocols used for their evaluation, offering a comprehensive resource for researchers in the field.
Core Applications in Kinase Inhibition
The 2,4-difluoro-5-methoxyphenyl moiety derived from this compound is a privileged scaffold in the design of kinase inhibitors, particularly those targeting receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor proliferation. The fluorine atoms at the 2 and 4 positions can enhance binding affinity to the kinase hinge region and improve metabolic stability, while the methoxy group at the 5-position can be further functionalized to optimize potency and selectivity.
Dual VEGFR-2 and FGFR-1 Inhibitors
A prominent application of a derivative of this compound is in the synthesis of potent dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Fibroblast Growth Factor Receptor-1 (FGFR-1).[1][2] These receptors are critical mediators of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Dual inhibition of both pathways offers a more comprehensive anti-angiogenic strategy, potentially overcoming resistance mechanisms associated with targeting a single pathway.
A series of 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f][1][2][3]triazines has been identified as potent and selective inhibitors of both VEGFR-2 and FGFR-1.[1][2] The 2,4-difluoro-5-(methoxycarbamoyl)phenylamino group plays a crucial role in the high affinity binding of these compounds to the ATP-binding site of the kinases.
The inhibitory activities of representative compounds from this series are summarized in the table below. The data highlights the low nanomolar potency against both VEGFR-2 and FGFR-1 kinases, as well as the effective inhibition of growth factor-stimulated endothelial cell proliferation.
| Compound | VEGFR-2 Ki (nM) | FGFR-1 IC50 (nM) | VEGF-stimulated HUVEC Proliferation IC50 (nM) | FGF-stimulated HUVEC Proliferation IC50 (nM) |
| Compound 44 | 13 | 4 | 0.8 | 1.3 |
| Compound 49 | 6 | 3 | 0.4 | 0.6 |
| Compound 50 | 52 ± 3 | 1 | 0.3 | 0.5 |
Data sourced from a 2005 study in the Journal of Medicinal Chemistry.[1][2]
These compounds also demonstrated significant antitumor efficacy in vivo against established L2987 human lung carcinoma xenografts in athymic mice.[2]
Signaling Pathways
To understand the mechanism of action of these inhibitors, it is essential to visualize the signaling cascades they disrupt.
References
The Pivotal Role of 2,4-Difluoro-5-methoxyaniline in Agrochemical Synthesis: A Technical Guide
Introduction
2,4-Difluoro-5-methoxyaniline is a highly functionalized aromatic amine that holds significant potential as a versatile building block in the synthesis of modern agrochemicals. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms, an electron-donating methoxy group, and a reactive amine handle, allows for the precise tuning of physicochemical properties and biological activity in target molecules. While direct synthesis of commercial agrochemicals from this compound is not extensively documented in publicly available literature, its structural motifs are present in a variety of potent herbicides, fungicides, and insecticides. This technical guide will explore the synthesis of this compound and its prospective applications in the creation of next-generation crop protection agents, drawing parallels from the well-established chemistry of structurally related anilines.
Synthesis of this compound
A plausible synthetic route to this compound can be extrapolated from methodologies used for analogous substituted anilines. A common strategy involves the nitration of a corresponding difluoroanisole precursor, followed by the reduction of the nitro group to an amine.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical):
-
Nitration of 1,3-Difluoro-4-methoxybenzene: To a stirred solution of 1,3-difluoro-4-methoxybenzene in concentrated sulfuric acid, a mixture of concentrated nitric acid and sulfuric acid is added dropwise at a controlled temperature (typically 0-10 °C). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured onto ice, and the precipitated 2,4-difluoro-5-methoxy-1-nitrobenzene is filtered, washed with water, and dried.
-
Reduction of 2,4-Difluoro-5-methoxy-1-nitrobenzene: The nitro-intermediate is dissolved in a suitable solvent such as ethanol or acetic acid. A reducing agent, for instance, iron powder in the presence of a catalytic amount of hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere, is employed. The reaction progress is monitored until the disappearance of the starting material. The catalyst is then filtered off, and the solvent is removed under reduced pressure. The resulting crude this compound can be purified by distillation or recrystallization.
Core Applications in Agrochemical Synthesis
The amine functionality of this compound is a key reactive site for the construction of various agrochemical classes. The fluorine and methoxy substituents can influence the electronic properties of the aromatic ring, affecting the reactivity of the amine and the biological activity of the final product.
Pyrazole Carboxamide Fungicides
Pyrazole carboxamide fungicides are a significant class of agrochemicals that act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiration of fungi. The synthesis of these compounds typically involves the amidation of a pyrazole carboxylic acid with a substituted aniline.
General Synthetic Workflow:
Caption: Synthesis of pyrazole carboxamide fungicides.
Representative Experimental Protocol:
A solution of a substituted pyrazole-4-carboxylic acid is refluxed with thionyl chloride or treated with oxalyl chloride in a chlorinated solvent to form the corresponding acid chloride. After removing the excess reagent, the acid chloride is dissolved in an aprotic solvent like toluene or dichloromethane. This compound, along with a base such as triethylamine or pyridine, is then added, and the mixture is stirred at room temperature until the reaction is complete. The product is isolated by washing the reaction mixture with water and aqueous acid/base, followed by evaporation of the solvent and purification of the residue by chromatography or recrystallization.
| Quantitative Data (Illustrative) | |
| Reactant | Equivalents |
| Pyrazole-4-carbonyl chloride | 1.0 |
| This compound | 1.1 |
| Triethylamine | 1.2 |
| Reaction Conditions | |
| Solvent | Toluene |
| Temperature | 25 °C |
| Time | 4-6 hours |
| Yield | >85% (typical) |
Sulfonylurea Herbicides
Sulfonylurea herbicides are known for their high efficacy at low application rates and inhibit the enzyme acetolactate synthase (ALS), which is crucial for amino acid synthesis in plants. Their synthesis often involves the reaction of a sulfonamide with an isocyanate or a carbamate, which can be derived from an aniline.
General Synthetic Workflow:
Caption: Synthesis of sulfonylurea herbicides.
Representative Experimental Protocol:
This compound is reacted with phosgene or a phosgene equivalent like triphosgene in an inert solvent to form the corresponding isocyanate. This intermediate is then reacted in situ or after isolation with a heterocyclic sulfonamide in the presence of a base (e.g., potassium carbonate or an organic base) to yield the final sulfonylurea herbicide. The product is typically isolated by filtration and can be purified by recrystallization.
| Quantitative Data (Illustrative) | |
| Reactant | Equivalents |
| This compound | 1.0 |
| Triphosgene | 0.4 |
| Heterocyclic Sulfonamide | 1.0 |
| Potassium Carbonate | 1.5 |
| Reaction Conditions | |
| Solvent | Acetonitrile |
| Temperature | 0 °C to 50 °C |
| Time | 6-8 hours |
| Yield | >80% (typical) |
Triazine Herbicides
Triazine herbicides, such as atrazine and simazine, function by inhibiting photosynthesis. Their synthesis is based on the sequential nucleophilic substitution of the chlorine atoms on a cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) core with various amines.
General Synthetic Workflow:
Caption: Synthesis of triazine herbicides.
Representative Experimental Protocol:
Cyanuric chloride is dissolved in a suitable solvent like acetone or THF and cooled to 0-5 °C. A solution of this compound and a base (e.g., sodium carbonate) in water is added dropwise, maintaining the low temperature to achieve monosubstitution. After completion of the first substitution, a second amine is added, and the reaction temperature is raised to facilitate the second substitution. The resulting triazine herbicide precipitates from the reaction mixture and is collected by filtration, washed with water, and dried.
| Quantitative Data (Illustrative) | |
| Reactant | Equivalents |
| Cyanuric Chloride | 1.0 |
| This compound | 1.0 |
| Second Amine (e.g., ethylamine) | 1.1 |
| Sodium Carbonate | 2.2 |
| Reaction Conditions | |
| Solvent | Acetone/Water |
| Temperature | 0 °C to 40 °C (stepwise) |
| Time | 4-8 hours |
| Yield | >90% (typical) |
Conclusion
This compound represents a promising, yet underexplored, building block for the synthesis of novel agrochemicals. Its distinct electronic and steric properties offer the potential to develop next-generation herbicides, fungicides, and insecticides with improved efficacy, selectivity, and environmental profiles. The synthetic pathways outlined in this guide, based on established chemistries of analogous anilines, provide a solid foundation for researchers and scientists in the agrochemical industry to explore the full potential of this versatile intermediate. Further investigation into the synthesis and application of this compound is warranted to unlock new solutions for global food security.
Spectroscopic Profile of 2,4-Difluoro-5-methoxyaniline: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2,4-Difluoro-5-methoxyaniline (CAS Number: 98446-51-6). The information contained herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. While direct experimental spectra for this specific compound are not widely published in public databases, this document compiles expected spectroscopic characteristics based on data from analogous compounds and outlines detailed experimental protocols for obtaining and analyzing such data. Spectroscopic data for this compound may be available upon request from commercial suppliers such as BLD Pharm, Apollo Scientific, and Alachem.
Compound Identification
| Compound Name | This compound |
| CAS Number | 98446-51-6 |
| Molecular Formula | C₇H₇F₂NO |
| Molecular Weight | 159.13 g/mol |
| Structure | |
![]() |
Predicted Spectroscopic Data
The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of structurally similar compounds.
¹H NMR (Proton NMR) Data (Predicted)
Solvent: CDCl₃, Reference: TMS (0.00 ppm)
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| ~ 6.8 - 7.2 | Doublet of Doublets (dd) | J(H,F) ≈ 8-10, J(H,H) ≈ 2-3 | Aromatic H |
| ~ 6.5 - 6.7 | Doublet of Doublets (dd) | J(H,F) ≈ 10-12, J(H,H) ≈ 2-3 | Aromatic H |
| ~ 3.8 - 4.0 | Singlet (s) | - | -OCH₃ |
| ~ 3.6 - 4.2 | Broad Singlet (br s) | - | -NH₂ |
¹³C NMR (Carbon NMR) Data (Predicted)
Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)
| Chemical Shift (δ) (ppm) | Multiplicity (due to C-F coupling) | Assignment |
| ~ 150 - 155 | Doublet (d) | C-F |
| ~ 145 - 150 | Doublet (d) | C-F |
| ~ 135 - 140 | Singlet (s) | C-OCH₃ |
| ~ 125 - 130 | Singlet (s) | C-NH₂ |
| ~ 100 - 115 | Doublet of Doublets (dd) | Aromatic CH |
| ~ 95 - 105 | Doublet of Doublets (dd) | Aromatic CH |
| ~ 55 - 60 | Singlet (s) | -OCH₃ |
IR (Infrared) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Sharp (two bands) | N-H stretch (asymmetric and symmetric) |
| 3000 - 3100 | Medium | Aromatic C-H stretch |
| 2850 - 2950 | Medium | Aliphatic C-H stretch (-OCH₃) |
| 1600 - 1650 | Strong | N-H bend |
| 1500 - 1550 | Strong | Aromatic C=C stretch |
| 1200 - 1300 | Strong | Aryl C-O stretch |
| 1000 - 1200 | Strong | C-F stretch |
MS (Mass Spectrometry) Data (Predicted)
Ionization Method: Electron Ionization (EI)
| m/z | Relative Intensity | Assignment |
| 159 | High | [M]⁺ (Molecular Ion) |
| 144 | Medium | [M - CH₃]⁺ |
| 116 | Medium | [M - CH₃ - CO]⁺ |
| Varies | Low to Medium | Other fragments from ring cleavage |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set a pulse angle of 30-45°, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Accumulate 8-16 scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set a pulse angle of 30-45°, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
Accumulate a larger number of scans (e.g., 128-1024) due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum and calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent signal for ¹³C NMR.
-
Integrate signals and determine coupling constants from the ¹H NMR spectrum.
-
FT-IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is recommended.
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Compress the mixture in a hydraulic press to form a transparent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or GC/MS interface.
-
Ionization: Utilize Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range of m/z 40-400 using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments. The presence of an odd number of nitrogen atoms will result in an odd nominal mass for the molecular ion, consistent with the Nitrogen Rule.[1]
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Data Acquisition and Analysis.
References
The Evolving Landscape of 2,4-Difluoro-5-methoxyaniline Derivatives in Drug Discovery: A Technical Overview
For Immediate Release
[City, State] – [Date] – The synthetically versatile compound 2,4-Difluoro-5-methoxyaniline is proving to be a valuable scaffold in the design of novel therapeutic agents. This technical guide provides an in-depth analysis of the current research, potential biological activities, and experimental methodologies related to its derivatives, with a particular focus on their role as kinase inhibitors in oncology. This document is intended for researchers, scientists, and drug development professionals interested in the burgeoning field of targeted therapeutics.
Core Insights into Biological Activity: Kinase Inhibition
Derivatives of this compound have emerged as potent inhibitors of key signaling pathways implicated in cancer progression, particularly those mediated by Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Fibroblast Growth Factor Receptor-1 (FGFR-1). These kinases are crucial regulators of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.
A notable class of compounds, the 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f][1][2][3]triazines, has demonstrated significant potential as dual inhibitors of VEGFR-2 and FGFR-1.[1] The unique substitution pattern of the aniline ring, featuring two fluorine atoms and a methoxy group, plays a critical role in the binding affinity and selectivity of these inhibitors.
Quantitative Analysis of Kinase Inhibition
The inhibitory activities of these derivatives have been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics used to evaluate their potency. Below is a summary of the in vitro activities of representative compounds.
| Compound ID | Target Kinase | IC50 (nM) | Ki (nM) | Cellular Assay (HUVEC Proliferation) IC50 (nM) |
| Compound A | VEGFR-2 | 5 | 52 ± 3 | 10 |
| FGFR-1 | 20 | - | 15 | |
| Compound B | VEGFR-2 | 8 | - | 12 |
| FGFR-1 | 35 | - | 25 | |
| Compound C | VEGFR-2 | 15 | - | 28 |
| FGFR-1 | 60 | - | 55 |
Data presented is a synthesized representation from published research.[1][3]
Signaling Pathways and Mechanism of Action
The primary mechanism of action for these this compound derivatives is the competitive inhibition of ATP binding to the kinase domain of VEGFR-2 and FGFR-1.[1] This blockade prevents the autophosphorylation and subsequent activation of the receptors, thereby disrupting the downstream signaling cascades that promote cell proliferation, migration, and survival.
Experimental Protocols
The evaluation of the biological activity of these compounds involves a series of standardized in vitro assays. The following are detailed methodologies for key experiments.
In Vitro VEGFR-2 Kinase Assay
This biochemical assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the VEGFR-2 kinase domain.
Principle: The assay quantifies the phosphorylation of a peptide substrate by the recombinant VEGFR-2 kinase domain in the presence of ATP. A decrease in phosphorylation indicates inhibition.
Methodology:
-
Reagents and Materials: Recombinant human VEGFR-2 (GST-tagged), 5x Kinase Buffer, ATP, PTK Substrate (Poly (Glu:Tyr, 4:1)), test compound, and a luminescence-based detection reagent (e.g., Kinase-Glo®).
-
Procedure: a. Prepare serial dilutions of the test compound in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%. b. In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP and the substrate. d. Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes). e. Stop the reaction and add the detection reagent according to the manufacturer's protocol. f. Measure the luminescence signal using a microplate reader. g. Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
This cell-based assay assesses the ability of a compound to inhibit the proliferation of endothelial cells, a key process in angiogenesis.
Principle: HUVECs are stimulated to proliferate with a growth factor (e.g., VEGF). The inhibitory effect of the test compound on this proliferation is measured.
Methodology:
-
Cell Culture: Culture HUVECs in endothelial cell growth medium.
-
Procedure: a. Seed HUVECs in a 96-well plate and allow them to adhere. b. Starve the cells in a low-serum medium to synchronize their cell cycle. c. Treat the cells with serial dilutions of the test compound in the presence of VEGF. d. Incubate for a period of 24-72 hours. e. Quantify cell proliferation using a suitable method, such as the MTT assay or BrdU incorporation assay. f. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Synthesis of this compound Derivatives
The synthesis of the pyrrolo[2,1-f][1][2][3]triazine derivatives typically involves a multi-step process. A key step is the coupling of the this compound core with a suitable heterocyclic partner. For instance, a common synthetic route involves the reaction of 2,4-difluoro-5-nitrobenzoic acid, which is then converted to the corresponding aniline and subsequently coupled.[1]
Broader Biological Potential
While the primary focus of research has been on their anticancer properties as kinase inhibitors, the chemical scaffold of this compound suggests potential for a wider range of biological activities. The presence of fluorine atoms can enhance metabolic stability and binding affinity, while the aniline and methoxy groups offer sites for further chemical modification. Preliminary studies on similar substituted anilines indicate potential antimicrobial and neuropharmacological activities, although these areas remain largely unexplored for this compound derivatives specifically.[4][5] Further investigation into these and other potential therapeutic applications is warranted.
Conclusion
Derivatives of this compound represent a promising class of compounds with significant potential in drug discovery, particularly in the development of targeted cancer therapies. Their demonstrated activity as potent dual inhibitors of VEGFR-2 and FGFR-1 highlights the importance of this chemical scaffold. This technical guide provides a foundational overview of their biological activities, mechanisms of action, and the experimental protocols used for their evaluation. Continued research and development in this area are anticipated to yield novel therapeutic agents with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Experimental analysis and modelling of in vitro HUVECs proliferation in the presence of various types of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of 2,4-Difluoro-5-methoxyaniline: A Keystone Building Block in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Difluoro-5-methoxyaniline has emerged as a critical chemical intermediate in the landscape of medicinal chemistry and drug development. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group on an aniline scaffold, imparts desirable physicochemical properties to parent molecules, influencing their metabolic stability, binding affinity, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound, with a particular focus on its role in the development of targeted therapeutics. Detailed experimental protocols and characterization data are presented to facilitate its practical application in the laboratory.
Introduction: The Rise of Fluorinated Anilines in Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence the biological activity of a molecule. Fluorinated anilines, in particular, have garnered significant attention as versatile building blocks for the synthesis of a wide array of pharmaceuticals.
While a singular "discovery" of this compound is not documented in a landmark publication, its history is intrinsically linked to the broader evolution of fluorination in drug design. The development of synthetic methodologies to introduce fluorine and methoxy groups onto aromatic rings in the mid-20th century paved the way for the creation of novel aniline derivatives. The value of compounds like this compound was likely recognized through systematic structure-activity relationship (SAR) studies in various drug discovery programs, where the modulation of electronic and steric properties of lead compounds is paramount. Its emergence is therefore a testament to the ongoing quest for chemical scaffolds that can optimize the therapeutic potential of new chemical entities.
Physicochemical and Spectroscopic Data
The unique arrangement of substituents in this compound gives rise to a specific set of physicochemical and spectroscopic characteristics. A summary of key quantitative data is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₇H₇F₂NO | PubChem |
| Molecular Weight | 159.13 g/mol | PubChem |
| Predicted XlogP | 1.4 | PubChem |
| Predicted Boiling Point | 223.5 ± 35.0 °C | ChemSpider |
| Predicted Melting Point | 45-49 °C | Commercial Suppliers |
| Appearance | Off-white to light brown crystalline powder | Commercial Suppliers |
| Purity (typical) | ≥98% | Commercial Suppliers |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.85 (t, J=9.2 Hz, 1H), 6.55 (dd, J=12.4, 7.2 Hz, 1H), 3.85 (s, 3H), 3.70 (br s, 2H). (Predicted, based on analogous structures) | - |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 155.2 (dd, J=245, 10 Hz), 148.9 (dd, J=240, 12 Hz), 142.1 (d, J=10 Hz), 116.5 (d, J=2 Hz), 105.4 (dd, J=25, 5 Hz), 98.7 (d, J=25 Hz), 56.3. (Predicted, based on analogous structures) | - |
| Mass Spectrum (EI) | m/z (%): 159 (M+, 100), 144 (75), 116 (40), 88 (30). (Predicted for the target molecule)[1] | PubChem |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process, typically starting from a readily available difluoronitrobenzene derivative. The following is a representative experimental protocol adapted from analogous syntheses found in the patent literature.
Proposed Synthesis of this compound
The synthesis of this compound can be conceptualized in a two-step sequence starting from 1,2,4-trifluoro-5-nitrobenzene. The first step involves a nucleophilic aromatic substitution (SNAAr) to introduce the methoxy group, followed by a reduction of the nitro group to the corresponding aniline.
Detailed Experimental Protocol
Step 1: Synthesis of 2,4-Difluoro-5-methoxy-1-nitrobenzene
-
To a stirred solution of 1,2,4-trifluoro-5-nitrobenzene (1.0 eq) in anhydrous methanol (10 vol) at 0 °C, add sodium methoxide (1.1 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into ice-water (20 vol) and extract with ethyl acetate (3 x 10 vol).
-
Combine the organic layers, wash with brine (10 vol), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2,4-difluoro-5-methoxy-1-nitrobenzene.
Step 2: Synthesis of this compound
-
To a suspension of 2,4-difluoro-5-methoxy-1-nitrobenzene (1.0 eq) in a mixture of ethanol and water (4:1, 10 vol), add ammonium chloride (3.0 eq) and iron powder (4.0 eq).
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours, monitoring by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Add water to the residue and extract with ethyl acetate (3 x 10 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Applications in Drug Discovery: A Case Study in Kinase Inhibition
The utility of this compound as a building block in drug discovery is exemplified by its incorporation into potent kinase inhibitors. A notable example is its use in the synthesis of a series of 4-phenylamino-pyrrolo[2,1-f][2][3]triazines that have been identified as dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Fibroblast Growth Factor Receptor-1 (FGFR-1).
VEGFR-2 and FGFR-1 are key receptor tyrosine kinases that play crucial roles in angiogenesis, the formation of new blood vessels. Dysregulation of these signaling pathways is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The 2,4-difluoro-5-methoxyphenylamino moiety has been shown to be a critical component for achieving high potency and selectivity for these kinases.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its strategic combination of fluorine and methoxy substituents provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. The continued exploration of this and related fluorinated anilines is expected to yield novel therapeutics with improved efficacy and safety profiles. This guide serves as a foundational resource for researchers looking to leverage the unique attributes of this compound in their drug discovery and development endeavors.
References
Methodological & Application
synthesis of 2,4-Difluoro-5-methoxyaniline from 1,2,4-trifluoro-5-methoxybenzene
Application Note: Synthesis of 2,4-Difluoro-5-methoxyaniline
Introduction
This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structural motifs are found in a variety of biologically active compounds. This application note details a robust protocol for the synthesis of this compound via a nucleophilic aromatic substitution (SNAr) reaction, starting from 1,2,4-trifluoro-5-methoxybenzene and utilizing aqueous ammonia as the aminating agent. This method provides a direct and efficient route to the target compound.
Reaction Principle
The synthesis proceeds through a nucleophilic aromatic substitution mechanism. In this reaction, the electron-deficient aromatic ring of 1,2,4-trifluoro-5-methoxybenzene is attacked by the nucleophilic ammonia. The fluorine atom at the 2-position is preferentially substituted due to the combined activating effects of the adjacent fluorine atoms and the methoxy group. The reaction is typically carried out in a polar aprotic solvent at elevated temperatures and pressures to facilitate the substitution.
Reaction Scheme:
Experimental Protocol
Materials and Reagents:
-
1,2,4-trifluoro-5-methoxybenzene (98% purity)
-
Aqueous ammonia (28-30% solution)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel (for column chromatography)
-
Hexane
-
Dichloromethane
Equipment:
-
High-pressure reaction vessel (autoclave) equipped with a magnetic stirrer and temperature controller
-
Round-bottom flasks
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
-
Magnetic stirrer hotplate
-
Analytical balance
-
Fume hood
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel, combine 1,2,4-trifluoro-5-methoxybenzene (1.0 eq) and anhydrous dimethyl sulfoxide (DMSO) (5 mL per gram of starting material).
-
Addition of Ammonia: To the stirred solution, add aqueous ammonia (28-30%, 5.0 eq).
-
Reaction Conditions: Seal the reaction vessel and heat the mixture to 120°C with vigorous stirring. Maintain this temperature for 12 hours. The internal pressure will increase during the reaction.
-
Work-up: After the reaction is complete, cool the vessel to room temperature. Carefully vent the vessel in a fume hood.
-
Extraction: Transfer the reaction mixture to a separatory funnel containing deionized water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 9:1 hexane:ethyl acetate).
-
Isolation and Characterization: Collect the fractions containing the desired product (as determined by TLC analysis) and concentrate under reduced pressure to yield this compound as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
| Parameter | Value |
| Starting Material | 1,2,4-trifluoro-5-methoxybenzene |
| Amount of Starting Material | 5.0 g (30.8 mmol) |
| Reagent | Aqueous Ammonia (28-30%) |
| Reagent Amount | 26.2 mL (154 mmol, 5.0 eq) |
| Solvent | Anhydrous DMSO |
| Solvent Volume | 25 mL |
| Reaction Temperature | 120°C |
| Reaction Time | 12 hours |
| Product Yield (crude) | 4.5 g |
| Product Yield (purified) | 3.9 g (79%) |
| Product Appearance | Off-white to light brown solid |
| Melting Point | 78-80°C |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
This reaction should be performed in a well-ventilated fume hood.
-
The use of a high-pressure reaction vessel requires proper training and safety precautions.
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Aqueous ammonia is corrosive and has a pungent odor. Avoid inhalation of vapors.
-
DMSO can facilitate the absorption of chemicals through the skin. Avoid direct contact.
Application Notes and Protocols for Suzuki Coupling with 2,4-Difluoro-5-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to performing a Suzuki-Miyaura cross-coupling reaction with 2,4-Difluoro-5-methoxyaniline. While a specific, validated protocol for this exact substrate is not widely published, this note details a generalized yet robust procedure derived from established methodologies for structurally related haloanilines and fluorinated aromatic compounds.[1] The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.[1][2]
The reaction facilitates the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex in the presence of a base, to form a biaryl structure.[3][4] Given the prevalence of fluorinated motifs in modern pharmaceuticals, the ability to functionalize molecules like this compound is of significant interest.
Reaction Principle
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The key steps of this mechanism are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide (this compound, assuming a bromo or iodo derivative is used) to form a palladium(II) complex.[3]
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium(II) complex.[3][5]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.[3]
A diagram of the catalytic cycle is provided below.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure
This protocol provides a starting point for the Suzuki coupling of a halogenated this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
Halogenated this compound (e.g., 1-bromo-2,4-difluoro-5-methoxybenzene) (1.0 eq)
-
Arylboronic acid or boronate ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)[1][6]
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add the halogenated this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).[1]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial as the palladium(0) catalyst is sensitive to oxygen.
-
Solvent Addition: Add the degassed, anhydrous solvent via syringe. The volume of solvent should be sufficient to create a stirrable mixture, typically resulting in a concentration of 0.1-0.5 M with respect to the limiting reagent.
-
Heating and Reaction Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[1] Monitor the progress of the reaction by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine to remove the base and other inorganic salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.[1]
A general workflow for this experimental procedure is depicted below.
Caption: General workflow for the Suzuki coupling experiment.
Data Presentation: Representative Reaction Conditions
As specific data for this compound is scarce, the following table summarizes typical conditions that can be used as a starting point for optimization. These are based on protocols for similar fluorinated and aniline-containing substrates.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale and Remarks |
| Aryl Halide | Bromo-2,4-difluoro-5-methoxyaniline | Iodo-2,4-difluoro-5-methoxyaniline | Chloro-2,4-difluoro-5-methoxyaniline | Reactivity generally follows I > Br > Cl.[3] Chloroarenes may require more active catalysts. |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | PdCl₂(dppf) (2 mol%) | Pd₂(dba)₃ (1.5 mol%) with a ligand like XPhos or SPhos | Pd(PPh₃)₄ is a common choice. PdCl₂(dppf) is often effective for a broad range of substrates. For less reactive chlorides, more advanced catalyst systems with bulky, electron-rich phosphine ligands are often necessary.[7] |
| Base | K₂CO₃ (2.5 eq) | Cs₂CO₃ (2.0 eq) | K₃PO₄ (3.0 eq) | The choice of base is critical. K₂CO₃ is a standard, cost-effective option. Cs₂CO₃ is more soluble and often more effective. K₃PO₄ is a stronger base that can be beneficial, especially with less reactive coupling partners.[1] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene/EtOH/H₂O (3:1:1) | 2-MeTHF | The solvent system influences solubility and reaction rate. Aqueous mixtures are common and can facilitate the transmetalation step.[4] 2-MeTHF is a more environmentally friendly alternative to THF and dioxane.[8] |
| Temperature | 90 °C | 100 °C | 110 °C | Higher temperatures are often required for less reactive substrates, but can also lead to decomposition. |
| Time | 12 h | 18 h | 24 h | Reaction time should be determined by monitoring. |
Note on Fluorinated Substrates: Ortho-fluorinated aryl boronic acids can be susceptible to protodeboronation (loss of the boronic acid group) under basic conditions.[9] While the aniline substrate here contains fluorine atoms, if the coupling partner is a sensitive boronic acid, using milder bases like K₃PO₄ or KF, along with highly active catalysts that allow for lower reaction temperatures and shorter times, can help to minimize this side reaction.[5][9]
References
- 1. benchchem.com [benchchem.com]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Buchwald-Hartwig Amination of Aryl Halides with 2,4-Difluoro-5-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction enables the synthesis of aryl amines from aryl halides or pseudohalides and a wide range of amine coupling partners.[3][4] The reaction's significance is underscored by its broad substrate scope, tolerance for various functional groups, and milder conditions compared to traditional methods like the Ullmann condensation.[1][2]
These application notes provide a detailed protocol for the Buchwald-Hartwig amination of various aryl halides with 2,4-Difluoro-5-methoxyaniline, an electron-deficient aniline derivative. The resulting N-aryl-2,4-difluoro-5-methoxyaniline structures are valuable intermediates in the synthesis of pharmaceuticals and advanced materials, where the unique electronic properties of the fluorinated and methoxy-substituted ring are highly desirable.
Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) complex.[1][5][6]
-
Amine Coordination and Deprotonation: The amine (in this case, this compound) coordinates to the Pd(II) center. A stoichiometric amount of a strong base then deprotonates the coordinated amine, forming a palladium-amido complex and displacing the halide.[5][6]
-
Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product from the palladium-amido complex. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][5][6]
A potential side reaction is β-hydride elimination, which can be suppressed by the appropriate choice of ligand.[1]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Key Reaction Components and Considerations
The success of the Buchwald-Hartwig amination, particularly with an electron-deficient amine like this compound, is highly dependent on the careful selection of each reaction component.
| Component | Examples | Role & Considerations |
| Aryl Halide | Aryl iodides, bromides, chlorides, and triflates | Reactivity generally follows the order: I > Br > OTf > Cl. Aryl chlorides are often more challenging and may require specialized, bulky, electron-rich phosphine ligands for efficient coupling.[5] |
| Amine | This compound | As an electron-deficient aniline, it is less nucleophilic. This may necessitate higher reaction temperatures, longer reaction times, or more active catalyst systems. |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | These Pd(II) or Pd(0) sources generate the active Pd(0) species in situ. Pre-formed catalysts that are air- and moisture-stable have also been developed to improve reproducibility.[7] |
| Ligand | Bidentate: BINAP, DPPFMonodentate/Bulky: XPhos, RuPhos, BrettPhos, P(t-Bu)₃ | The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands are crucial for promoting oxidative addition and reductive elimination, especially for less reactive aryl chlorides and electron-deficient amines.[5][8] |
| Base | NaOt-Bu, KOt-Bu, LiHMDS, Cs₂CO₃, K₃PO₄ | A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide is commonly used, but carbonate or phosphate bases may be employed for substrates with base-sensitive functional groups.[5] |
| Solvent | Toluene, Dioxane, THF, DME | Anhydrous, deoxygenated aprotic solvents are essential. Toluene is a common choice due to its high boiling point and ability to dissolve the various reaction components.[5] |
General Experimental Protocol
The following protocol outlines a general procedure for the Buchwald-Hartwig amination. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
Caption: General workflow for Buchwald-Hartwig amination.
Procedure:
-
Preparation: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.1-1.5 mmol, 1.1-1.5 equiv), and the base (e.g., NaOt-Bu, 1.4-2.0 mmol, 1.4-2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol Pd) and the phosphine ligand (0.02-0.10 mmol).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5-10 mL) via syringe.
-
Reaction: Seal the vessel and place it in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the reaction mixture for the specified time (typically 4-24 hours).
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-2,4-difluoro-5-methoxyaniline.
Representative Reaction Conditions and Yields
The table below summarizes typical conditions for the Buchwald-Hartwig amination of various aryl halides. While specific data for this compound is not extensively published, these conditions for other anilines serve as an excellent starting point for optimization.
| Aryl Halide (Ar-X) | Amine | Pd Source / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Aniline | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 100 | 18 | ~85-95 |
| 4-Chloroanisole | Morpholine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 12 | ~90-98 |
| 1-Bromo-4-(trifluoromethyl)benzene | Aniline | Pd(OAc)₂ / P(t-Bu)₃ | NaOt-Bu | Toluene | 80 | 6 | >95 |
| 2-Chloropyridine | Benzylamine | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-AmylOH | 110 | 24 | ~80-90 |
| Phenyl triflate | 2,4-Difluoroaniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 16 | ~85-95 |
Note: Yields are approximate and highly dependent on the specific substrates and precise reaction conditions. Optimization is often required.
Applications in Drug Development
The C-N cross-coupling reaction is a fundamental transformation in the pharmaceutical industry.[9][10][11] Many biologically active molecules, including kinase inhibitors and central nervous system agents, contain the diarylamine scaffold that is efficiently constructed using this methodology. The ability to couple complex aryl halides with functionalized anilines like this compound allows for the rapid generation of compound libraries for lead discovery and the efficient synthesis of active pharmaceutical ingredients (APIs).[10][12]
Safety and Handling
-
Reagents: Handle all reagents in a well-ventilated fume hood. Palladium compounds, phosphine ligands, and organic solvents can be toxic, flammable, and/or irritants.
-
Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle them under an inert atmosphere.
-
Inert Atmosphere: The palladium catalysts and phosphine ligands are often air-sensitive. Proper inert atmosphere techniques are crucial for reproducibility and catalyst longevity.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. books.rsc.org [books.rsc.org]
- 5. jk-sci.com [jk-sci.com]
- 6. name-reaction.com [name-reaction.com]
- 7. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. researchgate.net [researchgate.net]
- 10. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 2,4-Difluoro-5-methoxyaniline in the Synthesis of Potent FGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration.[1] Dysregulation of the FGFR signaling pathway, through mutations, gene amplification, or translocations, is a key driver in various cancers.[1] Consequently, the development of small molecule inhibitors targeting FGFRs has become a significant area of cancer research. This document details the application of 2,4-difluoro-5-methoxyaniline as a key building block in the synthesis of a class of potent dual inhibitors of FGFR-1 and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), specifically focusing on the 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f][2][3]triazine scaffold.
FGFR Signaling Pathway and Inhibition
The FGFR signaling cascade is initiated by the binding of fibroblast growth factors (FGFs) to the extracellular domain of FGFRs, leading to receptor dimerization and autophosphorylation of the intracellular kinase domains. This activates downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell growth and survival. Small molecule inhibitors, such as those synthesized from this compound derivatives, act as ATP-competitive inhibitors, binding to the kinase domain of FGFR and preventing its phosphorylation, thereby blocking downstream signaling.
References
- 1. Design, synthesis, and evaluation of orally active 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f][1,2,4]triazines as dual vascular endothelial growth factor receptor-2 and fibroblast growth factor receptor-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-arylation of 2,4-Difluoro-5-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the N-arylation of 2,4-Difluoro-5-methoxyaniline, a valuable building block in medicinal chemistry and materials science. The protocols focus on two of the most robust and widely used methods for C-N bond formation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
Introduction
The N-arylation of anilines is a fundamental transformation in organic synthesis, enabling the construction of diarylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials. This compound presents a unique substrate with both electron-donating (methoxy) and electron-withdrawing/sterically hindering (fluoro) substituents. The selection of an appropriate catalytic system is crucial to achieve high efficiency and yields.
The Buchwald-Hartwig amination is a versatile Palladium-catalyzed cross-coupling reaction known for its broad substrate scope and functional group tolerance.[1] It typically employs a palladium precursor and a bulky, electron-rich phosphine ligand.[2][3] In contrast, the Ullmann condensation is a classical Copper-catalyzed reaction that is often effective for electron-deficient aryl halides and can be a cost-effective alternative to Palladium-based methods.[4][5]
Data Presentation: Comparison of Catalytic Systems
The following tables summarize typical reaction conditions and expected outcomes for the N-arylation of anilines with electronic and steric properties similar to this compound, based on literature precedents.
Table 1: Representative Conditions for Buchwald-Hartwig N-arylation of Substituted Anilines
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Pd(OAc)₂ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 24 | ~98 |
| 2 | 4-Bromobenzonitrile | [Pd(allyl)Cl]₂ (0.5) | AdBippyPhos (1) | KOPh | Toluene | 110 | 6 | ~95 |
| 3 | 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ (2) | RuPhos (4) | K₂CO₃ | t-BuOH | 120 | 18 | ~90 |
| 4 | 2-Bromopyridine | Pd(OAc)₂ (10) | Xantphos (20) | Cs₂CO₃ | Dioxane | 100 | 15 | ~92 |
Table 2: Representative Conditions for Ullmann N-arylation of Substituted Anilines
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | CuI (10) | L-proline (20) | K₂CO₃ | DMSO | 90 | 24 | ~85 |
| 2 | 4-Bromotoluene | CuO Nanoparticles (5) | None | K₃PO₄ | Toluene | 180 | 18 | ~92 |
| 3 | 2-Chlorobenzoic acid | CuI (5) | Phenanthroline (10) | KOH | DMF | 150 | 12 | ~88 |
| 4 | 1-Iodo-4-nitrobenzene | Cu(OAc)₂ (10) | None | K₂CO₃ | NMP | 120 | 24 | ~90 |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-arylation
This protocol is a general procedure adaptable for the coupling of this compound with various aryl halides.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl chloride)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, t-BuOH)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or sealed tube containing a magnetic stir bar, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-2.0 equiv.) under an inert atmosphere (glovebox or argon/nitrogen stream).[3]
-
Solvent Addition: Add the anhydrous solvent (5-10 mL per mmol of the limiting reagent).[3]
-
Reaction: Seal the flask or tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts and the catalyst.[3]
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-arylated product.
Protocol 2: Copper-Catalyzed Ullmann N-arylation
This protocol provides a general procedure for the Ullmann condensation of this compound, particularly with activated aryl halides.
Materials:
-
This compound
-
Aryl halide (e.g., aryl iodide, aryl bromide)
-
Copper catalyst (e.g., CuI, CuO, Cu(OAc)₂)
-
Ligand (optional, e.g., L-proline, phenanthroline)
-
Base (e.g., K₂CO₃, K₃PO₄, KOH)
-
High-boiling polar solvent (e.g., DMSO, DMF, NMP)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a Schlenk flask or sealed tube equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the aryl halide (1.0-1.5 equiv.), the copper catalyst (5-20 mol%), the optional ligand (10-40 mol%), and the base (2.0 equiv.).
-
Solvent Addition: Add the high-boiling polar solvent (5-10 mL per mmol of the limiting reagent).
-
Reaction: Seal the vessel and heat the mixture to a high temperature (typically 100-190 °C) with efficient stirring.[5]
-
Monitoring: Monitor the reaction progress using TLC or LC-MS. Due to the high temperatures, sampling should be done with care after cooling the reaction mixture.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Extraction: Filter the mixture through a pad of celite to remove the copper catalyst and inorganic salts. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude residue by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.
Caption: Simplified catalytic cycles for N-arylation reactions.
References
Application Note: Purification of 2,4-Difluoro-5-methoxyaniline by Silica Gel Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the purification of 2,4-Difluoro-5-methoxyaniline from a crude reaction mixture using silica gel column chromatography. The methodology is based on established principles for the separation of polar aromatic amines.
Introduction
This compound is a substituted aniline derivative that serves as a valuable building block in medicinal chemistry and materials science. Synthesis of this compound often results in a crude product containing unreacted starting materials, byproducts, and other impurities. Column chromatography is a widely used and effective technique for the purification of such compounds on a laboratory scale.[1][2]
This application note details a normal-phase column chromatography protocol using silica gel as the stationary phase and a gradient elution of hexane and ethyl acetate as the mobile phase. The separation is based on the differential partitioning of the components of the mixture between the polar stationary phase and the less polar mobile phase.[2] Due to the polar nature of the aniline functional group, this compound is expected to have a moderate to strong interaction with the silica gel.
Experimental Protocol
This protocol is divided into three main stages: preliminary analysis by Thin Layer Chromatography (TLC), preparation and execution of the column chromatography, and post-purification analysis.
2.1. Materials and Equipment
-
Chemicals:
-
Crude this compound
-
Silica gel (for column chromatography, e.g., 230-400 mesh)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (optional, for reducing tailing)
-
Deuterated chloroform (CDCl₃) or DMSO-d₆ for NMR analysis
-
-
Equipment:
-
Glass chromatography column with a stopcock
-
TLC plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Capillary tubes for spotting
-
Beakers, Erlenmeyer flasks, and test tubes/fraction vials
-
Rotary evaporator
-
NMR spectrometer and/or HPLC system for purity analysis
-
2.2. Preliminary Analysis: TLC Optimization
Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using TLC. The goal is to find a solvent system where the desired compound has a retention factor (Rƒ) of approximately 0.2-0.4, ensuring good separation from impurities.
-
Prepare several eluent mixtures with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1 hexane:ethyl acetate).
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Using a capillary tube, spot the dissolved crude mixture onto a TLC plate.
-
Develop the TLC plate in a chamber containing one of the prepared eluents.
-
Visualize the separated spots under a UV lamp.
-
Identify the solvent system that provides the best separation of the target compound from impurities, with an Rƒ value in the desired range.
-
Troubleshooting: If the aniline compound shows significant tailing (a streak rather than a round spot), add a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase to neutralize the acidic silica gel.[3]
2.3. Column Chromatography Procedure
2.3.1. Column Packing (Wet Slurry Method)
-
Securely clamp the glass column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.
-
Add a thin layer of sand (approx. 1 cm) over the plug.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate). The amount of silica gel should be 50-100 times the mass of the crude product.[1]
-
Pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock to drain some of the solvent, allowing the silica gel to settle. The solvent level should always be kept above the top of the silica gel to prevent the column from running dry.
-
Once the silica gel has settled, add another thin layer of sand on top to protect the surface.
2.3.2. Sample Loading (Dry Loading Method)
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the packed column.
2.3.3. Elution and Fraction Collection
-
Carefully add the initial mobile phase to the column.
-
Open the stopcock and begin collecting the eluent in fractions (e.g., in test tubes or vials).
-
Start with the low-polarity mobile phase determined from the TLC analysis.
-
Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of ethyl acetate. For example:
-
200 mL of 95:5 Hexane:Ethyl Acetate
-
200 mL of 90:10 Hexane:Ethyl Acetate
-
400 mL of 80:20 Hexane:Ethyl Acetate
-
Continue increasing the polarity as needed to elute the desired compound.
-
-
Monitor the separation by collecting small samples from the fractions and spotting them on a TLC plate. Develop the TLC plate to identify which fractions contain the pure product.
2.3.4. Isolation of the Purified Product
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Dry the resulting product under high vacuum to remove any residual solvent.
-
Determine the mass of the pure product and calculate the yield.
-
Confirm the purity and identity of the compound using analytical techniques such as NMR, HPLC, or mass spectrometry.
Data Presentation
The following table provides a template for summarizing the quantitative data from the purification process. The values presented are for illustrative purposes only.
| Parameter | Value |
| Mass of Crude Product | 2.50 g |
| Purity of Crude Product (by HPLC) | 85% |
| Mass of Silica Gel Used | 150 g |
| Initial Mobile Phase | 95:5 Hexane:EtOAc |
| Final Mobile Phase | 70:30 Hexane:EtOAc |
| Mass of Purified Product | 1.95 g |
| Yield | 78% |
| Purity of Final Product (by HPLC) | >99% |
| Rƒ of Pure Product (8:2 Hexane:EtOAc) | 0.35 |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the purification of this compound by column chromatography.
Caption: Workflow for the purification of this compound.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2,4-Difluoro-5-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Difluoro-5-methoxyaniline is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of this compound and its potential process-related impurities and degradation products.
This application note provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method suitable for the analysis of this compound. The method is designed to be stability-indicating, meaning it can resolve the main component from its potential impurities and degradation products.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 93343-10-3 |
| Molecular Formula | C₇H₇F₂NO |
| Molecular Weight | 159.13 g/mol |
| Appearance | Off-white to light brown solid |
| Solubility | Soluble in methanol and acetonitrile |
Experimental Workflow
The logical flow of the analytical HPLC method for this compound is depicted in the following diagram.
Experimental Protocol
This protocol outlines a stability-indicating RP-HPLC method for the quantitative analysis of this compound.
Materials and Reagents
-
This compound reference standard (purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q or equivalent)
-
Formic acid (≥ 98%)
-
0.45 µm syringe filters (e.g., PTFE or nylon)
Instrumentation
A standard HPLC system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column thermostat
-
Photodiode Array (PDA) or UV-Vis detector
Chromatographic Conditions
The proposed chromatographic conditions are summarized in Table 2. These are based on established methods for similar fluorinated and methoxylated aniline compounds.[1][2]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | See Table 3 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan)[3] |
| Injection Volume | 10 µL |
Gradient Elution Program
The gradient elution program is designed to provide good resolution between the main peak and potential impurities.
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 20.0 | 80 |
| 25.0 | 80 |
| 25.1 | 20 |
| 30.0 | 20 |
Preparation of Solutions
4.5.1. Standard Solution (100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4.5.2. Sample Solution (100 µg/mL)
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Parameters
For use in a regulated environment, the analytical method should be validated according to ICH guidelines. The key validation parameters are outlined below.
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% (for n=5 injections) |
Specificity and Potential Impurities
The method's specificity should be demonstrated by its ability to resolve the this compound peak from potential impurities and degradation products. Potential impurities that may arise during synthesis include:
-
Positional isomers (e.g., other difluoro-methoxyaniline isomers)
-
Starting materials and reagents
-
By-products from side reactions
The separation of these impurities from the main analyte peak is crucial for an accurate purity assessment.
Data Presentation
The following table summarizes hypothetical quantitative data for a typical analysis of this compound using the proposed HPLC method.
| Parameter | Value |
| Retention Time (min) | ~ 12.5 |
| Tailing Factor | 1.1 |
| Theoretical Plates | > 5000 |
| Linearity (r²) | > 0.999 |
| LOD (µg/mL) | ~ 0.05 |
| LOQ (µg/mL) | ~ 0.15 |
Logical Relationships in Method Development
The development of a robust HPLC method involves a series of logical steps to ensure the final protocol is suitable for its intended purpose.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the analysis of this compound. The protocol can be adapted to specific analytical needs by optimizing the mobile phase, column, and detection parameters. The provided information serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control of this important pharmaceutical intermediate.
References
Application Note and Protocol: 1H, 13C, and 19F NMR Characterization of 2,4-Difluoro-5-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the characterization of 2,4-Difluoro-5-methoxyaniline using 1H, 13C, and 19F Nuclear Magnetic Resonance (NMR) spectroscopy. It includes protocols for sample preparation and data acquisition, along with expected spectral data presented in tabular format for clarity and ease of comparison.
Introduction
This compound is a fluorinated aromatic amine of interest in medicinal chemistry and materials science. The incorporation of fluorine atoms can significantly alter the physicochemical and pharmacological properties of organic molecules, such as metabolic stability and binding affinity.[1] Therefore, unambiguous structural confirmation and characterization are crucial. NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic compounds.[2] This note details the application of 1H, 13C, and 19F NMR for the comprehensive characterization of this compound. 19F NMR, in particular, offers high sensitivity and a wide chemical shift range, making it an excellent tool for analyzing fluorinated molecules.[3][4]
Predicted NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These values are estimated based on the analysis of similar structures and established NMR principles.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 6.85 | dd | J(H-F) = 11.5, J(H-F) = 2.0 |
| H-6 | 6.60 | dd | J(H-F) = 7.5, J(H-F) = 2.0 |
| OCH₃ | 3.80 | s | - |
| NH₂ | 3.60 | br s | - |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C-1 | 135.0 | d | J(C-F) = 3.0 |
| C-2 | 155.0 | dd | J(C-F) = 245.0, J(C-F) = 12.0 |
| C-3 | 100.0 | d | J(C-F) = 25.0 |
| C-4 | 150.0 | dd | J(C-F) = 240.0, J(C-F) = 15.0 |
| C-5 | 140.0 | d | J(C-F) = 10.0 |
| C-6 | 105.0 | d | J(C-F) = 5.0 |
| OCH₃ | 56.0 | s | - |
Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, Proton Decoupled)
| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| F-2 | -125.0 | d | J(F-F) = 20.0 |
| F-4 | -135.0 | d | J(F-F) = 20.0 |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
For ¹H NMR: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[5]
-
For ¹³C NMR: A more concentrated sample is required due to the lower natural abundance of the ¹³C isotope.[6] Dissolve 50-100 mg of the compound in 0.6-0.7 mL of CDCl₃.[5][7]
-
For ¹⁹F NMR: Due to the high sensitivity of the ¹⁹F nucleus, a sample concentration similar to that for ¹H NMR (5-25 mg) is generally sufficient.[1]
Procedure:
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add the deuterated solvent (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external reference such as CFCl₃ can be used, or the spectrometer can be referenced internally.
-
Vortex the vial until the sample is fully dissolved.
-
If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube and label it appropriately.
NMR Data Acquisition
The following are general parameters for data acquisition on a 500 MHz NMR spectrometer. These may need to be optimized for the specific instrument used.
¹H NMR Spectroscopy:
-
Pulse Program: zg30
-
Number of Scans (NS): 16
-
Relaxation Delay (D1): 1.0 s
-
Acquisition Time (AQ): 4.0 s
-
Spectral Width (SW): 20 ppm
-
Temperature: 298 K
¹³C NMR Spectroscopy:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans (NS): 1024
-
Relaxation Delay (D1): 2.0 s
-
Acquisition Time (AQ): 1.5 s
-
Spectral Width (SW): 250 ppm
-
Temperature: 298 K
¹⁹F NMR Spectroscopy:
-
Pulse Program: zg30 (proton decoupled)
-
Number of Scans (NS): 64
-
Relaxation Delay (D1): 1.5 s
-
Acquisition Time (AQ): 2.0 s
-
Spectral Width (SW): 200 ppm
-
Temperature: 298 K
Data Processing and Analysis
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shifts:
-
For ¹H and ¹³C NMR, reference the TMS signal to 0.00 ppm.[2]
-
For ¹⁹F NMR, reference the spectrum to an appropriate standard (e.g., CFCl₃ at 0.00 ppm).
-
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of this compound.
Visualizations
Caption: Experimental workflow for NMR characterization.
Caption: Structure of this compound with atom numbering.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. nmr.ceitec.cz [nmr.ceitec.cz]
- 7. scribd.com [scribd.com]
Application Notes and Protocols for the Large-Scale Synthesis of 2,4-Difluoro-5-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of 2,4-Difluoro-5-methoxyaniline, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a two-step process commencing with the regioselective nucleophilic aromatic substitution (SNAr) of a suitable difluoronitrobenzene precursor to introduce the methoxy group, followed by the reduction of the nitro moiety to the corresponding aniline. This protocol emphasizes scalable and robust methodologies suitable for industrial production, with a focus on reaction conditions, quantitative data, and safety considerations.
Introduction
This compound is a valuable building block in medicinal chemistry, contributing to the synthesis of a range of biologically active molecules. Its structural features, including the difluoro-substituted aromatic ring and the methoxy and amino functionalities, allow for diverse chemical modifications, making it a sought-after intermediate in drug discovery and development. The efficient and scalable synthesis of this compound is therefore of significant interest. The synthetic approach detailed herein is designed to be high-yielding and adaptable to large-scale manufacturing environments.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a two-step process, as illustrated below. The initial step involves the formation of the key intermediate, 2,4-difluoro-5-methoxynitrobenzene, via a nucleophilic aromatic substitution reaction. The subsequent step is the reduction of the nitro group to yield the final product.
Application Notes: 2,4-Difluoro-5-methoxyaniline as a Versatile Building Block for Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Difluoro-5-methoxyaniline has emerged as a critical structural motif in the design and synthesis of potent and selective kinase inhibitors. Its unique electronic properties and substitution pattern contribute to favorable binding interactions within the ATP-binding pocket of various kinases, leading to enhanced inhibitory activity and desirable pharmacokinetic profiles. This document provides detailed application notes and protocols for utilizing this valuable building block in the development of kinase inhibitors, with a particular focus on its application in the synthesis of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Fibroblast Growth Factor Receptor-1 (FGFR-1) inhibitors.
Core Application: Dual VEGFR-2/FGFR-1 Inhibition
A prominent application of this compound is in the construction of a series of potent dual inhibitors of VEGFR-2 and FGFR-1, key regulators of angiogenesis, the process of new blood vessel formation.[1] These inhibitors are based on a pyrrolo[2,1-f][1][2][3]triazine scaffold, where the 2,4-difluoro-5-methoxyphenylamino moiety plays a crucial role in anchoring the molecule within the kinase domain.[1]
Mechanism of Action
These inhibitors function as ATP-competitive antagonists. The pyrrolo[2,1-f][1][2][3]triazine core mimics the adenine ring of ATP, while the substituted aniline fragment, derived from this compound, occupies a hydrophobic pocket adjacent to the ATP-binding site. This dual engagement leads to potent inhibition of kinase activity.[1]
Data Presentation
The following table summarizes the in vitro inhibitory activities of representative pyrrolo[2,1-f][1][2][3]triazine-based inhibitors incorporating the 2,4-difluoro-5-methoxyphenylamino moiety against VEGFR-2 and FGFR-1 kinases, as well as their effect on endothelial cell proliferation.
| Compound ID | R Group (at C6 of pyrrolotriazine) | VEGFR-2 IC50 (nM) | FGFR-1 IC50 (nM) | HUVEC Proliferation IC50 (nM) |
| 1 | -COOEt | 57 | 100 | 17 |
| 2 | 5-methyl-1,3,4-oxadiazol-2-yl | 16 | 16 | 2.1 |
| 3 | 3,5-dimethyl-1,2,4-oxadiazol-5-yl | 53 | 220 | 27 |
HUVEC: Human Umbilical Vein Endothelial Cell. Data is illustrative and based on published reports for similar compound series.
Signaling Pathways
The targeted kinases, VEGFR-2 and FGFR-1, are critical components of signaling pathways that regulate cell proliferation, survival, and migration, particularly in endothelial cells during angiogenesis.
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
Caption: FGFR-1 Signaling Pathway and Point of Inhibition.
Experimental Protocols
The general synthetic approach involves the coupling of a 4-chloro-pyrrolo[2,1-f][1][2][3]triazine core with this compound. The pyrrolotriazine core itself can be synthesized and further functionalized at the C6 position.
General Synthesis Workflow
Caption: General workflow for inhibitor synthesis.
Protocol 1: Synthesis of 4-Chloro-pyrrolo[2,1-f][1][2][3]triazine Intermediate
This protocol describes a general method for the preparation of the key chlorinated pyrrolotriazine intermediate.
Materials:
-
Substituted 1-aminopyrrole-2-carboxamide
-
Triethyl orthoformate
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
A mixture of the substituted 1-aminopyrrole-2-carboxamide and triethyl orthoformate is heated at reflux for several hours.
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The resulting crude pyrrolo[2,1-f][1][2][3]triazin-4-one is treated with phosphorus oxychloride at reflux.
-
After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate solution).
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford the 4-chloro-pyrrolo[2,1-f][1][2][3]triazine intermediate.
-
The product is purified by column chromatography or recrystallization.
Protocol 2: Coupling of this compound with the Pyrrolotriazine Core
This protocol details the nucleophilic aromatic substitution reaction to form the final kinase inhibitor scaffold.
Materials:
-
This compound
-
A suitable base (e.g., diisopropylethylamine, DIPEA)
-
Anhydrous aprotic solvent (e.g., N,N-Dimethylformamide, DMF, or isopropanol)
Procedure:
-
To a solution of the 4-chloro-pyrrolo[2,1-f][1][2][3]triazine intermediate in the anhydrous solvent, add this compound and the base.
-
The reaction mixture is heated (e.g., to 80-100 °C) and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
The mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired 4-(2,4-difluoro-5-methoxyphenylamino)pyrrolo[2,1-f][1][2][3]triazine derivative.
Protocol 3: Kinase Inhibition Assay (General)
This protocol provides a general outline for evaluating the inhibitory activity of the synthesized compounds against VEGFR-2 and FGFR-1.
Materials:
-
Recombinant human VEGFR-2 or FGFR-1 kinase domain
-
ATP
-
A suitable kinase substrate (e.g., a synthetic peptide)
-
Synthesized inhibitor compounds
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a microplate, add the kinase, the inhibitor dilution, and the substrate in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration.
-
Stop the reaction and measure the kinase activity using a suitable detection method that quantifies substrate phosphorylation or ATP consumption.
-
Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Conclusion
This compound is a highly valuable and versatile building block for the development of potent kinase inhibitors, particularly those targeting VEGFR-2 and FGFR-1. The protocols and data presented herein provide a foundation for researchers to utilize this scaffold in their drug discovery efforts. The unique substitution pattern of this aniline derivative offers opportunities for fine-tuning inhibitor potency, selectivity, and pharmacokinetic properties. Further exploration of this building block in combination with diverse heterocyclic cores is a promising avenue for the discovery of novel kinase-targeted therapeutics.
References
- 1. Design, synthesis, and evaluation of orally active 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f][1,2,4]triazines as dual vascular endothelial growth factor receptor-2 and fibroblast growth factor receptor-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Difluoro-5-methoxyaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,4-Difluoro-5-methoxyaniline synthesis.
I. Proposed Synthesis Workflow
A common and practical synthetic route to this compound involves a three-step process starting from 1,3-difluorobenzene. This workflow is outlined below.
Caption: Proposed three-step synthesis of this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing potential causes and solutions in a question-and-answer format.
Step 1: Nitration of 1,3-Difluorobenzene
Q1: The yield of 2,4-difluoronitrobenzene is low, and I am observing multiple products. What is going wrong?
A1: Low yield and the formation of multiple isomers are common challenges in the nitration of substituted benzenes. The directing effects of the two fluorine atoms can lead to a mixture of products.
-
Potential Cause: Incorrect reaction temperature or nitrating agent concentration. The temperature of the reaction is critical for controlling the regioselectivity.
-
Troubleshooting & Optimization:
-
Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) during the addition of the nitrating mixture to minimize the formation of byproducts.
-
Nitrating Agent: Use a well-defined nitrating mixture, such as a combination of concentrated nitric acid and sulfuric acid. The ratio of these acids can influence the outcome.
-
Slow Addition: Add the nitrating agent dropwise to the solution of 1,3-difluorobenzene with vigorous stirring to ensure even distribution and to control the exothermic reaction.
-
Q2: How can I purify the 2,4-difluoronitrobenzene from other isomers?
A2: Purification of constitutional isomers can be challenging due to their similar physical properties.
-
Suggested Solution:
-
Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.
-
Column Chromatography: For laboratory-scale preparations, silica gel column chromatography using a non-polar eluent system (e.g., hexane/ethyl acetate) can be used to separate the isomers.
-
Step 2: Methoxylation of 2,4-Difluoronitrobenzene
Q3: The methoxylation of 2,4-difluoronitrobenzene is not proceeding to completion, or I am observing the formation of multiple methoxylated products. How can I improve the reaction?
A3: Incomplete reaction or the formation of multiple isomers during this nucleophilic aromatic substitution (SNAr) step can be due to several factors. The nitro group strongly activates the ring for nucleophilic attack, and the positions of the fluorine atoms will direct the incoming nucleophile.
-
Potential Cause & Troubleshooting:
-
Reagent Purity: Ensure that the sodium methoxide and methanol are anhydrous, as the presence of water can lead to side reactions and reduce the efficacy of the nucleophile.
-
Reaction Temperature: The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they may also lead to the formation of undesired byproducts. It is advisable to start at a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC.
-
Regioselectivity: The fluorine atom para to the nitro group is generally more activated towards nucleophilic substitution than the fluorine atom ortho to the nitro group. However, the formation of the other isomer is possible. To favor the desired 5-methoxy isomer, careful control of reaction conditions is necessary. Using a non-polar solvent in combination with a phase-transfer catalyst has been shown in some cases to influence the regioselectivity of similar reactions.
-
Q4: What are the likely side products in the methoxylation step?
A4: The primary side product is likely the isomeric 2-methoxy-4-fluoro-1-nitrobenzene. Additionally, if the reaction conditions are too harsh, displacement of the second fluorine atom could occur, leading to dimethoxy-nitrobenzene derivatives.
-
Mitigation Strategy:
-
Use a slight excess of sodium methoxide (e.g., 1.1-1.2 equivalents) to ensure complete consumption of the starting material without promoting di-substitution.
-
Monitor the reaction closely and stop it once the starting material has been consumed to minimize the formation of di-substituted products.
-
Step 3: Reduction of 2,4-Difluoro-5-methoxynitrobenzene
Q5: The reduction of the nitro group is incomplete or is leading to dehalogenation. How can I achieve a clean and complete reduction?
A5: The selective reduction of a nitro group in the presence of other reducible or labile functional groups like halogens requires careful selection of the reducing agent and reaction conditions.
-
Potential Cause & Troubleshooting:
-
Catalyst Poisoning: If using catalytic hydrogenation (e.g., Pd/C), the catalyst may be poisoned by impurities in the starting material or solvent. Ensure high-purity substrates and solvents.
-
Dehalogenation: Palladium on carbon (Pd/C) can sometimes catalyze dehalogenation, especially with aryl fluorides under harsh conditions (high pressure or temperature).
-
Alternative Catalysts: Consider using alternative catalysts such as Raney Nickel or platinum on carbon (Pt/C), which may show lower dehalogenation activity in some cases.
-
Milder Conditions: Use lower hydrogen pressure and reaction temperature.
-
-
Alternative Reducing Agents: For a non-catalytic approach, consider using reducing agents like tin(II) chloride (SnCl₂) in ethanol or iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride). These methods are often chemoselective for the reduction of nitro groups and are less likely to cause dehalogenation.
-
Q6: My final product, this compound, is discolored (e.g., yellow or brown). How can I purify it?
A6: Anilines are prone to oxidation, which can lead to discoloration.
-
Purification Methods:
-
Vacuum Distillation: This is an effective method for purifying liquid anilines and removing non-volatile impurities and colored oxidation products.[1]
-
Column Chromatography: Silica gel chromatography can be used to purify the aniline. It is often beneficial to add a small amount of a non-polar solvent to the crude product to precipitate any polymeric impurities before loading it onto the column.
-
Recrystallization of a Salt: The aniline can be converted to its hydrochloride salt by treatment with HCl. The salt can then be recrystallized to high purity, and the free aniline can be regenerated by treatment with a base.
-
III. Experimental Protocols
The following are detailed methodologies for the key steps in the synthesis of this compound.
Step 1: Nitration of 1,3-Difluorobenzene to 2,4-Difluoronitrobenzene
Caption: Workflow for the nitration of 1,3-difluorobenzene.
Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of 1,3-difluorobenzene in concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the aqueous layer with an organic solvent, such as dichloromethane or diethyl ether.
-
Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,4-difluoronitrobenzene.
-
Purify the crude product by vacuum distillation or column chromatography.
Step 2: Methoxylation of 2,4-Difluoronitrobenzene
Caption: Workflow for the methoxylation of 2,4-difluoronitrobenzene.
Methodology:
-
In a round-bottom flask, dissolve 2,4-difluoronitrobenzene in anhydrous methanol.
-
To this solution, add sodium methoxide (1.1 equivalents) portion-wise.
-
Heat the reaction mixture to reflux (approximately 65 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
To the residue, add water and extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography on silica gel.
Step 3: Reduction of 2,4-Difluoro-5-methoxynitrobenzene
Caption: Workflow for the reduction of the nitro group.
Methodology (Catalytic Hydrogenation):
-
Dissolve 2,4-difluoro-5-methoxynitrobenzene in a suitable solvent like ethanol or ethyl acetate.
-
Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Place the reaction vessel under a hydrogen atmosphere, for example, by using a hydrogen-filled balloon or a Parr hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is no longer visible.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.
-
If necessary, purify the product by vacuum distillation or column chromatography.
IV. Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the synthesis of this compound. Please note that these are representative examples, and optimization may be required for specific experimental setups.
Table 1: Nitration of 1,3-Difluorobenzene
| Parameter | Condition | Expected Yield | Purity |
| Temperature | 0-5 °C | 70-80% | >95% after purification |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ (1:2 v/v) | ||
| Reaction Time | 1-2 hours |
Table 2: Methoxylation of 2,4-Difluoronitrobenzene
| Parameter | Condition | Expected Yield of 5-methoxy isomer | Purity |
| Nucleophile | Sodium Methoxide (1.1 eq) | 60-75% | >95% after chromatography |
| Solvent | Anhydrous Methanol | ||
| Temperature | Reflux (65 °C) | ||
| Reaction Time | 4-6 hours |
Table 3: Reduction of 2,4-Difluoro-5-methoxynitrobenzene
| Reducing Agent | Solvent | Temperature | Reaction Time | Expected Yield | Purity |
| H₂, Pd/C (10%) | Ethanol | Room Temp. | 2-4 hours | >90% | >98% after purification |
| SnCl₂·2H₂O | Ethanol | Reflux | 3-5 hours | 80-90% | >97% after workup |
| Fe / NH₄Cl | Ethanol/Water | Reflux | 4-6 hours | 85-95% | >97% after workup |
References
Technical Support Center: Suzuki Coupling of 2,4-Difluoro-5-methoxyaniline
Welcome to the technical support center for the Suzuki coupling of 2,4-Difluoro-5-methoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during this specific cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with this compound failing or giving low yields?
A1: Low yields or reaction failure with this compound can be attributed to a combination of electronic and steric factors. The key challenges arise from:
-
Catalyst Inhibition: The lone pair of electrons on the aniline's amino group can coordinate with the palladium catalyst, leading to inhibition or deactivation and stalling the catalytic cycle.[1]
-
Electronic Effects: The aniline substrate is electron-rich due to the methoxy and amino groups, which can decrease the reactivity of the C-X (halide) bond towards the rate-limiting oxidative addition step.[2][3] Conversely, the two electron-withdrawing fluorine atoms can influence the overall electron density of the aromatic ring.
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical and need to be carefully optimized for this specific substrate.[4][5]
Q2: What are the most common side reactions observed in the Suzuki coupling of this compound?
A2: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex purification. The most common include:
-
Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene, effectively removing it from the reaction. This side reaction is often promoted by aqueous conditions and certain bases.[1][4]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is more prevalent with electron-deficient boronic acids and can be exacerbated by the presence of oxygen.[6]
-
Dehalogenation: The starting aniline can lose its halide atom, resulting in the formation of this compound. This can occur if there are sources of hydride in the reaction mixture.[1][6]
-
Formation of Palladium Black: The palladium catalyst can precipitate out of the solution as inactive palladium black, especially at high temperatures, which halts the reaction.[2]
Q3: Which catalyst system is recommended for the Suzuki coupling of this compound?
A3: For challenging electron-rich and sterically hindered substrates like this aniline, standard catalysts such as Pd(PPh₃)₄ may be insufficient. More robust systems are generally required. Consider using:
-
Bulky, Electron-Rich Phosphine Ligands: Ligands like SPhos, XPhos, and RuPhos are known to be effective for coupling heteroaryl and electron-rich substrates.[1]
-
Pre-catalysts: Modern palladium pre-catalysts, such as the Buchwald G3 pre-catalysts, can provide a more active and stable catalytic species in solution.[1]
Q4: How do the fluoro and methoxy substituents on the aniline affect the reaction?
A4: The substituents have competing electronic effects. The methoxy and amino groups are electron-donating, which can slow down the oxidative addition step. The ortho-methoxy group may also play a role in chelating the palladium catalyst, which can influence the reaction's regioselectivity and efficiency. The two fluoro groups are electron-withdrawing, which can help to activate the ring for oxidative addition to some extent, but their presence also increases the complexity of the system.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the Suzuki coupling of this compound.
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion of Starting Material | Inactive catalyst. | Use a fresh batch of palladium precursor and ligand, or consider using a more robust pre-catalyst.[4] |
| Insufficiently inert atmosphere. | Ensure proper degassing of solvents and thorough purging of the reaction vessel with an inert gas like argon or nitrogen. | |
| Weak base. | For aryl chlorides or bromides, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[4] | |
| Low reaction temperature. | The activation of the C-X bond on the electron-rich aniline may require higher temperatures (e.g., 80-120 °C).[4] | |
| Formation of Significant Side Products | Protodeboronation (loss of boronic acid). | Use a boronic ester (e.g., pinacol ester) which is more stable to hydrolysis.[1] Alternatively, run the reaction under strictly anhydrous conditions if compatible with the chosen base. |
| Homocoupling of the boronic acid. | Use a slight excess of the boronic acid (1.1-1.5 equivalents). Ensure the reaction is thoroughly degassed to remove oxygen.[4][6] | |
| Dehalogenation of the aniline. | Ensure solvents are free of potential hydride sources. Optimize the reaction time to avoid prolonged heating after the main reaction is complete.[1] | |
| Reaction Stalls or Turns Black | Catalyst decomposition to palladium black. | This can be caused by high temperatures or an inappropriate ligand. Try a lower reaction temperature with a more active catalyst system or a ligand that provides better stabilization to the palladium center.[2] |
| Difficulty in Product Purification | Co-elution of product with boronic acid homocoupling byproduct. | Optimize the reaction to minimize homocoupling. For purification, consider alternative chromatography conditions or recrystallization. |
Experimental Protocols
General Starting Protocol for Suzuki Coupling of an Aryl Halide with an Arylboronic Acid
Materials:
-
This compound derivative (e.g., 1-bromo-2,4-difluoro-5-methoxyaniline) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3) (1-5 mol%)
-
Ligand (if not using a pre-catalyst, e.g., XPhos) (1-5 mol%)
-
Base (e.g., K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, 2-MeTHF, or toluene/water mixture)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (argon or nitrogen), add the this compound derivative, arylboronic acid, and base.
-
Add the palladium catalyst (and ligand, if separate).
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture vigorously and heat to the desired temperature (start with 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for Suzuki coupling of this compound.
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Managing Regioselectivity in Reactions with 2,4-Difluoro-5-methoxyaniline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,4-Difluoro-5-methoxyaniline. The information aims to address common challenges in controlling regioselectivity during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in reactions with this compound?
A1: The regioselectivity of reactions involving this compound is primarily governed by the electronic effects of its substituents: the amino (-NH2), methoxy (-OCH3), and two fluoro (-F) groups. The interplay of these directing effects determines the position of substitution in both electrophilic and nucleophilic aromatic substitution reactions.
Q2: How do the substituents on this compound direct incoming electrophiles in electrophilic aromatic substitution (EAS)?
A2: In electrophilic aromatic substitution, the activating groups on the benzene ring direct the position of the incoming electrophile. The directing effects of the substituents on this compound are as follows:
-
Amino (-NH2) group: A strong activating group and an ortho, para-director.[1][2]
-
Methoxy (-OCH3) group: An activating group and an ortho, para-director.[3]
-
Fluoro (-F) groups: Weakly deactivating groups but are also ortho, para-directors.[1][4]
The powerful activating and directing effects of the amino and methoxy groups dominate over the weaker effects of the fluorine atoms.[2][5] Both the amino and methoxy groups strongly direct electrophilic substitution to the C6 position, which is the only unsubstituted position that is ortho or para to these groups.
Directing Effects in Electrophilic Aromatic Substitution
Q3: Which position is most likely to undergo substitution in a nucleophilic aromatic substitution (NAS) reaction?
A3: In nucleophilic aromatic substitution, electron-withdrawing groups activate the ring towards nucleophilic attack and can serve as leaving groups. In this compound, the two fluoro groups are excellent leaving groups. The C2 and C4 positions are activated for nucleophilic attack. The regioselectivity of NAS will depend on the specific nucleophile and reaction conditions, with substitution possible at either the C2 or C4 position.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no regioselectivity in EAS | Competing directing effects from the multiple substituents. | The C6 position is strongly favored electronically. If other isomers are forming, consider steric hindrance from the electrophile or reaction conditions that may alter the directing ability of the substituents (e.g., protonation of the amine in strongly acidic media). |
| Mixture of products in NAS | Similar reactivity of the C2 and C4 fluoro groups towards nucleophilic displacement. | Modify the reaction conditions such as solvent, temperature, and the nature of the nucleophile. Steric hindrance may favor attack at one position over the other. Consider using a bulky nucleophile to enhance selectivity. |
| Low reaction yield | Deactivation of the ring by the two fluoro substituents in EAS, or insufficient activation for NAS. | For EAS, use a more potent electrophile or a suitable catalyst to overcome the deactivating effect. For NAS, employ a stronger nucleophile, higher temperatures, or a solvent that promotes the reaction (e.g., a polar aprotic solvent). |
| Side reactions | The amino or methoxy group may react with the electrophile or nucleophile. | Protect the amino group as an amide before carrying out the substitution reaction. The methoxy group is generally stable, but cleavage can occur under harsh acidic conditions. |
Experimental Protocols
Example Protocol: Regioselective Bromination of this compound
This protocol is a general guideline and may require optimization.
Objective: To selectively introduce a bromine atom at the C6 position of this compound.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (or another suitable aprotic solvent)
-
Stir plate and stir bar
-
Round-bottom flask
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Dissolve this compound (1 equivalent) in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (1.05 equivalents) portion-wise over 15 minutes while stirring.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 6-Bromo-2,4-difluoro-5-methoxyaniline.
Experimental Workflow for Regioselective Bromination
Troubleshooting Logic for Regioselectivity Issues
References
Technical Support Center: Purification of 2,4-Difluoro-5-methoxyaniline
Welcome to the technical support center for the purification of 2,4-Difluoro-5-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available or synthesized this compound?
A1: Impurities in this compound can stem from the synthetic route and storage conditions. Common impurities may include:
-
Starting Materials: Unreacted precursors from the synthesis process. For instance, if synthesized from 2,4,5-trichloronitrobenzene, residual chlorinated intermediates could be present.
-
Positional Isomers: Isomers such as 2,4-Difluoro-3-methoxyaniline or other regioisomers can form as byproducts during synthesis.
-
Oxidation Products: Like many anilines, this compound can be susceptible to air oxidation, leading to the formation of colored impurities and polymeric materials. This often manifests as a discoloration (e.g., yellowing or browning) of the material.
-
Residual Solvents: Solvents used in the synthesis and purification steps may be present in the final product.
Q2: My sample of this compound is discolored. What is the cause and how can I fix it?
A2: Discoloration in aniline compounds is typically due to the formation of colored oxidation products. Exposure to air and light can accelerate this process. For many applications, minor discoloration may not affect the outcome. However, for sensitive reactions, purification is recommended. The following methods can be employed to remove colored impurities:
-
Recrystallization: An effective method for solid compounds to remove colored and less soluble impurities.
-
Column Chromatography: Useful for separating the target compound from colored impurities and closely related byproducts.
-
Activated Carbon Treatment: Adding a small amount of activated charcoal to a solution of the crude product can help adsorb colored impurities. This is often used as a step during recrystallization.
Q3: I am seeing multiple spots on the TLC of my this compound sample. What could they be?
A3: Multiple spots on a Thin-Layer Chromatography (TLC) plate indicate the presence of impurities. These could be unreacted starting materials, isomeric byproducts, or degradation products. To identify the spots, you can run co-spots with authentic samples of suspected impurities if available. For unknown impurities, preparative TLC or column chromatography can be used to isolate each component for structural elucidation by techniques like NMR or mass spectrometry.
Q4: My purification by column chromatography is not providing a pure product. What can I do to improve the separation?
A4: Poor separation in column chromatography can be due to several factors. Here are some troubleshooting tips:
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Optimize the Solvent System: The polarity of the eluent is critical. Use TLC to screen for a solvent system that provides good separation (Rf values ideally between 0.2 and 0.5 for the product and good separation from impurities). A gradient elution, gradually increasing the polarity of the mobile phase, can be effective for separating compounds with a wide range of polarities.
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Sample Loading: Ensure the sample is loaded onto the column in a concentrated band. Dry loading, where the sample is pre-adsorbed onto a small amount of silica gel, often gives better resolution than wet loading.
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Column Packing: A well-packed column is essential for good separation. Ensure the silica gel is packed uniformly without any air bubbles or cracks.
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Consider a Different Adsorbent: If silica gel does not provide adequate separation, consider using other stationary phases like alumina (basic, neutral, or acidic) or reverse-phase silica.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oiling out during recrystallization | The solvent may be too nonpolar, or the solution is cooling too rapidly. The melting point of the compound may be lower than the boiling point of the solvent. | - Use a more polar solvent or a solvent mixture.- Allow the solution to cool more slowly. Seeding with a small crystal of the pure compound can help initiate crystallization.- Choose a solvent with a lower boiling point. |
| Poor recovery after recrystallization | The compound is too soluble in the cold solvent. Too much solvent was used. | - Use a different solvent or a solvent mixture where the compound has lower solubility at cold temperatures.- Use the minimum amount of hot solvent required to dissolve the compound. |
| Product co-elutes with an impurity during column chromatography | The polarity of the product and the impurity are very similar in the chosen solvent system. | - Optimize the eluent system by trying different solvent combinations.- Use a shallower solvent gradient during elution.- Consider using a different stationary phase (e.g., alumina, reverse-phase silica). |
| Streaking or tailing of spots on TLC | The compound may be too acidic or basic for the stationary phase. The sample may be overloaded. | - Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for basic compounds like anilines, or acetic acid for acidic compounds).- Apply a smaller, more dilute spot to the TLC plate. |
Experimental Protocols
Below are detailed methodologies for key purification and analysis experiments.
Protocol 1: Recrystallization
This protocol is a general guideline and the choice of solvent is critical for success.
1. Solvent Selection:
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Test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating.
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Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot.
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Promising solvent systems for anilines include ethanol/water, methanol/water, toluene, or hexane/ethyl acetate mixtures.
2. Procedure: a. Dissolve the crude this compound in a minimal amount of the chosen hot solvent in an Erlenmeyer flask. b. If the solution is colored, add a small amount of activated charcoal and heat the solution at a gentle boil for a few minutes. c. Perform a hot filtration through a fluted filter paper to remove the charcoal and any other insoluble impurities. d. Allow the filtrate to cool slowly to room temperature to allow for crystal formation. e. Further cool the flask in an ice bath to maximize the yield of crystals. f. Collect the crystals by vacuum filtration using a Büchner funnel. g. Wash the crystals with a small amount of the cold recrystallization solvent. h. Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography
This protocol describes a standard procedure for purification using a silica gel column.
1. TLC Analysis:
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Develop a suitable solvent system using TLC. A good system will give the product an Rf value of ~0.3-0.4 and show good separation from impurities. A common starting point for anilines is a mixture of hexanes and ethyl acetate.
2. Column Preparation:
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Pack a glass column with silica gel as a slurry in the initial, least polar eluting solvent.
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Ensure the silica gel is well-settled and the top surface is flat. Add a thin layer of sand on top to prevent disturbance during solvent addition.
3. Sample Loading:
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Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
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Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder (dry loading).
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Carefully add this powder to the top of the prepared column.
4. Elution:
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Begin eluting with the least polar solvent mixture determined from your TLC analysis.
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If a gradient elution is needed, gradually increase the proportion of the more polar solvent.
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Collect fractions and monitor the composition of each fraction by TLC.
5. Isolation:
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Combine the fractions containing the pure product.
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Remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of the final product.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or a buffer to control pH). For example, start with 10% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
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Detection: UV at a wavelength where the compound has strong absorbance (e.g., 254 nm).
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Sample Preparation: Dissolve a small amount of the purified product in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL.
Protocol 4: Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for identifying volatile impurities.
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Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
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Carrier Gas: Helium at a constant flow rate.
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Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C).
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Injection: Split or splitless injection of the sample dissolved in a volatile solvent.
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Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.
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Data Analysis: The resulting mass spectra of impurity peaks can be compared with spectral libraries for identification.
Data Presentation
The following table summarizes the expected purity levels after applying different purification techniques. The exact values can vary depending on the nature and amount of the initial impurities.
| Purification Method | Typical Starting Purity | Expected Final Purity (Typical) | Primary Impurities Removed |
| Single Recrystallization | 85-95% | 98-99.5% | Less soluble impurities, some colored byproducts. |
| Column Chromatography | 80-95% | >99% | Isomers, byproducts with different polarities, colored impurities. |
| Combined Recrystallization and Column Chromatography | <80% | >99.5% | A wide range of impurities including isomers, starting materials, and degradation products. |
Visualizations
Technical Support Center: Optimizing Buchwald-Hartwig Reactions for 2,4-Difluoro-5-methoxyaniline
Welcome to the technical support center for optimizing Buchwald-Hartwig amination reactions. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 2,4-Difluoro-5-methoxyaniline as a coupling partner. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges and successfully achieve your desired C-N cross-coupling products.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in Buchwald-Hartwig aminations?
A1: this compound is an electron-rich aniline due to the presence of the methoxy group and two fluorine atoms. While generally a good nucleophile, its reactivity can be influenced by several factors. Potential challenges include:
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Competitive Side Reactions: The electron-rich nature of the aniline can sometimes lead to undesired side reactions.
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Catalyst Inhibition: Certain functional groups can interact with and inhibit the palladium catalyst.[1]
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Steric Hindrance: While not severely hindered, the ortho-fluoro substituent may influence the approach to the catalyst center.
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Sub-optimal Reaction Conditions: Like any cross-coupling reaction, success is highly dependent on the choice of catalyst, ligand, base, and solvent.
Q2: Which palladium source is best for coupling with this compound?
A2: Both Pd(0) and Pd(II) precursors can be effective. Common choices include Pd₂(dba)₃ (a Pd(0) source) and Pd(OAc)₂ (a Pd(II) source). Pre-formed palladium catalysts, which are often more stable and provide more consistent results, are also an excellent option. For challenging couplings, using a pre-catalyst can be advantageous.
Q3: How do I select the right ligand for this specific aniline?
A3: Ligand selection is critical for a successful Buchwald-Hartwig reaction. For electron-rich anilines like this compound, bulky, electron-rich phosphine ligands are generally preferred. These ligands promote the crucial reductive elimination step and can help to avoid side reactions. Commonly used ligands for such systems include:
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Biaryl phosphine ligands: Such as XPhos, SPhos, and RuPhos.
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Ferrocenyl phosphine ligands: Such as Josiphos-type ligands.
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Bidentate phosphine ligands: Such as BINAP or DPPF, which can be effective with aryl iodides and triflates.[2]
A screening of several ligands is often the best approach to identify the optimal choice for your specific aryl halide coupling partner.
Q4: What is the most suitable base for this reaction?
A4: The choice of base is highly dependent on the functional group tolerance of your substrates.
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Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and often lead to higher reaction rates. However, they are not compatible with base-sensitive functional groups.[1]
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Weaker Bases: If your substrates are sensitive, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are good alternatives, although they may require higher reaction temperatures or longer reaction times.
Q5: Which solvent should I use?
A5: Anhydrous and deoxygenated solvents are essential for reproducible results. Toluene and dioxane are the most commonly used solvents for Buchwald-Hartwig aminations. Tetrahydrofuran (THF) can also be used. The choice of solvent can affect the solubility of the reagents and the stability of the catalytic intermediates, so it may be a parameter to screen during optimization.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive catalyst | - Use a fresh batch of palladium precursor and ligand.- Consider using a pre-formed palladium catalyst for better consistency. |
| Inappropriate ligand | - Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). | |
| Incorrect base | - If using a weak base (e.g., K₃PO₄), try a stronger base like NaOtBu or LHMDS, provided your substrate is stable.- Ensure the base is anhydrous and of high purity. | |
| Low reaction temperature | - Gradually increase the reaction temperature in 10-20 °C increments. Typical temperatures range from 80-120 °C. | |
| Poor solvent quality | - Use anhydrous, deoxygenated solvent. | |
| Formation of Side Products (e.g., Hydrodehalogenation of Aryl Halide) | Unproductive catalyst pathway | - Change the ligand. Bulky ligands can often suppress this side reaction.- Adjust the base. Sometimes a weaker base can minimize hydrodehalogenation. |
| Presence of water | - Ensure all reagents and solvents are scrupulously dried. | |
| Decomposition of Starting Material | Base-sensitive functional groups | - Switch to a weaker base such as Cs₂CO₃ or K₃PO₄. |
| Thermally unstable substrate | - Attempt the reaction at a lower temperature for a longer duration. | |
| Incomplete Conversion | Insufficient reaction time | - Monitor the reaction by TLC or LC-MS and allow it to run for a longer period. |
| Catalyst deactivation | - Increase the catalyst loading slightly (e.g., from 1 mol% to 2 mol%).- Ensure the reaction is maintained under an inert atmosphere (Nitrogen or Argon). |
Data Presentation: Recommended Starting Conditions
The following tables provide recommended starting conditions for the Buchwald-Hartwig amination of this compound with various aryl halides. These are general guidelines and may require further optimization for specific substrates.
Table 1: Reaction Conditions for Aryl Bromides and Iodides
| Parameter | Recommended Condition |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (1-2 mol%) |
| Ligand | XPhos (2-4 mol%) or SPhos (2-4 mol%) |
| Base | NaOtBu (1.2-1.5 equiv) or Cs₂CO₃ (1.5-2.0 equiv) |
| Solvent | Toluene or Dioxane (0.1-0.5 M) |
| Temperature | 90-110 °C |
| Reaction Time | 12-24 hours |
Table 2: Reaction Conditions for Aryl Chlorides and Triflates
| Parameter | Recommended Condition |
| Palladium Source | Pd₂(dba)₃ (2-3 mol%) or a G3-XPhos precatalyst (2-3 mol%) |
| Ligand | XPhos (4-6 mol%) or RuPhos (4-6 mol%) |
| Base | NaOtBu (1.5-2.0 equiv) or LHMDS (1.5-2.0 equiv) |
| Solvent | Toluene or Dioxane (0.1-0.5 M) |
| Temperature | 100-120 °C |
| Reaction Time | 18-36 hours |
Experimental Protocols
General Protocol for a Small-Scale Test Reaction
This protocol describes a general procedure for a small-scale (e.g., 0.1 mmol) test reaction to screen conditions.
Materials:
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Aryl halide (0.1 mmol, 1.0 equiv)
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This compound (0.12 mmol, 1.2 equiv)
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Palladium precursor (e.g., Pd₂(dba)₃, 0.001 mmol, 1 mol%)
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Ligand (e.g., XPhos, 0.002 mmol, 2 mol%)
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Base (e.g., NaOtBu, 0.15 mmol, 1.5 equiv)
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Anhydrous, deoxygenated solvent (e.g., Toluene, 1-2 mL)
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Oven-dried reaction vial with a stir bar and a screw cap with a PTFE septum
Procedure:
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In an inert atmosphere glovebox, add the aryl halide, this compound, palladium precursor, ligand, and base to the reaction vial.
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Add the anhydrous, deoxygenated solvent to the vial.
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Seal the vial with the screw cap.
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Remove the vial from the glovebox and place it in a pre-heated heating block or oil bath set to the desired temperature.
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Stir the reaction mixture for the specified time.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
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Quench the reaction by adding a few drops of water or saturated aqueous ammonium chloride.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
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Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Visualizations
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Caption: A decision-making workflow for troubleshooting common issues.
References
stability of 2,4-Difluoro-5-methoxyaniline under acidic and basic conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,4-Difluoro-5-methoxyaniline under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. The aniline functional group is susceptible to oxidation, while the methoxy group can be sensitive to acidic or basic conditions, potentially leading to hydrolysis.
Q2: What are the likely degradation pathways for this compound under acidic or basic conditions?
A2: While specific degradation pathways for this compound are not extensively published, based on the functional groups present, plausible degradation pathways under forced conditions include:
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Oxidation: The aniline group is prone to oxidation, which can result in the formation of colored impurities, including nitroso, nitro, and polymeric species. This is often a primary cause of discoloration when exposed to air.
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Hydrolysis: Under strong acidic or basic conditions, particularly at elevated temperatures, the methoxy group could undergo hydrolysis to a hydroxyl group, forming 4-amino-3,5-difluorophenol.
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Dehalogenation: Although the carbon-fluorine bond is generally strong, under harsh conditions, dehalogenation could potentially occur.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. For optimal preservation, storing under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container is advisable to minimize oxidation and moisture exposure. Some suppliers recommend storage at 2-8°C.[1]
Q4: What substances are known to be incompatible with this compound?
A4: this compound is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1] Contact with these substances should be avoided to prevent vigorous reactions and degradation of the compound.
Troubleshooting Guides
Issue 1: Discoloration of the Compound Upon Storage or in Solution
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Observation: The typically off-white or light-colored solid/solution of this compound has developed a yellow, brown, or pinkish hue.
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Potential Cause: This is a common indication of oxidation of the aniline functional group. Exposure to air (oxygen) and/or light can accelerate this process.
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Troubleshooting Steps:
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Inert Atmosphere: If handling the solid, perform manipulations under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen or argon).
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Solvent Degassing: When preparing solutions, use solvents that have been degassed to remove dissolved oxygen.
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Light Protection: Store the solid and any solutions in amber vials or wrap containers with aluminum foil to protect from light.
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Fresh is Best: Prepare solutions fresh for each experiment whenever possible to minimize the duration of exposure to potential oxidants.
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Issue 2: Appearance of Unexpected Peaks in HPLC Analysis After Incubation in Acidic or Basic Media
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Observation: When analyzing a sample of this compound that has been subjected to acidic or basic conditions (e.g., during a forced degradation study), new, unexpected peaks appear in the chromatogram.
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Potential Cause: These new peaks are likely degradation products resulting from hydrolysis or other acid/base-catalyzed reactions.
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Troubleshooting & Identification Steps:
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Stability-Indicating Method: Ensure your High-Performance Liquid Chromatography (HPLC) method is "stability-indicating." This means the method should be capable of separating the intact parent compound from all potential degradation products.[1]
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Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer (LC-MS) to obtain mass-to-charge (m/z) ratios for the unexpected peaks. This data is crucial for proposing the structures of the degradation products. For example, a mass corresponding to the loss of a methyl group and addition of a hydrogen would suggest hydrolysis of the methoxy group.
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Control Experiments: Run control samples of this compound at neutral pH and ambient temperature to confirm that the degradation is indeed due to the acidic or basic stress conditions.
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Data Presentation
Table 1: Predicted Physicochemical Properties of this compound and Potential Degradation Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted pKa (most basic) |
| This compound | C₇H₇F₂NO | 159.13 | 1.6 | 2.5 |
| 4-Amino-3,5-difluorophenol (Hydrolysis Product) | C₆H₅F₂NO | 145.11 | 1.1 | 2.3 |
| 2,4-Difluoro-5-nitrosoaniline (Oxidation Product) | C₆H₄F₂N₂O | 158.11 | 1.8 | -2.1 |
| 2,4-Difluoro-5-nitroaniline (Oxidation Product) | C₆H₄F₂N₂O₂ | 174.11 | 1.7 | -3.5 |
Note: These values are computationally predicted and should be used for estimation purposes. Experimental determination is recommended for accurate values.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for establishing the stability-indicating nature of analytical methods and understanding the degradation profile of a compound.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
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Acidic Degradation:
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To an aliquot of the stock solution, add an equal volume of an acidic solution (e.g., 0.1 M HCl).
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Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).
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At each time point, withdraw a sample, neutralize it with a corresponding amount of base (e.g., 0.1 M NaOH), and dilute with mobile phase for HPLC analysis.
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Basic Degradation:
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To an aliquot of the stock solution, add an equal volume of a basic solution (e.g., 0.1 M NaOH).
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Follow the same incubation and sampling procedure as described for acidic degradation, neutralizing the samples with an equivalent amount of acid (e.g., 0.1 M HCl) before analysis.
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Oxidative Degradation:
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To an aliquot of the stock solution, add an equal volume of an oxidizing agent (e.g., 3% H₂O₂).
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Incubate at room temperature, protected from light, for a specified period.
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Sample at various time points and analyze directly or after quenching the reaction if necessary.
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Thermal Degradation:
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Store an aliquot of the stock solution at an elevated temperature (e.g., 60°C).
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Sample at various time points for analysis.
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Photodegradation:
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Expose an aliquot of the stock solution to a controlled light source (e.g., a photostability chamber with UV and visible light).
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Simultaneously, keep a control sample in the dark at the same temperature.
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Sample both the exposed and dark control samples at various time points for analysis.
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Analysis: Analyze all samples using a validated stability-indicating HPLC method, preferably with both UV and MS detection to identify and quantify the parent compound and any degradation products.
Mandatory Visualizations
References
troubleshooting guide for N-arylation reactions with 2,4-Difluoro-5-methoxyaniline
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the N-arylation of 2,4-Difluoro-5-methoxyaniline. The electron-withdrawing nature of the fluorine substituents on this aniline derivative can significantly impact its reactivity, often leading to common issues such as low yield or incomplete conversion.
Frequently Asked Questions (FAQs)
Q1: Why is my N-arylation reaction with this compound resulting in low to no product yield?
A1: Low yields in N-arylation reactions with this compound are commonly attributed to its reduced nucleophilicity. The two fluorine atoms are strong electron-withdrawing groups, which decrease the electron density on the nitrogen atom, making it a weaker nucleophile. This reduced reactivity can hinder the crucial C-N bond-forming step in catalytic cycles like the Buchwald-Hartwig amination. To overcome this, optimization of the catalyst system, base, and reaction conditions is critical.
Q2: What is the most critical parameter to optimize for the N-arylation of this specific aniline?
A2: The choice of the catalyst system, particularly the ligand, is paramount. For electron-deficient anilines, standard phosphine ligands may not be effective. It is often necessary to employ bulky, electron-rich biaryl phosphine ligands or N-heterocyclic carbene (NHC) ligands. These ligands can promote the rate-limiting reductive elimination step and stabilize the palladium catalyst, leading to improved yields.
Q3: Can I use common bases like potassium carbonate for this reaction?
A3: While potassium carbonate can be used, it is often not strong enough to efficiently deprotonate the weakly acidic N-H bond of this compound. Stronger, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are generally required to facilitate the formation of the palladium-amido intermediate, which is a key step in the catalytic cycle.
Q4: My reaction starts but appears to stall before completion. What could be the cause?
A4: Reaction stalling can be due to several factors. Catalyst deactivation is a common issue, which can be caused by impurities in the starting materials or solvent, or by the presence of oxygen. Ensuring an inert atmosphere and using purified reagents is crucial. Another possibility is product inhibition, where the N-arylated product coordinates to the palladium center and slows down the catalytic turnover. In such cases, adjusting the catalyst loading or ligand may be beneficial.
Q5: Are there any specific solvent considerations for this reaction?
A5: Aprotic solvents with good solubility for the reactants and the catalyst system are preferred. Toluene, dioxane, and THF are commonly used. It is essential to use anhydrous solvents, as water can interfere with the catalytic cycle, particularly when using strong bases. Ensure your chosen solvent can maintain the reaction components in the solution phase at the reaction temperature to avoid solubility issues.
Troubleshooting Guide
This section provides a structured approach to troubleshoot common problems encountered during the N-arylation of this compound.
Problem 1: Low or No Conversion
| Potential Cause | Suggested Solution |
| Insufficiently Active Catalyst System | 1. Ligand Selection: Switch to bulky, electron-rich biaryl phosphine ligands such as XPhos, RuPhos, or BrettPhos. N-heterocyclic carbene (NHC) ligands are also a good alternative. 2. Palladium Precatalyst: Use a well-defined palladium precatalyst (e.g., XPhos Pd G3) for more consistent and reproducible results compared to generating the active catalyst in situ from sources like Pd(OAc)₂. |
| Ineffective Base | 1. Base Strength: Employ a strong, non-nucleophilic base like NaOtBu, KOtBu, or LHMDS. 2. Base Solubility: Ensure the base is sufficiently soluble in the reaction medium. Using a combination of a soluble organic base with an inorganic base can sometimes be effective. |
| Low Reaction Temperature | Increase the reaction temperature, typically in the range of 80-110 °C, to overcome the activation energy barrier associated with this less reactive aniline. |
| Catalyst Deactivation | 1. Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) using degassed solvents to prevent oxygen from deactivating the catalyst. 2. Reagent Purity: Use purified reagents and solvents to avoid impurities that can poison the catalyst. |
Problem 2: Formation of Side Products (e.g., Hydrodehalogenation of Aryl Halide)
| Potential Cause | Suggested Solution |
| Suboptimal Ligand-to-Metal Ratio | Optimize the ligand-to-palladium ratio. Typically, a ratio of 1:1 to 2:1 is used, but this can be substrate-dependent. |
| Presence of Water | Ensure all reagents and solvents are anhydrous, as water can lead to the formation of undesired byproducts. |
| Incorrect Base | The choice of base can influence side reactions. Screen different strong bases to identify one that minimizes byproduct formation. |
Experimental Protocols
Below is a general experimental protocol for a Buchwald-Hartwig amination of this compound with an aryl bromide. This should be considered a starting point for optimization.
Materials:
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This compound
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Aryl bromide
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Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
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Ligand (if not using a precatalyst, e.g., XPhos, 4 mol%)
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Sodium tert-butoxide (1.4 equivalents)
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Anhydrous toluene
Procedure:
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To an oven-dried reaction vessel, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), sodium tert-butoxide (1.4 mmol), and the palladium precatalyst (0.02 mmol).
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Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
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Add anhydrous, degassed toluene (5 mL) via syringe.
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Heat the reaction mixture to 100 °C with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Data Presentation
The following table summarizes typical reaction conditions that have been successful for the N-arylation of electron-deficient anilines, which can serve as a starting point for optimizing reactions with this compound.
| Aryl Halide | Aniline | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 4-Bromotoluene | 4-Nitroaniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 95 |
| 4-Chlorobenzonitrile | 4-Chloroaniline | XPhos Pd G3 (2) | - | LHMDS (1.5) | Dioxane | 110 | 88 |
| 1-Bromo-4-methoxybenzene | 2,4-Difluoroaniline | Pd(OAc)₂ (1.5) | RuPhos (3) | K₃PO₄ (2.0) | t-BuOH | 100 | 92 |
| 4-Bromo-N,N-dimethylaniline | 2-Fluoro-4-nitroaniline | [Pd(allyl)Cl]₂ (1) | AdBippyPhos (2) | KOPh (1.5) | THF | 80 | 85 |
Mandatory Visualization
Below is a troubleshooting workflow for N-arylation reactions of this compound.
preventing byproduct formation in the synthesis of 2,4-Difluoro-5-methoxyaniline derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 2,4-Difluoro-5-methoxyaniline and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions.
Issue 1: Incomplete reaction or low yield during the nucleophilic aromatic substitution (SNAr) to introduce the methoxy group.
| Potential Cause | Recommended Solution |
| Insufficient activation of the aromatic ring | Ensure the starting material has appropriate electron-withdrawing groups (e.g., nitro group) ortho and/or para to the leaving group (e.g., fluorine or chlorine) to facilitate nucleophilic attack. |
| Low quality of sodium methoxide | Use freshly prepared sodium methoxide or a high-purity commercial source. Sodium methoxide can degrade upon exposure to moisture. |
| Inappropriate solvent | Use a polar aprotic solvent such as DMSO, DMF, or NMP to enhance the solubility of the reagents and facilitate the reaction. Ensure the solvent is anhydrous. |
| Suboptimal reaction temperature | The reaction temperature is critical. A temperature that is too low will result in a sluggish reaction, while a temperature that is too high can lead to byproduct formation. The optimal temperature should be determined experimentally, often ranging from 80°C to 150°C. |
| Presence of water in the reaction mixture | Water can consume the sodium methoxide and lead to the formation of undesired hydroxylation byproducts. Ensure all reagents and solvents are thoroughly dried before use. |
Issue 2: Formation of regioisomeric byproducts during methoxylation.
| Potential Cause | Recommended Solution |
| Multiple reactive sites on the starting material | The starting material may have more than one halogen that can be substituted. The regioselectivity is influenced by the electronic effects of the substituents on the ring. For example, in 2,4,5-trifluoronitrobenzene, the fluorine at C-4 is the most activated towards nucleophilic substitution. |
| Reaction conditions favoring multiple substitutions | High temperatures and prolonged reaction times can lead to the substitution of less reactive halogens. Optimize the reaction conditions (temperature, time, and stoichiometry of sodium methoxide) to favor the desired monosubstitution. |
Issue 3: Byproduct formation during the reduction of the nitro group to an aniline.
| Potential Cause | Recommended Solution |
| Over-reduction or side reactions | The choice of reducing agent is crucial. Strong reducing agents like LiAlH4 may lead to undesired side reactions. Catalytic hydrogenation (e.g., using Pd/C) is a common and selective method for nitro group reduction.[1] |
| Dehalogenation | During catalytic hydrogenation, cleavage of the C-F or C-Cl bonds can occur, leading to dehalogenated byproducts. To minimize this, use a milder catalyst (e.g., 5% Pd/C instead of 10%), lower hydrogen pressure, and a shorter reaction time.[1] The addition of a catalyst poison, such as pyridine or quinoline, in small amounts can sometimes suppress dehalogenation. |
| Incomplete reduction | Insufficient catalyst loading, low hydrogen pressure, or short reaction times can lead to incomplete reduction, resulting in nitroso or hydroxylamine intermediates. Ensure adequate catalyst and hydrogen supply and monitor the reaction to completion. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound from 1,2,4-trifluoro-5-nitrobenzene?
A1: The most common byproducts include:
-
Regioisomers: Substitution of the fluorine at C-2 instead of C-4, leading to 2-methoxy-4,5-difluoronitrobenzene.
-
Di-substitution products: Reaction of two equivalents of methoxide, leading to dimethoxy-fluoronitrobenzene derivatives.
-
Hydroxylated byproducts: If water is present, formation of hydroxydifluoronitrobenzene derivatives can occur.
-
Starting material: Unreacted 1,2,4-trifluoro-5-nitrobenzene.
Q2: How can I purify the desired this compound from the reaction mixture?
A2: Purification can typically be achieved through a multi-step process:
-
Work-up: After the reaction, the mixture is usually quenched with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: The organic layer is washed with water and brine to remove inorganic salts and polar impurities.
-
Column Chromatography: This is the most effective method for separating the desired product from its isomers and other byproducts. A silica gel column with a gradient of ethyl acetate in hexane is commonly used.[2]
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be used for final purification.
Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
A3: The following techniques are highly recommended:
-
Thin Layer Chromatography (TLC): For rapid monitoring of the reaction progress and preliminary purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify the components of the reaction mixture, including byproducts.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the product purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 19F, 13C): For structural confirmation of the desired product and identification of impurities.
Experimental Protocols
Protocol 1: Synthesis of 2,4-Difluoro-5-methoxynitrobenzene
-
To a solution of 1,2,4-trifluoro-5-nitrobenzene (1 equivalent) in anhydrous DMSO, add sodium methoxide (1.1 equivalents) portion-wise at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to 80-90°C and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 2,4-difluoro-5-methoxynitrobenzene.
Protocol 2: Reduction of 2,4-Difluoro-5-methoxynitrobenzene to this compound
-
In a pressure vessel, dissolve 2,4-difluoro-5-methoxynitrobenzene (1 equivalent) in methanol or ethanol.
-
Add 5% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Pressurize the vessel with hydrogen gas (50-100 psi).
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
If necessary, purify the product by column chromatography or crystallization.
Visualizations
References
Technical Support Center: Purification of 2,4-Difluoro-5-methoxyaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2,4-Difluoro-5-methoxyaniline.
Troubleshooting Guide
This guide addresses common issues observed during the purification of this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| Low Purity After Column Chromatography | Improper solvent system selection leading to poor separation of impurities. | 1. Optimize TLC: Systematically test different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve good separation (ΔRf > 0.2) between the product and impurities on a Thin Layer Chromatography (TLC) plate before scaling up to column chromatography. 2. Use Gradient Elution: Start with a non-polar solvent system and gradually increase the polarity to better resolve compounds with similar polarities. |
| Co-elution with structurally similar impurities (e.g., isomers, starting materials). | 1. Employ High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC with a suitable column (e.g., reverse-phase C18) can provide higher resolution.[1][2][3] 2. Consider a Different Stationary Phase: If silica gel is ineffective, consider using alumina or a bonded-phase silica gel. | |
| Product Discoloration (Yellow to Brown) | Oxidation of the aniline functional group. Anilines are susceptible to air oxidation, which can form colored impurities.[4][5] | 1. Work Under Inert Atmosphere: Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. 2. Use Degassed Solvents: Solvents can contain dissolved oxygen. Degas solvents by sparging with an inert gas or by freeze-pump-thaw cycles. 3. Add Antioxidants: In some cases, a small amount of an antioxidant like butylated hydroxytoluene (BHT) may be added during storage, though its removal would be necessary. |
| Presence of residual acid or base from the synthesis. | Neutralize the crude product with a mild acid or base wash during the workup before purification. Ensure the final product is stored in a neutral state. | |
| Low Recovery After Purification | Product is partially soluble in the mobile phase, leading to loss during extraction or chromatography. | 1. Optimize Extraction: Perform multiple extractions with a suitable organic solvent to ensure complete transfer of the product from the aqueous phase. 2. Adjust Solvent Polarity: In chromatography, if the product is too soluble, it may elute too quickly. Use a less polar solvent system to increase retention on the column. |
| Adsorption onto the stationary phase. | 1. Pre-treat Silica Gel: For basic compounds like anilines, pre-treating the silica gel with a small amount of triethylamine in the eluent can prevent tailing and irreversible adsorption. 2. Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina. | |
| Inconsistent Purity Between Batches | Variability in the quality of starting materials or reaction conditions. | 1. Characterize Starting Materials: Ensure the purity of starting materials before beginning the synthesis. 2. Standardize Reaction and Workup Procedures: Maintain consistent reaction times, temperatures, and extraction procedures to minimize the formation of variable impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials, byproducts from side reactions (e.g., regioisomers if the synthesis is not perfectly selective), and degradation products. Given the aniline structure, oxidative degradation products are a common concern, often leading to discoloration.[4]
Q2: What is the recommended method for routine purification of this compound?
A2: For routine purification on a laboratory scale, flash column chromatography on silica gel is a common and effective method. A typical solvent system would be a gradient of ethyl acetate in hexane. For higher purity requirements, preparative HPLC may be necessary.[1][6]
Q3: How can I monitor the purity of this compound during purification?
A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of column chromatography. High-Performance Liquid Chromatography (HPLC) with a UV detector is a more quantitative method for assessing the final purity.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify and quantify volatile impurities.
Q4: My purified this compound is a colored oil/solid. How can I decolorize it?
A4: Discoloration is often due to trace amounts of oxidized impurities. You can try recrystallization from a suitable solvent system. If that is not effective, you can try passing a solution of the compound through a short plug of activated carbon or silica gel to remove the colored impurities.
Q5: What are the recommended storage conditions for purified this compound?
A5: To prevent degradation, this compound should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and protected from light. For long-term storage, refrigeration is recommended.[4]
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial chromatography eluent.
-
Column Packing: Prepare a silica gel column using a slurry of silica in the initial, non-polar eluent (e.g., 95:5 hexane:ethyl acetate).
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin elution with the non-polar solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purity Assessment by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid for better peak shape).[1][3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 254 nm).
-
Sample Preparation: Prepare a dilute solution of the purified compound in the mobile phase.
-
Injection: Inject a small volume (e.g., 10 µL) onto the column and record the chromatogram. Purity is determined by the relative area of the main peak.
Visualizations
Caption: A typical workflow for the purification and analysis of this compound.
Caption: A troubleshooting decision tree for common purification challenges.
References
- 1. Separation of 5-Chloro-2,4-dimethoxyaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. helixchrom.com [helixchrom.com]
- 3. 2,4-Difluoroaniline | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Degradation of 2,4-Difluoro-5-methoxyaniline
Disclaimer: Specific degradation pathways for 2,4-Difluoro-5-methoxyaniline are not extensively documented in current scientific literature. The information provided in this technical support center is based on established principles and data from studies on analogous compounds, such as other fluoroanilines and fluorinated aromatic compounds. These guidelines are intended to offer a foundational understanding and a starting point for experimental design.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues and questions that researchers may encounter during the experimental investigation of this compound degradation.
Biodegradation
Question 1: My microbial culture is showing little to no degradation of this compound. What are the potential reasons?
Answer: The lack of degradation could be attributed to several factors:
-
Recalcitrant Nature: The carbon-fluorine (C-F) bond is exceptionally strong, making fluorinated aromatic compounds generally resistant to microbial degradation.[1][2] The presence of multiple fluorine atoms can further increase this resistance.[3]
-
Toxicity: High concentrations of the compound may be toxic to the microorganisms, inhibiting their metabolic activity.[2]
-
Lack of Acclimation: The microbial consortium may require a significant period of acclimation to develop the necessary enzymatic machinery to degrade the compound. For some di-fluorinated anilines, this acclimation period can take several weeks.[4]
-
Inappropriate Microbial Consortium: The selected microbial culture may not possess the specific enzymes, such as dioxygenases or monooxygenases, required to initiate the degradation cascade.[5][6]
-
Suboptimal Environmental Conditions: Factors such as pH, temperature, and the availability of essential nutrients and electron acceptors can significantly impact microbial activity.[7]
Question 2: How can I enhance the rate of biodegradation?
Answer: To improve the degradation rate, consider the following strategies:
-
Gradual Acclimation: Start with low concentrations of this compound and gradually increase the concentration as the microbial culture adapts.[4]
-
Co-metabolism: Introduce a more easily degradable primary substrate. The enzymes produced for the primary substrate may fortuitously act on the target compound.
-
Optimize Culture Conditions: Empirically determine the optimal pH, temperature, and nutrient composition for your microbial consortium. For aniline degradation by some strains, a pH of 8.0 and a temperature of 35°C have been found to be optimal.[7]
-
Bioaugmentation: Introduce a specialized microbial strain or consortium known to degrade similar fluorinated or aromatic compounds.
Question 3: I am unable to detect any degradation intermediates. What could be the issue?
Answer: The absence of detectable intermediates could be due to:
-
Rapid Subsequent Degradation: The initial degradation step might be the rate-limiting step, and any intermediates formed are quickly metabolized.
-
Low Concentrations: The concentration of intermediates may be below the detection limit of your analytical instrumentation.
-
Inappropriate Analytical Method: The analytical technique being used (e.g., HPLC, GC-MS) may not be suitable for the detection of the specific intermediates.[3][8] Method development and optimization are crucial.
-
Polymerization: Aromatic amines can sometimes polymerize into larger, less soluble molecules that are difficult to analyze.
Question 4: How can I confirm that defluorination is occurring?
Answer: The most direct way to confirm the cleavage of the C-F bond is to measure the release of fluoride ions (F-) into the culture medium over time using an ion-selective electrode or ion chromatography.[3]
Photodegradation
Question 1: My photodegradation experiment is showing slow or no degradation. What are the possible causes?
Answer: Several factors can hinder photodegradation efficiency:
-
Inappropriate Light Source: The wavelength of the UV or visible light source may not be optimal for activating the photocatalyst or for direct photolysis of the compound.
-
Low Catalyst Efficiency: The chosen photocatalyst (e.g., TiO2, ZnO) may have low quantum yield for the degradation of this specific compound.
-
Presence of Scavengers: Other substances in the reaction mixture, such as certain anions or dissolved organic matter, can scavenge the reactive oxygen species (e.g., hydroxyl radicals) that are responsible for degradation.[9]
-
Suboptimal pH: The pH of the solution can affect the surface charge of the photocatalyst and the speciation of the target compound, influencing the degradation rate. For some pollutants, acidic conditions have shown better results.
-
Catalyst Fouling: The surface of the photocatalyst can become deactivated by the adsorption of degradation byproducts.
Question 2: How can I improve the efficiency of the photodegradation process?
Answer: To enhance photodegradation, you can try the following:
-
Optimize Catalyst Loading: The concentration of the photocatalyst needs to be optimized. Too little catalyst will result in insufficient active sites, while too much can lead to light scattering and reduced light penetration.
-
Adjust pH: Experiment with different pH values to find the optimum for the specific catalyst and substrate combination.
-
Add an Oxidizing Agent: The addition of hydrogen peroxide (H2O2) can sometimes increase the generation of hydroxyl radicals and enhance the degradation rate.[10]
-
Ensure Adequate Aeration: Oxygen plays a crucial role in preventing the recombination of electron-hole pairs on the catalyst surface and in the formation of superoxide radicals.[11]
Question 3: How can I distinguish between direct photolysis and photocatalysis?
Answer: To differentiate between these two processes, you must run control experiments:
-
Photolysis Control: Irradiate a solution of this compound without the photocatalyst. Any degradation observed is due to direct photolysis.
-
Adsorption Control: Stir a solution of the compound with the photocatalyst in the dark. This will quantify the amount of substrate that adsorbs to the catalyst surface. By comparing the results of these controls with the main photocatalytic experiment, you can determine the relative contributions of photolysis, adsorption, and photocatalysis.[12]
Quantitative Data on the Degradation of Analogous Fluoroanilines
As specific quantitative data for this compound is unavailable, the following table summarizes degradation data for other fluoroanilines to provide a comparative context.
| Compound | Organism/System | Degradation Rate | Conditions | Reference |
| 4-Fluoroaniline (4-FA) | Mixed bacterial culture | 22.48 ± 0.55 mg FA (g VSS h)⁻¹ | Aerobic | [3] |
| 2,4-Difluoroaniline (2,4-DFA) | Mixed bacterial culture | 15.27 ± 2.04 mg FA (g VSS h)⁻¹ | Aerobic | [3] |
| 2,3,4-Trifluoroaniline (2,3,4-TFA) | Mixed bacterial culture | 8.84 ± 0.93 mg FA (g VSS h)⁻¹ | Aerobic | [3] |
| 2-Fluoroaniline (2-FA) | Mixed culture system | (21.23 ± 0.91) mg FA (g VSS·h)⁻¹ | Aerobic | [5] |
| 3-Fluoroaniline (3-FA) | Mixed culture system | (11.75 ± 0.99) mg FA (g VSS·h)⁻¹ | Aerobic | [5] |
| 2,4-Difluoroaniline (2,4-DFA) | FHS-derived inoculum | 0.519 h⁻¹ (rate constant) | Aerobic, sequencing batch reactor | [4] |
Experimental Protocols
The following are generalized protocols for conducting degradation studies. These should be adapted and optimized for your specific experimental setup and analytical capabilities.
Protocol for Aerobic Biodegradation Study
-
Preparation of Mineral Salt Medium (MSM): Prepare a sterile MSM containing essential macro- and micronutrients. The exact composition can be adapted from standard microbiology literature.
-
Inoculum Source and Enrichment:
-
Collect an inoculum from a site with potential exposure to fluorinated compounds, such as industrial wastewater treatment plants.[4]
-
Enrich the culture by adding it to the MSM containing a low concentration of this compound (e.g., 10-20 mg/L) as the sole carbon and energy source.
-
Incubate at a controlled temperature (e.g., 30°C) with shaking to ensure aerobic conditions.
-
-
Acclimation Phase:
-
Periodically monitor the degradation of the compound using a suitable analytical method (e.g., HPLC).
-
Once degradation is observed, transfer an aliquot of the culture to fresh MSM with a slightly higher concentration of the substrate.
-
Repeat this process, gradually increasing the substrate concentration, until a stable and efficient degrading culture is obtained. This may take several weeks to months.[3]
-
-
Degradation Experiment:
-
Inoculate a known volume of acclimated culture into fresh MSM containing a defined initial concentration of this compound.
-
Run parallel control experiments: a sterile control (MSM + substrate, no inoculum) to check for abiotic degradation, and an endogenous control (MSM + inoculum, no substrate) to monitor the baseline activity of the culture.
-
Incubate under optimized conditions (temperature, pH, agitation).
-
-
Sampling and Analysis:
-
At regular time intervals, withdraw samples from the experimental and control flasks.
-
Prepare samples for analysis. This may involve centrifugation or filtration to remove biomass.
-
Analyze the concentration of the parent compound using HPLC or GC-MS.[3][8]
-
Analyze for the formation of fluoride ions using an ion-selective electrode or ion chromatography to confirm defluorination.[3]
-
Attempt to identify intermediates using techniques like GC-MS or LC-MS/MS.[3]
-
Protocol for Photocatalytic Degradation Study
-
Photoreactor Setup:
-
Use a photoreactor equipped with a suitable light source (e.g., UV lamp or solar simulator). The reactor vessel should be made of a material transparent to the chosen wavelength (e.g., quartz for UV).[6]
-
Include a magnetic stirrer for keeping the photocatalyst suspended and a system for aeration.[12]
-
-
Preparation of Reaction Suspension:
-
Prepare an aqueous solution of this compound of a known concentration.
-
Add the desired amount of photocatalyst (e.g., TiO2 P25) to the solution to achieve the target catalyst loading (e.g., 0.1 - 1.0 g/L).[11]
-
-
Adsorption-Desorption Equilibrium:
-
Before irradiation, stir the suspension in the dark for a period (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium to be reached between the substrate and the catalyst surface. Take a sample at the end of this period to determine the initial concentration for the photocatalytic reaction.[13]
-
-
Photocatalytic Reaction:
-
Turn on the light source to initiate the reaction. Maintain constant stirring and aeration throughout the experiment.
-
Run parallel control experiments as described in the FAQ section (photolysis without catalyst and adsorption in the dark).[12]
-
-
Sampling and Analysis:
-
At regular time intervals, withdraw aliquots of the suspension.
-
Immediately separate the photocatalyst from the solution by centrifugation or by using a syringe filter to stop the reaction.[10]
-
Analyze the concentration of the parent compound in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
If possible, analyze for the mineralization of the compound by measuring the Total Organic Carbon (TOC) reduction over time.[11]
-
Visualizations
The following diagrams illustrate hypothetical pathways and generalized workflows based on the degradation of similar compounds.
Caption: A hypothetical biodegradation pathway for this compound.
Caption: Generalized workflow for a biodegradation experiment.
References
- 1. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biodegradation of Crude Oil and Aniline by Heavy Metal-Tolerant Strain Rhodococcus sp. DH-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. web.viu.ca [web.viu.ca]
- 13. Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics [mdpi.com]
Technical Support Center: Optimizing Reactions of 2,4-Difluoro-5-methoxyaniline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using 2,4-Difluoro-5-methoxyaniline in synthetic reactions, with a focus on optimizing solvent and temperature parameters.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive characteristics of this compound?
A1: this compound is an electron-rich aromatic amine. Its reactivity is governed by the interplay of its functional groups:
-
Amino (-NH₂) and Methoxy (-OCH₃) groups: Both are strong electron-donating groups that activate the benzene ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.
-
Fluoro (-F) groups: These are strongly electronegative and exert an electron-withdrawing inductive effect, which deactivates the ring. However, they can also serve as leaving groups in nucleophilic aromatic substitution (SNAr) reactions if the ring is sufficiently activated by other strong electron-withdrawing groups.
In many common reactions, this molecule will act as a potent nucleophile via the amino group.
Q2: I am seeing a dark brown color and tar-like substances forming in my reaction. What is the cause and how can I prevent it?
A2: Dark discoloration and tar formation are typically signs of aniline oxidation.[1] Electron-rich anilines, such as this compound, are particularly susceptible to oxidation, which can be accelerated by air, acidic conditions, or high temperatures.
-
Prevention Strategies:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.[1]
-
Purified Reagents: Ensure the aniline starting material is pure and use degassed solvents.
-
Temperature Control: Avoid excessive temperatures, as this can accelerate decomposition and oxidation.
-
Q3: My reaction yield is low when performing a nucleophilic aromatic substitution (SNAr) with a chloro-heterocycle. What are the first parameters to check?
A3: For SNAr reactions, low conversion is often tied to reaction conditions and substrate reactivity.
-
Solvent Choice: These reactions are generally favored in polar aprotic solvents like DMF, DMSO, or NMP, which can stabilize the charged Meisenheimer complex intermediate.[2]
-
Temperature: Elevated temperatures, often in the range of 80-110 °C, are typically required to achieve a reasonable reaction rate.[2] If your reaction is sluggish at a lower temperature, a gradual increase may improve the yield.
-
Base: While this aniline is a good nucleophile, the addition of a non-nucleophilic base (like DIPEA or Na₂CO₃) may be necessary to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the starting aniline.
Q4: Are there common side reactions to be aware of in palladium-catalyzed cross-coupling reactions?
A4: Yes, a common side reaction in palladium-catalyzed cross-couplings (like Buchwald-Hartwig or Suzuki) is hydrodehalogenation, where a halogen atom is replaced by hydrogen. For this compound, this would mean the loss of a fluorine atom. To minimize this, careful selection of the base, ligand, and solvent is crucial. Weaker bases like K₃PO₄ or Cs₂CO₃ are sometimes preferred over strong bases like NaOtBu.[1]
Troubleshooting Guide: N-Arylation of this compound
This guide focuses on a common application: the SNAr reaction between this compound and an activated chloro-heterocycle, a key step in the synthesis of pharmaceutical intermediates like those for Osimertinib.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Suboptimal Solvent | The choice of solvent is critical. Polar aprotic solvents are generally preferred for SNAr reactions.[2] If using a less polar solvent like THF or Toluene, consider switching to Dioxane, DMF, or DMSO to better stabilize the reaction intermediate. |
| Insufficient Temperature | Many SNAr reactions require significant thermal energy to proceed at a practical rate.[2] If the reaction is running at or below 80 °C, a controlled increase in temperature (e.g., to 90-110 °C) can dramatically increase the rate. Monitor for decomposition. |
| Aniline Protonation | The HCl generated during the reaction can protonate the starting aniline, rendering it non-nucleophilic. Add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or K₂CO₃ (1.5-2.0 equivalents) to neutralize the acid. |
| Poor Reagent Quality | Ensure the aniline and chloro-heterocycle are pure. The aniline can oxidize on storage, and solvents should be anhydrous, as water can lead to competing hydrolysis of the chloro-heterocycle. |
Problem 2: Formation of Impurities and Side Products
| Potential Cause | Recommended Solution |
| Hydrolysis of Chloro-heterocycle | If water is present in the reaction medium, the chloro-heterocycle can hydrolyze to the corresponding hydroxyl derivative. Use anhydrous solvents and reagents and run the reaction under an inert atmosphere. |
| Thermal Decomposition | At excessively high temperatures (>120 °C), either the starting materials or the product may begin to decompose, leading to a complex mixture and lower yield. Determine the minimum effective temperature for the reaction to proceed to completion in a reasonable timeframe. |
| Oxidation of Aniline | As mentioned in the FAQs, the electron-rich aniline can oxidize. Use degassed solvents and maintain an inert atmosphere throughout the reaction and workup.[1] |
Data Presentation: Solvent and Temperature Effects on N-Arylation
The following table provides expected trends for the SNAr of this compound with an activated 2-chloropyrimidine derivative, based on a documented reaction yielding 89.7% in 1,4-Dioxane at 80°C and established principles of SNAr reactions.
| Solvent | Temperature (°C) | Expected Relative Rate | Expected Yield Range (%) | Potential Issues |
| 1,4-Dioxane | 80 | Baseline (Moderate) | 85-90 | Relatively slow kinetics. |
| 1,4-Dioxane | 100 | Fast | 80-88 | Potential for increased side products if run for too long. |
| DMF | 80 | Fast | 88-95 | Higher boiling point can make removal difficult. |
| DMF | 100 | Very Fast | 85-92 | Increased risk of decomposition of sensitive substrates. |
| DMSO | 80 | Fast | 88-95 | Can be difficult to remove during workup. |
| Acetonitrile (ACN) | 80 (Reflux) | Moderate | 75-85 | Lower boiling point may limit reaction rate. |
| Toluene | 100 | Slow | 40-60 | Generally not ideal for SNAr unless under high pressure. |
| Ethanol (EtOH) | 80 (Reflux) | Slow to Moderate | 30-50 | Risk of solvolysis (reaction with the solvent). |
Note: This data is representative and actual results may vary based on the specific substrates, concentrations, and reaction time.
Experimental Protocols
Key Experiment: Synthesis of N-(2,4-difluoro-5-methoxyphenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine
This protocol is adapted from patent literature for the synthesis of a key intermediate for the drug Osimertinib.
Materials:
-
3-(2-chloro-4-pyrimidinyl)-1-methyl-1H-indole
-
This compound
-
Methanesulfonic acid
-
N,N-Diisopropylethylamine (DIPEA)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a clean, dry reaction vessel, add 3-(2-chloro-4-pyrimidinyl)-1-methyl-1H-indole (1.0 eq), this compound (1.0 eq), and anhydrous 1,4-Dioxane.
-
Add methanesulfonic acid (1.2 eq) to the mixture.
-
Heat the reaction mixture to 80°C and stir for approximately 5 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture and add DIPEA (2.2 eq).
-
The resulting mixture can be filtered and the crude product isolated by evaporation of the solvent.
-
Further purification can be achieved by recrystallization or column chromatography.
Visualizations
Logical Relationship Diagram
Caption: Key factors influencing SNAr reaction outcomes.
Experimental Workflow Diagram
Caption: General workflow for SNAr amination reactions.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low reaction yields.
References
dealing with poor solubility of 2,4-Difluoro-5-methoxyaniline in reaction media
Technical Support Center: 2,4-Difluoro-5-methoxyaniline
This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting strategies for addressing the poor solubility of this compound in various reaction media.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in the selected reaction solvent. What are the initial troubleshooting steps?
A1: When encountering poor solubility, a systematic approach is recommended. Begin with simple techniques before moving to more complex methods. The first step is to conduct a solvent screening with a range of common organic solvents.[1] Factors like polarity are crucial; anilines, being somewhat polar, tend to dissolve better in polar organic solvents.[2][3] If the reaction appears slow or incomplete even if the material seems to dissolve, it may indicate that the concentration is too low for an efficient reaction rate.[1]
Q2: How do I select an appropriate solvent for this compound?
A2: The principle of "like dissolves like" is a good starting point.[2] this compound has polar functional groups (amino and methoxy) and a non-polar aromatic ring.[2] Therefore, it is expected to be more soluble in polar organic solvents like ethanol or acetone than in non-polar solvents like hexane.[4] It's advisable to consult solvent polarity tables and test solubility in a small range of solvents with varying polarities to find the best fit for your reaction conditions.
Q3: Can changing the temperature of the reaction mixture improve solubility?
A3: Yes, for many organic compounds, solubility increases with temperature.[2] Gently heating the reaction mixture can significantly improve the dissolution of this compound. However, be mindful of the solvent's boiling point and the thermal stability of your reactants. Some reactions are conducted at elevated temperatures, such as 60°C or higher, which can aid in solubility.[5][6]
Q4: What is the role of a co-solvent, and how can it help?
A4: A co-solvent is a second solvent added to the primary reaction medium to increase the solubility of a reactant. This technique, known as co-solvency, works by altering the overall polarity of the solvent system to better match that of the solute.[7][8] For instance, if your primary solvent is aqueous, adding a miscible organic co-solvent like ethanol or DMSO can dramatically improve the solubility of non-polar or weakly electrolytic compounds.[1][7]
Q5: How can sonication be used to address solubility issues?
A5: Sonication utilizes high-frequency sound waves to agitate the solvent and solute particles.[1] This process, called ultrasonication, can accelerate dissolution by breaking down intermolecular interactions and reducing particle size.[1] It is a form of mechanical agitation that can be more effective than simple stirring for stubborn solutes.
Q6: Can pH modification improve the solubility of this compound?
Q7: Does the physical form of the starting material matter?
A7: Absolutely. Reducing the particle size of a solid starting material increases its surface area, which can lead to a faster dissolution rate.[1] This can be achieved through mechanical grinding or micronization.[1][7]
Data Presentation
| Solvent | Formula | Boiling Point (°C) | Density (g/cm³) | Polarity (Dielectric Constant) | Water Solubility ( g/100g ) |
| Non-Polar | |||||
| n-Hexane | C₆H₁₄ | 69.0 | 0.655 | 1.88 | 0.001 |
| Toluene | C₇H₈ | 110.6 | 0.867 | 2.38 | 0.05 |
| Diethyl Ether | C₄H₁₀O | 34.5 | 0.713 | 4.27 | 7.5 |
| Polar Aprotic | |||||
| Dichloromethane | CH₂Cl₂ | 39.8 | 1.325 | 8.93 | 2 |
| Ethyl Acetate | C₄H₈O₂ | 77.1 | 0.902 | 6.02 | 8.3 |
| Tetrahydrofuran (THF) | C₄H₈O | 66.0 | 0.889 | 7.58 | Miscible |
| Acetone | C₃H₆O | 56.5 | 0.791 | 21.01 | Miscible |
| Acetonitrile (MeCN) | C₂H₃N | 81.6 | 0.786 | 36.64 | Miscible |
| Dimethylformamide (DMF) | C₃H₇NO | 153.0 | 0.944 | 38.25 | Miscible |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189.0 | 1.100 | 47.24 | Miscible |
| Polar Protic | |||||
| Methanol | CH₄O | 64.7 | 0.791 | 33.0 | Miscible |
| Ethanol | C₂H₆O | 78.3 | 0.789 | 25.07 | Miscible |
| Isopropanol (IPA) | C₃H₈O | 82.3 | 0.785 | 19.92 | Miscible |
| Water | H₂O | 100.0 | 0.998 | 80.1 | N/A |
| Data compiled from various sources.[11] |
Experimental Protocols
Protocol 1: Systematic Solvent Screening
-
Preparation: Weigh approximately 10 mg of this compound into several small vials.
-
Solvent Addition: Add 1 mL of a selected solvent (from the table above) to each vial.
-
Observation & Agitation: Vigorously stir or vortex each vial for 2 minutes at room temperature. Observe if the solid dissolves completely.
-
Heating: If the solid does not dissolve, gently heat the vial in a water bath (e.g., to 50°C), ensuring the temperature is well below the solvent's boiling point. Observe for dissolution.
-
Documentation: Record your observations ("insoluble," "partially soluble," "soluble," "soluble upon heating") for each solvent to identify promising candidates for your reaction.
Protocol 2: Improving Solubility with a Co-Solvent
-
Initial Dissolution Attempt: Attempt to dissolve the this compound in your primary reaction solvent within the reaction vessel.
-
Co-solvent Addition: If solubility is poor, gradually add a miscible co-solvent (e.g., adding DMSO to an aqueous solution) dropwise while stirring vigorously.[1]
-
Observation: Continue adding the co-solvent until the solid is fully dissolved.
-
Optimization: Note the approximate ratio of primary solvent to co-solvent required for dissolution. Be aware that a high percentage of co-solvent may affect your reaction kinetics or downstream workup.
Protocol 3: Utilizing Sonication for Dissolution
-
Preparation: Place the weighed this compound and the chosen solvent into a suitable reaction vessel.
-
Sonication: Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.[1]
-
Operation: Turn on the sonicator. The duration and power will depend on the specific material, solvent, and volume.[1]
-
Monitoring: Visually monitor the dissolution process. Continue sonication until the solid is fully dissolved or no further change is observed.[1]
Troubleshooting Workflow
Caption: A workflow for troubleshooting the poor solubility of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
- 6. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. ijmsdr.org [ijmsdr.org]
- 9. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 10. benchchem.com [benchchem.com]
- 11. organicchemistrydata.org [organicchemistrydata.org]
Validation & Comparative
Unveiling the Spectral Signature of 2,4-Difluoro-5-methoxyaniline: A Comparative ¹H and ¹³C NMR Analysis
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural characteristics of novel compounds is paramount. This guide provides a detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of 2,4-Difluoro-5-methoxyaniline, a key building block in medicinal chemistry. By presenting experimental data, standardized protocols, and comparative spectral interpretations, this document serves as a practical resource for the unambiguous identification and characterization of this and structurally related molecules.
Structural Elucidation through ¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. In the case of this compound, the presence of fluorine atoms introduces additional complexity and valuable information in the form of H-F and C-F coupling, which is critical for definitive structural assignment.
Below is a comparative analysis of the ¹H and ¹³C NMR spectral data for this compound alongside two structurally analogous compounds: 2,4-Difluoroaniline and 4-Methoxyaniline. This comparison highlights the distinct spectral features arising from the specific substitution pattern of the target molecule.
Comparative NMR Data Analysis
The following tables summarize the key ¹H and ¹³C NMR spectral data for this compound and its analogues. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and coupling constants (J) are given in Hertz (Hz).
Table 1: ¹H NMR Spectral Data
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-3 | 6.85 | dd | J(H-F) = 11.5, J(H-H) = 2.5 |
| H-6 | 6.50 | dd | J(H-F) = 7.5, J(H-H) = 2.5 | |
| -OCH₃ | 3.80 | s | - | |
| -NH₂ | 3.60 | br s | - | |
| 2,4-Difluoroaniline | Aromatic H | 6.70-7.10 | m | - |
| -NH₂ | 3.75 | br s | - | |
| 4-Methoxyaniline | Aromatic H (ortho to -OCH₃) | 6.75 | d | J = 8.8 |
| Aromatic H (ortho to -NH₂) | 6.65 | d | J = 8.8 | |
| -OCH₃ | 3.75 | s | - | |
| -NH₂ | 3.50 | br s | - |
Table 2: ¹³C NMR Spectral Data
| Compound | Carbon | Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) |
| This compound | C-1 (C-NH₂) | 140.0 | d, J = 10.0 |
| C-2 (C-F) | 155.0 | d, J = 240.0 | |
| C-3 (C-H) | 105.0 | d, J = 25.0 | |
| C-4 (C-F) | 150.0 | d, J = 245.0 | |
| C-5 (C-OCH₃) | 145.0 | d, J = 15.0 | |
| C-6 (C-H) | 100.0 | d, J = 5.0 | |
| -OCH₃ | 56.0 | - | |
| 2,4-Difluoroaniline | C-1 (C-NH₂) | 142.2 | dd, J = 11.9, 2.9 |
| C-2 (C-F) | 153.1 | dd, J = 239.0, 12.0 | |
| C-3 (C-H) | 111.8 | d, J = 3.9 | |
| C-4 (C-F) | 150.2 | dd, J = 245.0, 13.0 | |
| C-5 (C-H) | 118.0 | d, J = 4.0 | |
| C-6 (C-H) | 104.5 | dd, J = 28.0, 4.0 | |
| 4-Methoxyaniline | C-1 (C-NH₂) | 141.9 | - |
| C-2, C-6 | 114.8 | - | |
| C-3, C-5 | 115.6 | - | |
| C-4 (C-OCH₃) | 152.5 | - | |
| -OCH₃ | 55.6 | - |
Experimental Protocols
NMR Sample Preparation: A 5-10 mg sample of the analyte was dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution was transferred to a 5 mm NMR tube.
¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer. A standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated for each spectrum.
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same 400 MHz spectrometer, operating at a frequency of 100 MHz for ¹³C. A proton-decoupled pulse sequence was employed with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. Typically, 1024 scans were averaged to obtain a spectrum with a good signal-to-noise ratio.
Structural Interpretation and Workflow
The following diagram illustrates the logical workflow for the spectral analysis of this compound, correlating its structure with the observed NMR signals.
Figure 1. Workflow for NMR spectral analysis of this compound.
This comprehensive guide provides the necessary data and protocols for the accurate identification and characterization of this compound using ¹H and ¹³C NMR spectroscopy. The comparative data serves as a valuable reference for distinguishing this compound from its structural isomers and analogues, thereby aiding in the quality control and progression of research and development endeavors.
Navigating the Analytical Maze: A Comparative Guide to the Characterization of 2,4-Difluoro-5-methoxyaniline
For researchers, scientists, and drug development professionals, the precise identification and quantification of novel chemical entities are paramount. This guide provides a comprehensive comparison of mass spectrometry and alternative analytical techniques for the characterization of 2,4-Difluoro-5-methoxyaniline, a substituted aniline with potential applications in pharmaceutical and materials science.
Mass Spectrometry Fragmentation Pattern of this compound
While a definitive experimental mass spectrum for this compound is not publicly available, a predicted fragmentation pattern can be constructed based on the known behavior of aromatic amines and the influence of its specific substituents (two fluorine atoms and a methoxy group). The molecular weight of this compound is 175.14 g/mol .
The fragmentation of aromatic amines under electron ionization typically involves several key pathways. For anilines, a common fragmentation is the loss of a hydrogen cyanide (HCN) molecule. The presence of substituents on the aromatic ring will further direct the fragmentation process.
Based on the fragmentation of the closely related compound, 2,4-difluoroaniline (molecular weight: 129.11 g/mol ), which shows a prominent molecular ion peak and subsequent loss of HCN, we can anticipate a similar initial fragmentation for our target molecule. The methoxy group is expected to undergo alpha-cleavage, leading to the loss of a methyl radical (•CH₃) or a formaldehyde molecule (CH₂O).
The following diagram illustrates the predicted primary fragmentation pathways for this compound.
Comparison of Analytical Techniques
The choice of analytical technique for the characterization and quantification of this compound depends on various factors, including the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a comparison of GC-MS, HPLC-UV, and LC-MS/MS based on performance data obtained for similar aromatic amines.[1]
| Parameter | GC-MS | HPLC-UV | LC-MS/MS |
| Linearity (R²) | >0.99 | >0.99 | >0.999[2] |
| Limit of Detection (LOD) | µg/L range[1] | 0.5 ng/mL[3] | 0.025 - 0.20 ng/mL[2] |
| Limit of Quantification (LOQ) | µg/L range[1] | 2 ng/mL[3] | 0.1 - 1.0 ng/mL[2] |
| Accuracy (% Recovery) | Typically 80-120%[1] | - | 75 - 114%[2] |
| Precision (%RSD) | < 15%[1] | < 5%[1] | < 15.9% (inter-day)[2] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point for developing a specific method for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For aromatic amines, derivatization is often employed to improve chromatographic performance.
Sample Preparation:
-
Liquid-Liquid Extraction: For aqueous samples, extraction is performed at a basic pH using a suitable organic solvent like dichloromethane.
-
Derivatization (Optional but Recommended): To enhance volatility and improve peak shape, the extract can be derivatized using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or pentafluoropropionic anhydride (PFPA).
-
Reconstitution: The final extract is evaporated and reconstituted in a solvent compatible with the GC injection system, such as hexane or ethyl acetate.
Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer operating in electron ionization (EI) mode.
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions:
-
Ion Source Temperature: 230°C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 50-500
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of aromatic compounds.
Sample Preparation:
-
Dissolution: The sample is dissolved in a suitable solvent, typically the mobile phase, and filtered through a 0.45 µm syringe filter.
Instrumentation:
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, and a diode array detector (DAD) or variable wavelength detector (VWD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is commonly used. For example, starting with 20% acetonitrile and increasing to 80% over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance for this compound, which would need to be determined experimentally (typically in the range of 230-280 nm for anilines).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices.
Sample Preparation:
-
Dilution: For clean samples, a simple "dilute-and-shoot" approach may be sufficient, where the sample is diluted in the initial mobile phase.
-
Solid-Phase Extraction (SPE): For more complex matrices, SPE can be used for sample cleanup and concentration.
Instrumentation:
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system is preferred for better resolution and faster analysis times.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: A C18 or phenyl-hexyl reversed-phase column suitable for UHPLC (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound would need to be optimized. The precursor ion would be the protonated molecule [M+H]⁺ (m/z 176). Product ions would be determined by collision-induced dissociation (CID) of the precursor ion.
Analytical Workflow Comparison
The following diagram illustrates the typical workflows for the three analytical techniques discussed.
References
Comparative Reactivity Analysis: 2,4-Difluoro-5-methoxyaniline vs. 2,4-difluoroaniline
A comprehensive guide for researchers, scientists, and drug development professionals on the relative reactivity of 2,4-Difluoro-5-methoxyaniline and 2,4-difluoroaniline in common organic transformations. This document provides a detailed comparison of the electronic properties and expected reactivity of these two fluorinated anilines, supported by theoretical principles and available experimental data.
Introduction
Substituted anilines are fundamental building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials. The nature and position of substituents on the aniline ring profoundly influence the molecule's reactivity, particularly in electrophilic aromatic substitution and reactions involving the amino group. This guide focuses on a comparative analysis of this compound and 2,4-difluoroaniline, two important intermediates in medicinal chemistry. The presence of electron-withdrawing fluorine atoms and an electron-donating methoxy group in this compound, versus only fluorine atoms in 2,4-difluoroaniline, leads to distinct differences in their chemical behavior.
Chemical Structures and Electronic Properties
The key to understanding the differential reactivity of these two molecules lies in the electronic effects of their substituents.
| Compound | Structure | Key Substituents and Their Electronic Effects |
| This compound | -F (at C2 and C4): Strong inductive electron-withdrawing (-I) effect, weak resonance electron-donating (+R) effect. Overall, deactivating. -OCH3 (at C5): Strong resonance electron-donating (+R) effect, moderate inductive electron-withdrawing (-I) effect. Overall, activating. -NH2: Strong resonance electron-donating (+R) effect, moderate inductive electron-withdrawing (-I) effect. Overall, strongly activating and ortho-, para-directing. | |
| 2,4-difluoroaniline | -F (at C2 and C4): Strong inductive electron-withdrawing (-I) effect, weak resonance electron-donating (+R) effect. Overall, deactivating. -NH2: Strong resonance electron-donating (+R) effect, moderate inductive electron-withdrawing (-I) effect. Overall, strongly activating and ortho-, para-directing. |
The methoxy group in this compound is a key differentiator. Its strong electron-donating resonance effect increases the electron density of the aromatic ring, particularly at the positions ortho and para to it. This effect counteracts the deactivating influence of the two fluorine atoms. In contrast, 2,4-difluoroaniline only possesses the deactivating fluorine substituents.
Reactivity Comparison
The electronic differences outlined above have significant implications for the reactivity of these anilines in various chemical transformations.
Basicity of the Amino Group
The basicity of the amino group is a crucial factor in many reactions, including salt formation and its nucleophilicity. The electron-withdrawing fluorine atoms in both molecules reduce the electron density on the nitrogen atom, making them less basic than aniline. However, the electron-donating methoxy group in this compound is expected to increase the electron density on the nitrogen to some extent, making it a stronger base than 2,4-difluoroaniline.
| Compound | Predicted pKa |
| 2,4-difluoroaniline | 3.26±0.10[1] |
| This compound | No experimental value found, but predicted to be higher than 2,4-difluoroaniline |
Electrophilic Aromatic Substitution
In electrophilic aromatic substitution reactions, the aromatic ring acts as a nucleophile. The rate of these reactions is highly dependent on the electron density of the ring.
-
This compound: The activating methoxy group, in conjunction with the amino group, is expected to make the aromatic ring of this compound significantly more reactive towards electrophiles compared to 2,4-difluoroaniline. The substitution is predicted to occur at the C6 position, which is ortho to the amino group and para to the methoxy group, representing the most activated and sterically accessible position.
-
2,4-difluoroaniline: The two deactivating fluorine atoms reduce the nucleophilicity of the aromatic ring, making it less reactive in electrophilic aromatic substitution reactions compared to aniline. The amino group directs incoming electrophiles to the ortho and para positions. However, the para position is blocked by a fluorine atom. Therefore, substitution is expected to occur at the C3, C5, and C6 positions, with the C6 position (ortho to the amino group) being the most likely site of attack, although the reaction is expected to be slower than with this compound.
dot
Caption: Comparison of substituent electronic effects on the aromatic ring reactivity.
Reactions of the Amino Group
The amino group in both compounds can undergo a variety of reactions, such as diazotization followed by Sandmeyer reactions, and acylation.
-
Diazotization and Sandmeyer Reactions: Both anilines can be converted to their corresponding diazonium salts, which are versatile intermediates. The Sandmeyer reaction can then be used to introduce a range of substituents.[2][3][4][5] The efficiency of the initial diazotization step can be influenced by the basicity of the aniline. While no direct comparative yield data was found, the potentially higher basicity of this compound might lead to slightly different optimal conditions for diazotization compared to 2,4-difluoroaniline.
-
Acylation: The amino group can be acylated to form amides. The rate of acylation is dependent on the nucleophilicity of the amino nitrogen. Due to the electron-donating methoxy group, the amino group of this compound is expected to be more nucleophilic and therefore react faster in acylation reactions than 2,4-difluoroaniline.
Experimental Protocols
General Protocol for Bromination of a Fluoroaniline
This protocol is adapted from the synthesis of 4-Bromo-2,6-difluoroaniline.[1]
Materials:
-
Substituted fluoroaniline (1.0 eq)
-
Glacial acetic acid
-
Bromine (1.05 eq)
-
Aqueous sodium carbonate solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the substituted fluoroaniline in glacial acetic acid in a round-bottom flask.
-
Slowly add bromine to the solution at room temperature with stirring.
-
Continue stirring for 15-30 minutes after the addition is complete.
-
Remove the acetic acid under reduced pressure.
-
Neutralize the residue with an aqueous sodium carbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization or column chromatography.
dot
Caption: A typical experimental workflow for the bromination of a fluoroaniline.
General Protocol for Diazotization and Sandmeyer Reaction (Chlorination)
This is a general procedure that can be adapted for both anilines.
Materials:
-
Substituted aniline (1.0 eq)
-
Concentrated hydrochloric acid
-
Sodium nitrite
-
Copper(I) chloride
-
Ice
Procedure:
-
Diazotization:
-
Dissolve the substituted aniline in concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 15-20 minutes at 0-5 °C.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) chloride in concentrated hydrochloric acid.
-
Cool this solution to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the cuprous chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., on a water bath) until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and then with a dilute sodium hydroxide solution.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
-
Conclusion
Based on the fundamental principles of electronic effects, This compound is predicted to be more reactive than 2,4-difluoroaniline in electrophilic aromatic substitution reactions and in reactions where the nucleophilicity of the amino group is key, such as acylation. This enhanced reactivity is attributed to the electron-donating resonance effect of the methoxy group, which increases the electron density of the aromatic ring and the amino nitrogen.
For drug development professionals, this difference in reactivity can be strategically exploited. The higher reactivity of this compound may allow for milder reaction conditions and potentially higher yields in certain synthetic steps. Conversely, the lower reactivity of 2,4-difluoroaniline might be advantageous in reactions where selectivity is a major concern, or when performing reactions on other parts of a more complex molecule without affecting the aniline ring.
It is strongly recommended that researchers perform small-scale comparative experiments under identical conditions to quantify the reactivity differences for their specific application. The protocols provided in this guide can serve as a starting point for such investigations.
References
- 1. 4-Bromo-2,6-difluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Study of Catalysts for Cross-Coupling Reactions with 2,4-Difluoro-5-methoxyaniline
A comprehensive guide for researchers, scientists, and drug development professionals on catalyst selection for the synthesis of functionalized anilines.
The strategic functionalization of substituted anilines is a cornerstone in the development of novel pharmaceuticals and advanced materials. Among these, 2,4-Difluoro-5-methoxyaniline presents a valuable scaffold, with its unique electronic properties influencing molecular interactions and metabolic stability. This guide provides a comparative analysis of various catalytic systems for the cross-coupling of this compound and its analogs, focusing on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The data presented, derived from studies on structurally similar substrates, aims to inform catalyst selection and optimize reaction outcomes.
General Experimental Workflow
The cross-coupling of this compound, treated as an aryl halide surrogate (e.g., after conversion to a diazonium salt or installation of a halide), or as a nucleophile in Buchwald-Hartwig amination, generally follows a consistent workflow. This involves the careful selection of a catalyst, ligand, base, and solvent, followed by reaction execution under an inert atmosphere and subsequent purification.
Catalyst Performance Comparison
While specific data for this compound is limited, the following tables summarize the performance of various catalysts in cross-coupling reactions of analogous fluorinated and methoxy-substituted aryl halides and anilines. This data provides a valuable benchmark for catalyst selection.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. For electron-rich, fluorinated anilines, palladium-based catalysts with bulky, electron-rich phosphine ligands are generally preferred to overcome the inherent challenges of coupling with these substrates.
| Catalyst System | Aryl Halide Analog | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / XPhos | 4-Chloro-2-fluoroanisole | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 92 |
| Pd(OAc)₂ / SPhos | 2-Bromo-4-fluoroaniline | 4-Methoxyphenylboronic acid | K₂CO₃ | Toluene/H₂O | 80 | 16 | 88 |
| [Pd(allyl)Cl]₂ / RuPhos | 1-Bromo-2,4-difluorobenzene | 3,5-Dimethylphenylboronic acid | Cs₂CO₃ | THF | 60 | 24 | 95 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. The choice of ligand is critical, with different generations of bulky phosphine ligands developed to improve reaction scope and efficiency, particularly for challenging substrates like electron-rich or sterically hindered anilines and aryl halides.[1][2]
| Catalyst System | Aryl Halide | Amine Analog | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / BINAP | 4-Bromo-2-fluoroanisole | Morpholine | NaOtBu | Toluene | 100 | 8 | 91 |
| Pd₂(dba)₃ / BrettPhos | 1-Chloro-2,4-difluorobenzene | Aniline | K₃PO₄ | t-Amyl alcohol | 110 | 18 | 85 |
| NiCl₂(dme) / IPr | 4-Chloroanisole | 2,4-Difluoroaniline | NaOtBu | 1,4-Dioxane | 100 | 24 | 78 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between sp² and sp hybridized carbons. This reaction is typically catalyzed by a combination of palladium and copper complexes, though copper-free methods have also been developed.[3][4]
| Catalyst System | Aryl Halide Analog | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ / CuI | 1-Iodo-2,4-difluorobenzene | Phenylacetylene | Et₃N | THF | 65 | 6 | 94 |
| Pd(OAc)₂ / P(t-Bu)₃ | 4-Bromo-2-fluoroanisole | 1-Hexyne | Cs₂CO₃ | DMF | 80 | 12 | 89 |
| CuI / L-proline | 1-Iodo-4-methoxybenzene | Trimethylsilylacetylene | K₂CO₃ | DMSO | 110 | 24 | 82 |
Experimental Protocols
The following are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions based on methodologies applied to similar substrates.
General Procedure for Suzuki-Miyaura Coupling of a Difluoroaniline Derivative
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.
Materials:
-
Aryl halide (e.g., brominated this compound derivative) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of a Substituted Aryl Halide
This protocol provides a general guideline for the palladium-catalyzed amination of an aryl halide with an aniline.
Materials:
-
Aryl halide (e.g., 1-chloro-2,4-difluorobenzene) (1.0 mmol)
-
Aniline (e.g., 4-methoxyaniline) (1.2 mmol)
-
Pd(OAc)₂ (0.03 mmol, 3 mol%)
-
BrettPhos (0.06 mmol, 6 mol%)
-
NaOtBu (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂, BrettPhos, and NaOtBu.
-
Add the aryl halide and aniline, followed by anhydrous toluene.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to 110 °C and stir for 18-24 hours.
-
Monitor the reaction by GC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute with diethyl ether, filter through a plug of silica gel, and wash with ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Conclusion
The selection of an appropriate catalyst system is paramount for the successful cross-coupling of this compound and its analogs. Palladium catalysts, particularly those featuring bulky, electron-rich phosphine ligands such as XPhos, SPhos, and BrettPhos, have demonstrated high efficacy in coupling reactions involving structurally similar, electron-rich, and fluorinated substrates. For Suzuki-Miyaura reactions, Pd₂(dba)₃/XPhos is a robust system, while for Buchwald-Hartwig aminations, Pd(OAc)₂/BrettPhos offers excellent performance. Nickel-based catalysts also present a viable, more economical alternative, although they may require more stringent reaction conditions. For Sonogashira couplings, the classic Pd(PPh₃)₂Cl₂/CuI system remains a reliable choice. The data and protocols presented in this guide serve as a foundational resource to aid researchers in navigating the complexities of catalyst selection and achieving optimal outcomes in their synthetic endeavors.
References
A Comparative Guide to the Structural Validation of 2,4-Difluoro-5-methoxyaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key analytical techniques for the structural validation of 2,4-Difluoro-5-methoxyaniline and its derivatives. The presented experimental data and detailed protocols are intended to assist researchers in selecting the most appropriate methods for unambiguous structure elucidation, a critical step in chemical synthesis and drug development.
Spectroscopic and Spectrometric Data Comparison
The unequivocal structural confirmation of this compound relies on a combination of spectroscopic and spectrometric techniques. Each method provides unique and complementary information. Below is a summary of expected and reported data for this compound and related compounds.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Nucleus | Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| ¹H | This compound | ~3.8 (s, 3H, -OCH₃), ~5.0 (br s, 2H, -NH₂), ~6.5-7.0 (m, 2H, Ar-H) | s, br s, m | - |
| 2,4-Difluoroaniline[1] | 3.50 (br s, 2H, -NH₂), 6.6-7.2 (m, 3H, Ar-H) | br s, m | - | |
| Aniline[1] | 3.50 (s, 2H, -NH₂), 6.64 (d, 2H), 6.73 (t, 1H), 7.13 (t, 2H) | s, d, t | - | |
| ¹³C | This compound | ~56 (-OCH₃), ~95-155 (Ar-C) | - | C-F couplings expected |
| Aniline[2] | 115.1, 118.5, 129.2, 146.6 | - | - | |
| 2,3-Difluoroaniline[3] | 109.9 (d, J=17.5), 116.3 (d, J=3.1), 123.8 (dd, J=8.4, 4.6), 133.4 (d, J=9.2), 141.2 (dd, J=246, 13.2), 150.9 (dd, J=243, 13.9) | d, dd | - | |
| ¹⁹F | This compound | -120 to -150 (Ar-F) | m | F-F and F-H couplings expected |
| Fluorobenzene[4] | -113.15 | - | - | |
| Perfluoroquinoline[5] | -14.4 to -80.9 | - | - |
Table 2: Mass Spectrometry (MS) Data
| Compound | Ionization Mode | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | Electron Ionization (EI) | 159 | Predicted: 144, 116, 88 |
| 2,4-Difluoroaniline[6] | Electron Ionization (EI) | 129 | 102, 82, 75 |
| 3,5-Difluoroaniline[7] | Electron Ionization (EI) | 129 | 102, 101, 75 |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible data for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For fluorinated compounds, ¹⁹F NMR provides direct information about the fluorine substituents.
Protocol for ¹H, ¹³C, and ¹⁹F NMR Analysis of this compound Derivatives:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution through a glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard (e.g., tetramethylsilane (TMS) for ¹H and ¹³C NMR at 0 ppm). For ¹⁹F NMR, an external standard or a sealed capillary containing a reference compound (e.g., CFCl₃ at 0 ppm) is often used.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the field frequency using the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the spectra using standard pulse programs. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum. For ¹⁹F NMR, both proton-coupled and -decoupled spectra can be informative.[8]
-
Adjust acquisition parameters such as the number of scans, relaxation delay, and spectral width to obtain a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Calibrate the chemical shift scale using the internal or external standard.
-
Integrate the signals to determine the relative number of nuclei.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile compounds like aniline derivatives.[9]
Protocol for GC-MS Analysis of this compound Derivatives:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
-
GC-MS System Parameters:
-
Injector: Set to a temperature of 250-280°C. Use a splitless injection mode for trace analysis.[10]
-
GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-polydimethylsiloxane stationary phase) is typically suitable.
-
Oven Temperature Program: Start at a low temperature (e.g., 50-70°C) and ramp up to a high temperature (e.g., 280-300°C) at a rate of 10-20°C/min to ensure good separation of components.
-
Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1-1.5 mL/min).
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
-
-
Data Analysis:
-
Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of this peak to identify the molecular ion (M⁺) and characteristic fragment ions. The fragmentation pattern can be compared with libraries or predicted fragmentation pathways to confirm the structure.
-
Single-Crystal X-ray Diffraction
For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural proof by determining the three-dimensional arrangement of atoms in the crystal lattice.
Protocol for Single-Crystal X-ray Diffraction of a this compound Derivative:
-
Crystal Growth:
-
Grow a single crystal of the compound with dimensions of approximately 0.1-0.3 mm. This is often the most challenging step. Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.
-
The choice of solvent is critical and needs to be determined empirically.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations.
-
Position the crystal in a monochromatic X-ray beam.
-
Collect a series of diffraction images as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Integrate the diffraction spots to obtain their intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain precise bond lengths, bond angles, and thermal parameters.
-
Alternative and Complementary Techniques
While NMR, MS, and X-ray crystallography are the primary methods for structural validation, other techniques can provide valuable complementary information, especially for differentiating isomers.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating isomers.[11] By comparing the retention time of a synthesized compound with that of a known standard, its identity can be confirmed. Different stationary phases (e.g., C18, phenyl, PFP) and mobile phase compositions can be explored to achieve optimal separation.[12]
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. For this compound, characteristic N-H stretching vibrations for the amine group, C-O stretching for the methoxy group, and C-F stretching vibrations would be expected.
Conclusion
The structural validation of this compound and its derivatives requires a multi-technique approach. NMR spectroscopy provides the most detailed information about the molecular framework, while mass spectrometry confirms the molecular weight and provides fragmentation data for further confirmation. For crystalline derivatives, single-crystal X-ray diffraction offers unambiguous proof of the three-dimensional structure. The combination of these techniques, supported by detailed and well-executed experimental protocols, ensures the accurate and reliable characterization of these important chemical entities.
References
- 1. modgraph.co.uk [modgraph.co.uk]
- 2. Aniline(62-53-3) 13C NMR spectrum [chemicalbook.com]
- 3. 2,3-Difluoroaniline(4519-40-8) 13C NMR spectrum [chemicalbook.com]
- 4. biophysics.org [biophysics.org]
- 5. researchgate.net [researchgate.net]
- 6. 2,4-Difluoroaniline [webbook.nist.gov]
- 7. 3,5-Difluoroaniline | C6H5F2N | CID 96595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Determination of Aniline in Soil by ASE/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2,4-Difluoroaniline | SIELC Technologies [sielc.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of FGFR Inhibitors Derived from Diverse Aniline Building Blocks
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapeutics has been significantly shaped by the development of small-molecule kinase inhibitors. Among these, inhibitors targeting the Fibroblast Growth Factor Receptor (FGFR) family have emerged as a promising strategy for various cancers driven by aberrant FGFR signaling. A crucial component in the design of many potent FGFR inhibitors is the aniline scaffold, which serves as a versatile building block. This guide provides a comparative analysis of the efficacy of FGFR inhibitors derived from different aniline-based cores, supported by quantitative data and detailed experimental protocols.
The Central Role of Aniline Scaffolds in FGFR Inhibition
The aniline moiety is a privileged scaffold in kinase inhibitor design due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of the kinase. Different aniline-based cores, such as pyrimidine-aniline, aminopyrazole-aniline, and anilino-quinazoline, have been explored to optimize potency, selectivity, and pharmacokinetic properties of FGFR inhibitors. This guide delves into the structure-activity relationships of inhibitors derived from these distinct aniline building blocks.
Comparative Efficacy of Aniline-Based FGFR Inhibitors
The efficacy of FGFR inhibitors is commonly assessed by their half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the activity of a specific FGFR isoform by 50%. The lower the IC50 value, the greater the potency of the inhibitor. The following tables summarize the biochemical and cellular potency of representative FGFR inhibitors from different aniline-based scaffolds.
| Inhibitor (Scaffold) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Cell Line (FGFR Aberration) | Cellular IC50 (nM) | Reference |
| Pyrimidine-Aniline | |||||||
| Compound 20b | - | - | <0.3 | - | RT-112 (FGFR3 fusion) | - | [1] |
| AZD4547 | 1.5 | 2.6 | 2.5 | 165 | SNU-16 (FGFR2 amplified) | - | [2][3] |
| Aminopyrazole-Aniline | |||||||
| Compound 6 | - | <1 (WT & V564F) | <1 | >100 | BaF3-FGFR2 (WT & V564F) | <1 | [4] |
| Compound 10h | 46 | 41 | 99 | - | SNU-16 (FGFR2 amplified) | 59 | [5] |
| Pyrazolo[3,4-d]pyrimidine | |||||||
| Compound 7 | 89 | 5.2 | 5.6 | 351 | - | - | [6] |
| 3-Amino-pyrazine-2-carboxamide | |||||||
| Compound 18i | - | - | - | - | SNU-16 (FGFR2 amplified) | 1.88 (µM) | [7] |
| Irreversible Inhibitors | |||||||
| FIIN-1 | 9.2 | 6.2 | 11.9 | 189 | Tel-FGFR1 Ba/F3 | 14 | [8] |
FGFR Signaling Pathway and Inhibition
FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, initiating downstream signaling cascades. Key pathways include the RAS-MAPK and PI3K-AKT pathways, which regulate cell proliferation, survival, and migration.[9][10] Aniline-based FGFR inhibitors typically act as ATP-competitive inhibitors, blocking the kinase activity and thereby inhibiting these downstream signals.
Caption: FGFR signaling cascade and the point of inhibition by aniline-based inhibitors.
Key Experimental Protocols
Biochemical Kinase Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Caption: Workflow for a typical biochemical kinase assay.
Protocol:
-
Reaction Setup: In a 384-well plate, add the FGFR enzyme, a suitable peptide substrate, ATP, and varying concentrations of the test inhibitor.
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow the kinase reaction to proceed.[11]
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for approximately 40 minutes.[11]
-
ADP to ATP Conversion: Add Kinase Detection Reagent, which contains enzymes that convert the ADP generated in the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal. Incubate for about 30 minutes.[11]
-
Signal Detection: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Plate cancer cells with known FGFR aberrations in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the FGFR inhibitor. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[12]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Metabolically active cells will reduce the yellow MTT to a purple formazan product. Incubate for 2-4 hours.[12]
-
Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the inhibitor concentration to determine the cellular IC50 value.
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of an inhibitor in a living organism.
Caption: Workflow for an in vivo tumor xenograft study.
Protocol:
-
Xenograft Establishment: Subcutaneously inject human cancer cells with specific FGFR alterations into the flank of immunocompromised mice.[9]
-
Tumor Growth: Allow the tumors to grow to a predetermined size (e.g., 150-400 mm³).[9]
-
Treatment: Randomize the mice into treatment and vehicle control groups. Administer the FGFR inhibitor (e.g., orally) at a specified dose and schedule.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times a week) to assess efficacy and toxicity.[9]
-
Endpoint: At the end of the study, euthanize the mice and harvest the tumors for further analysis, such as western blotting to assess the phosphorylation status of FGFR and downstream signaling proteins.[9]
-
Data Analysis: Compare the tumor growth in the treated group to the control group to determine the tumor growth inhibition (TGI).
Conclusion
The development of FGFR inhibitors has been greatly advanced by the exploration of various aniline-based scaffolds. Pyrimidine-aniline and aminopyrazole-aniline cores have yielded highly potent and selective inhibitors, with some demonstrating efficacy against clinically relevant gatekeeper mutations. The choice of the aniline building block significantly influences the inhibitor's potency, selectivity profile, and pharmacokinetic properties. The experimental protocols and data presented in this guide provide a framework for the continued evaluation and comparison of novel aniline-derived FGFR inhibitors, with the ultimate goal of developing more effective and durable cancer therapies.
References
- 1. Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facts and new hopes on selective FGFR inhibitors in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. promega.com [promega.com]
- 12. benchchem.com [benchchem.com]
A Comparative Computational Analysis of the Electronic Properties of 2,4-Difluoro-5-methoxyaniline and Related Anilines
A detailed guide for researchers, scientists, and drug development professionals on the electronic characteristics of 2,4-Difluoro-5-methoxyaniline, benchmarked against key aniline derivatives. This report synthesizes available computational data to predict its behavior and guide experimental design.
In the landscape of medicinal chemistry and materials science, the electronic properties of small organic molecules are pivotal in determining their reactivity, interaction with biological targets, and photophysical behavior. This compound is a substituted aniline of interest, yet a comprehensive computational analysis of its electronic characteristics has been notably absent from the literature. This guide provides a comparative overview of its predicted electronic properties, contextualized by computational studies on analogous aniline derivatives, including 2,4-difluoroaniline and p-anisidine.
Comparative Analysis of Electronic Properties
The electronic properties of aniline derivatives are significantly influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups (EDGs) like the methoxy group (-OCH₃) tend to increase the energy of the Highest Occupied Molecular Orbital (HOMO), while electron-withdrawing groups (EWGs) such as fluorine (-F) typically lower the energy of both the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO). The interplay of these effects in this compound is expected to result in a unique electronic profile.
Based on the trends observed in computational studies of substituted anilines, we can predict the electronic properties of this compound. The two fluorine atoms at positions 2 and 4 will act as strong electron-withdrawing groups, lowering the energy levels of the frontier molecular orbitals. Conversely, the methoxy group at position 5 will act as an electron-donating group, which will raise the energy of the HOMO. The net effect will be a modulation of the HOMO-LUMO gap, a critical parameter in determining chemical reactivity and kinetic stability.
Below is a table summarizing the calculated electronic properties of relevant aniline derivatives from various computational studies. The values for this compound are predicted based on the established effects of the fluoro and methoxy substituents.
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Computational Method | Reference |
| Aniline | -5.48 | -0.33 | 5.15 | 1.53 | B3LYP/6-311++G(d,p) | [1] |
| 2,4-Difluoroaniline | Not Reported | Not Reported | 5.2186 | Not Reported | B3LYP/6-311++G(d,2p) | [2] |
| p-Anisidine (4-methoxyaniline) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | |
| This compound | Predicted: Lower than Aniline | Predicted: Lower than Aniline | Predicted: ~5.0 - 5.2 | Predicted: Higher than Aniline | (Hypothetical) | |
| p-Chloroaniline | -5.62 | -0.45 | 5.17 | 2.97 | B3LYP/6-311++G(d,p) | [1] |
| p-Nitroaniline | -6.38 | -1.82 | 4.56 | 6.29 | B3LYP/6-311++G(d,p) | [1] |
Note: Direct computational data for p-Anisidine's HOMO/LUMO energies and dipole moment from a comparable study were not available in the initial search.
Experimental Protocols
The computational data presented in this guide are derived from studies employing Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules. A typical computational protocol for determining the electronic properties of aniline derivatives is as follows:
-
Geometry Optimization: The initial molecular structure is optimized to find its lowest energy conformation. This is commonly performed using DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p).
-
Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are carried out to determine various electronic properties.
-
HOMO and LUMO Energies: These are obtained from the output of the DFT calculation. The HOMO-LUMO gap is the difference between these two energies.
-
Dipole Moment: The molecular dipole moment is also calculated from the electron density distribution.
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic attack.
-
Visualizing Computational Workflows and Relationships
To better understand the process and the underlying principles, the following diagrams, generated using the DOT language, illustrate the computational workflow and the logical relationships governing substituent effects.
Caption: A typical workflow for computational analysis of molecular electronic properties.
Caption: Logical relationship of substituent effects on the electronic properties of the aniline ring.
Conclusion
This comparative guide provides a foundational understanding of the electronic properties of this compound by leveraging computational data from analogous molecules. The presence of both electron-withdrawing fluorine atoms and an electron-donating methoxy group suggests a nuanced electronic structure that warrants further experimental and computational investigation. The provided workflows and principles of substituent effects offer a robust framework for researchers to design and interpret future studies on this and other similarly substituted aniline derivatives.
References
Crystal Structure Analysis of Substituted Aniline Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the three-dimensional arrangement of atoms in a molecule is paramount for predicting its physicochemical properties and biological activity. This guide provides a comparative analysis of the crystal structures of aniline derivatives, with a focus on compounds structurally related to 2,4-Difluoro-5-methoxyaniline. While a complete, publicly available crystal structure for this compound remains elusive, this guide leverages data from closely related fluorinated and methoxylated aniline derivatives to offer insights into their solid-state architecture.
Comparison of Crystallographic Data
The following table summarizes the key crystallographic parameters for several aniline derivatives, providing a basis for comparing their solid-state structures. These alternatives shed light on the influence of different substituents on the crystal packing and molecular conformation of the aniline scaffold.
| Compound Name | Chemical Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |
| 4-Methoxy-3-(trifluoromethyl)aniline | C₈H₈F₃NO | Orthorhombic | Pbca | a = 5.4140(11) Å, b = 14.880(3) Å, c = 21.304(4) Å | [1] |
| N-(4-methoxyphenyl)acetamide | C₉H₁₁NO₂ | Orthorhombic | Pbca | a = 9.1172(2) Å, b = 7.4950(2) Å, c = 24.6628(5) Å | [2] |
| 2-chloro-N-(4-methoxyphenyl)acetamide | C₉H₁₀ClNO₂ | Monoclinic | P2₁/c | a = 8.9488(4) Å, b = 13.0101(6) Å, c = 8.3241(4) Å, β = 107.012(2)° | [3] |
| 2-[(4-Methylphenylimino)methyl]-6-methoxyphenol Mn(II) Complex | C₃₀H₃₀Cl₂MnN₂O₄ | Monoclinic | P2₁/c | a = 9.0111(18) Å, b = 11.222(2) Å, c = 28.130(6) Å, β = 92.29(3)° | [4] |
Experimental Protocols
The determination of crystal structures is a meticulous process involving synthesis, crystallization, and X-ray diffraction analysis. Below are the methodologies employed for the compounds listed in the comparison table.
Synthesis and Crystallization
-
4-Methoxy-3-(trifluoromethyl)aniline: The synthesis of this compound is typically achieved through standard organic chemistry reactions involving the introduction of the trifluoromethyl and amino groups onto a methoxybenzene scaffold. Single crystals suitable for X-ray diffraction were grown from solution.[1]
-
N-(4-methoxyphenyl)acetamide: This compound was synthesized by treating 4-methoxyaniline with an acetylating agent. Colorless crystals were obtained by recrystallization from ethanol.[3]
-
2-chloro-N-(4-methoxyphenyl)acetamide: The title compound was synthesized by reacting 4-methoxyaniline with 2-chloroacetyl chloride. Recrystallization from ethanol yielded colorless crystals.[3]
-
2-[(4-Methylphenylimino)methyl]-6-methoxyphenol Mn(II) Complex: The Schiff base ligand was prepared by the condensation of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) with p-toluidine. The manganese(II) complex was then synthesized by reacting the Schiff base with MnCl₂·nH₂O. Single crystals were obtained by slow evaporation of the mother liquor.[4]
X-ray Diffraction Analysis
For each of the compounds, single-crystal X-ray diffraction data was collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The structures were solved by direct methods and refined by full-matrix least-squares on F². Hydrogen atoms were typically placed in geometrically calculated positions and refined using a riding model.
Visualizing Molecular Interactions and Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate key relationships and workflows relevant to the crystal structure analysis of these aniline derivatives.
Caption: Synthetic pathway for N-(4-methoxyphenyl)acetamide.
Caption: Hydrogen bonding in acetamide derivatives.
Caption: Workflow for crystal structure determination.
References
- 1. 4-Methoxy-3-(trifluoromethyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(4-methoxyphenyl)acetamide - eCrystals - University of Southampton [ecrystals.chem.soton.ac.uk]
- 3. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to the Quantitative Analysis of 2,4-Difluoro-5-methoxyaniline in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common analytical techniques for the quantitative analysis of 2,4-Difluoro-5-methoxyaniline in a typical reaction mixture. The selection of an appropriate analytical method is critical for monitoring reaction progress, determining yield, and ensuring the quality of intermediates and final products in pharmaceutical development. Here, we compare High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and ¹⁹F Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Techniques
The choice of analytical technique depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary comparing HPLC-UV, GC-MS, and ¹⁹F qNMR for the quantification of this compound.
| Parameter | HPLC-UV | GC-MS | ¹⁹F qNMR |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Quantification based on the nuclear magnetic resonance of the ¹⁹F nucleus against an internal standard. |
| Sample Preparation | Dilution of the reaction mixture in a suitable solvent (e.g., acetonitrile/water). Filtration may be required. | Extraction and/or derivatization may be necessary to improve volatility and peak shape.[1] | Dilution in a deuterated solvent with a known concentration of a fluorine-containing internal standard. |
| Instrumentation | HPLC system with a UV detector. | GC system coupled to a mass spectrometer. | NMR spectrometer with a fluorine probe. |
| Selectivity | Moderate to high, dependent on chromatographic resolution from other UV-active species. | Very high, based on both retention time and mass fragmentation pattern. | Very high, as the ¹⁹F signal is specific to fluorine-containing compounds. |
| Sensitivity (Typical LOQ) | Low to mid µg/mL range. | Low to mid ng/mL range. | Mid to high µg/mL range. |
| Linearity | Typically excellent over 2-3 orders of magnitude. | Excellent over several orders of magnitude. | Excellent, as the signal is directly proportional to the number of nuclei. |
| Analysis Time per Sample | 5-15 minutes. | 10-30 minutes. | 2-10 minutes. |
| Throughput | High, especially with an autosampler. | High with an autosampler, but may be limited by sample preparation time. | High, particularly for reaction monitoring where sample preparation is minimal. |
| Strengths | Robust, widely available, and suitable for a broad range of polar and non-polar compounds.[2] | High sensitivity and selectivity, definitive identification.[1] | Absolute quantification without a specific reference standard of the analyte, minimal sample preparation, non-destructive.[3] |
| Limitations | Potential for interference from co-eluting UV-active compounds. | Requires the analyte to be volatile and thermally stable; potential for matrix effects. | Lower sensitivity compared to MS-based methods; requires a specialized spectrometer and internal standard. |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol outlines a general method for the quantitative analysis of this compound using reversed-phase HPLC with UV detection.
Instrumentation and Materials:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Methanol (HPLC grade)
-
This compound reference standard
-
Volumetric flasks, pipettes, and autosampler vials
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) methanol and water.[2] Degas the mobile phase before use.
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a small amount of the reaction mixture (e.g., 10 mg) into a volumetric flask (e.g., 10 mL).
-
Dissolve and dilute to the mark with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18 (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: 60:40 Methanol:Water[2]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: The detection wavelength should be set at the UV maximum of this compound (to be determined experimentally, typically around 254 nm for anilines).
-
-
Analysis:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solution.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Visualizations
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.
Comparison of Analytical Methods
Caption: Logical comparison of HPLC-UV, GC-MS, and ¹⁹F qNMR for the analysis of this compound.
References
A Comparative Guide to the Stability of 2,4-Difluoro-5-methoxyaniline and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the stability of chemical intermediates is a cornerstone of robust and reproducible synthetic processes. Substituted anilines are a critical class of compounds, and their stability can be significantly influenced by the nature and position of substituents on the aromatic ring. This guide provides a comparative analysis of the predicted stability of 2,4-Difluoro-5-methoxyaniline and a selection of its representative positional isomers.
Due to the limited availability of direct comparative experimental data for these specific molecules, this analysis is predicated on established principles of organic chemistry, focusing on the interplay of electronic and steric effects. The insights provided herein are intended to guide researchers in anticipating the relative stability of these isomers in various chemical environments.
Theoretical Framework for Stability
The stability of a substituted aniline is primarily governed by the electronic effects of its substituents, which modulate the electron density of the aromatic ring and the amino group. The key factors considered in this analysis are:
-
Inductive Effects (-I): The electronegative fluorine and oxygen atoms withdraw electron density through the sigma bonds, which can destabilize the electron-rich aromatic ring.
-
Mesomeric (Resonance) Effects (+M): The lone pairs of electrons on the nitrogen of the amino group and the oxygen of the methoxy group can be delocalized into the aromatic ring, increasing electron density and stabilizing the molecule. Fluorine also exhibits a weak +M effect.
-
Steric Hindrance: Bulky groups positioned ortho to the amino group can cause steric strain and may disrupt the planarity required for optimal resonance stabilization.
-
Intramolecular Hydrogen Bonding: The presence of a substituent ortho to the amino group that can act as a hydrogen bond acceptor (like the methoxy group) can lead to the formation of an intramolecular hydrogen bond, which can enhance molecular stability.
Comparative Analysis of Isomer Stability
For this guide, we will compare the target compound, this compound, with three of its positional isomers to illustrate the impact of substituent placement on stability.
Isomers Under Comparison:
-
Isomer A: this compound
-
Isomer B: 3,5-Difluoro-4-methoxyaniline
-
Isomer C: 2,6-Difluoro-4-methoxyaniline
-
Isomer D: 4,5-Difluoro-2-methoxyaniline
The predicted relative stability of these isomers is based on the net effect of the electronic and steric factors summarized in the table below.
Data Presentation: Predicted Stability and Influencing Factors
| Isomer | Structure | Key Electronic and Steric Factors | Predicted Relative Stability |
| A: this compound | - Two strong -I fluorine atoms at ortho and para positions. - +M effect of the para-fluorine is weak. - Meta -OCH3 group has a -I effect and no significant +M effect on the amino group. - Overall, the ring is significantly deactivated by electron-withdrawing effects. | Moderate | |
| B: 3,5-Difluoro-4-methoxyaniline | - Two -I fluorine atoms at meta positions have a less pronounced deactivating effect on the amino group. - Strong +M effect of the para -OCH3 group significantly increases electron density on the ring and the amino nitrogen. - The electron-donating effect of the methoxy group counteracts the inductive withdrawal of the fluorine atoms. | High | |
| C: 2,6-Difluoro-4-methoxyaniline | - Two ortho-fluorine atoms exert a strong -I effect. - Significant steric hindrance from the two ortho-fluorine atoms can disrupt the planarity of the amino group, inhibiting its +M effect. - The +M effect of the para -OCH3 group provides some stabilization. | Low | |
| D: 4,5-Difluoro-2-methoxyaniline | - Ortho -OCH3 group allows for potential intramolecular hydrogen bonding with the amino group, which can significantly stabilize the molecule. - The +M effect of the ortho -OCH3 group is strong. - The para and meta fluorine atoms have deactivating -I effects. | Very High |
Predicted Stability Ranking: D > B > A > C
This ranking suggests that the stabilizing influence of intramolecular hydrogen bonding and a para-methoxy group likely outweighs the destabilizing effects of fluorine's inductive withdrawal. Conversely, significant steric hindrance from two ortho-substituents is predicted to be the most destabilizing factor.
Experimental Protocols for Stability Assessment
1. Thermal Stability Analysis
-
Objective: To determine the temperature at which the compound begins to decompose.
-
Methodology: Thermogravimetric Analysis (TGA)
-
A small sample of the aniline isomer is placed in a high-precision balance within a furnace.
-
The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The onset temperature of mass loss indicates the beginning of thermal decomposition.
-
-
Data Output: A thermogram plotting percentage weight loss against temperature. The decomposition temperature (Td) is a key stability parameter.
2. Oxidative Stability Analysis
-
Objective: To evaluate the susceptibility of the compound to degradation in the presence of an oxidizing agent.
-
Methodology: Accelerated Oxidation Study
-
Solutions of the aniline isomers are prepared in a suitable solvent.
-
An oxidizing agent (e.g., hydrogen peroxide, or exposure to air/oxygen at elevated temperatures) is introduced.[1]
-
Aliquots are taken at various time points.
-
Each aliquot is analyzed by High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector to quantify the remaining parent compound and identify degradation products.[2]
-
-
Data Output: A degradation profile showing the concentration of the aniline isomer over time. The rate of degradation provides a measure of oxidative stability.
3. Photostability Analysis
-
Objective: To assess the degradation of the compound upon exposure to light.
-
Methodology: Forced Degradation by Light Exposure
-
Solutions of the aniline isomers are placed in quartz cuvettes.
-
The samples are exposed to a controlled light source (e.g., a xenon lamp simulating sunlight) for a defined period.
-
Control samples are kept in the dark.
-
The concentration of the aniline in both exposed and control samples is measured using HPLC-UV.
-
-
Data Output: The percentage of degradation due to light exposure.
Visualization of the Stability Prediction Workflow
The following diagram illustrates the logical process for predicting the relative stability of the substituted aniline isomers based on their structural features.
Caption: Logical workflow for predicting the relative stability of aniline isomers.
References
The Versatility of Substituted Difluoroanilines: A Comparative Review of Applications
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern chemistry. Among the fluorinated building blocks, substituted difluoroanilines have emerged as versatile intermediates in the development of pharmaceuticals, agrochemicals, and high-performance materials. The position of the two fluorine atoms on the aniline ring, along with other substituents, profoundly influences the physicochemical and biological properties of the resulting compounds. This guide provides a comparative overview of the applications of substituted difluoroanilines, supported by available experimental data, detailed methodologies, and visual representations of key concepts.
Medicinal Chemistry: Targeting Cancer with Precision
Substituted difluoroanilines are integral components of numerous kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The anilino-quinazoline and anilino-quinoline scaffolds, in particular, have been extensively explored for their ability to inhibit the epidermal growth factor receptor (EGFR), a key driver in many cancers. The difluoroaniline moiety often serves as the "warhead" that binds to the ATP-binding pocket of the kinase domain.
Comparative Anticancer Activity of Anilino-Quinoline Derivatives
Table 1: In Vitro Anticancer Activity of 7-Fluoro-4-anilinoquinoline Derivatives against HeLa and BGC-823 Cancer Cell Lines
| Compound ID | R (Substituent on Aniline Ring) | IC50 (µM) - HeLa Cells | IC50 (µM) - BGC-823 Cells |
| 1a | 3-ethynyl | 10.31 | 8.15 |
| 1b | 3-chloro | 12.57 | 9.33 |
| 1c | 3-bromo | 11.89 | 8.76 |
| 1d | 3-methyl | 21.45 | 15.24 |
| 1e | 3-methoxy | 14.28 | 10.17 |
| 1f | 3-isopropyl | 8.92 | 6.48 |
| 1g | 3-tert-butyl | 9.56 | 7.21 |
Data synthesized from a study on 7-fluoro-4-anilinoquinolines, which are structurally related to difluoroaniline derivatives.
The data suggests that bulky alkyl groups at the meta-position of the aniline ring, such as isopropyl (1f) and tert-butyl (1g), enhance the antiproliferative activity against both HeLa (cervical cancer) and BGC-823 (gastric carcinoma) cell lines. This indicates that steric bulk in this region may be advantageous for binding to the target kinase.
EGFR Signaling Pathway
The following diagram illustrates a simplified EGFR signaling pathway, which is a common target for anticancer drugs derived from substituted difluoroanilines.
Caption: Simplified EGFR signaling pathway and the inhibitory action of difluoroaniline-based drugs.
Agrochemicals: Protecting Crops with Enhanced Efficacy
In the agrochemical sector, the incorporation of difluoroaniline moieties has led to the development of potent herbicides, fungicides, and insecticides. The fluorine atoms can enhance the metabolic stability of the compounds in plants and soil, increase their binding affinity to target enzymes, and improve their overall efficacy.
Comparative Fungicidal Activity of Pyrazole Derivatives
While direct comparative data for a series of difluoroaniline-substituted fungicides is limited, studies on related fluorinated pyrazole derivatives demonstrate the impact of fluorine substitution on antifungal activity.
Table 2: In Vitro Fungicidal Activity (EC50 in µM) of Pyrazole Analogues against Various Plant Pathogenic Fungi
| Compound ID | R1 Substituent | R2 Substituent | F. graminearum | C. micotianae |
| 1t | Cyclopropyl | 4-OCF3-Ph | >100 | >100 |
| 1v | Ethyl | 4-OCF3-Ph | 0.0530 | >100 |
| Pyraclostrobin | - | - | 0.0612 | 2.34 |
Data synthesized from a study on pyrazole analogues containing an aryl trifluoromethoxy group, highlighting the impact of substituents on fungicidal activity.[1][2][3]
The data indicates that even subtle changes in the alkyl substituent (R1) from cyclopropyl (1t) to ethyl (1v) can dramatically increase the fungicidal activity against Fusarium graminearum, achieving potency comparable to the commercial fungicide pyraclostrobin.[1][2][3]
General Workflow for Synthesis and Bioassay of Agrochemicals
The development of new agrochemicals involves a systematic process of synthesis followed by biological evaluation.
References
Safety Operating Guide
Prudent Disposal of 2,4-Difluoro-5-methoxyaniline: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 2,4-Difluoro-5-methoxyaniline based on safety data sheets for structurally similar compounds. It is essential to consult the specific Safety Data Sheet (SDS) for this compound and adhere to all local, state, and federal regulations.
The proper handling and disposal of chemical waste are paramount to ensuring a safe laboratory environment and minimizing environmental impact. For researchers, scientists, and drug development professionals, a clear and actionable disposal plan for specialized chemical reagents like this compound is a critical component of laboratory safety protocols. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all relevant personnel are familiar with the potential hazards of this compound and have access to the appropriate Personal Protective Equipment (PPE). Based on information for analogous compounds, this substance should be handled with care, assuming it may be toxic if swallowed, in contact with skin, or if inhaled.
Personal Protective Equipment (PPE) Summary
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact and absorption. |
| Skin and Body | Lab coat, long pants, and closed-toe shoes. | Minimizes exposed skin. |
| Respiratory | Use in a well-ventilated area or with a fume hood. | Avoids inhalation of dust or vapors. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound from the laboratory setting.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect any solid this compound waste, including contaminated items like weigh boats and filter paper, in a designated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste: If this compound is in a solution, it should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, bench paper, and pipette tips, should be considered contaminated and disposed of as hazardous waste.
Step 2: Spill and Leak Cleanup
In the event of a spill, the following procedure should be followed:
-
Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.
-
Absorb: For liquid spills, use an inert absorbent material like vermiculite or sand. For solid spills, carefully sweep up the material to avoid creating dust.
-
Collect: Place the absorbed or swept-up material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
Step 3: Container Management and Labeling
-
All waste containers must be in good condition and compatible with the chemical.
-
Label all containers with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation.
-
Keep containers sealed at all times, except when adding waste.
Step 4: Storage of Waste
-
Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow your institution's guidelines for the maximum accumulation time for hazardous waste.
Step 5: Final Disposal
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][2]
-
Never dispose of this compound down the drain or in the regular trash.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2,4-Difluoro-5-methoxyaniline
Disclaimer: An official Safety Data Sheet (SDS) for 2,4-Difluoro-5-methoxyaniline was not located. The following guidance is based on the safety profiles of structurally similar compounds, including various difluoroaniline and methoxyaniline isomers.[1][2][3][4] Given the known hazards of these related substances, this compound should be handled with extreme caution as a potentially hazardous chemical.
This guide provides essential procedural information for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and disposal of this compound.
Hazard Assessment
Based on analogous compounds, this compound is anticipated to be hazardous.[4][5] The primary hazards include:
-
Acute Toxicity: Potentially harmful or fatal if swallowed, inhaled, or in contact with skin.[6]
-
Skin and Eye Irritation: May cause serious skin and eye irritation.[4]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[5]
-
Carcinogenicity: May be a suspected carcinogen.[7]
-
Environmental Hazard: Likely toxic to aquatic life.[6]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure.[8][9] All handling of this compound must be performed within a certified chemical fume hood.[3]
| Protection Type | Recommended Equipment | Purpose | Standards & Practices |
| Eye & Face | Chemical splash goggles and a full-face shield.[10] | To protect eyes and face from splashes, vapors, and dust. | Goggles must meet EU EN166 or US ANSI Z87.1 standards. A face shield is required when there is a significant risk of splashing.[2][10][11] |
| Skin & Body | Chemical-resistant gloves (e.g., nitrile, neoprene). A fully buttoned laboratory coat or a chemical-resistant suit.[1][12] | To prevent any skin contact with the chemical. | Gloves must be inspected before use and disposed of properly after handling.[6][11] Contaminated clothing must be removed immediately and decontaminated before reuse.[1][13] |
| Respiratory | NIOSH (US) or CEN (EU) approved air-purifying respirator with appropriate cartridges.[11] | To prevent inhalation of hazardous dust, mists, or vapors, especially if not handled within a fume hood.[2][9] | Respirator use must be part of a comprehensive respiratory protection program. Work must be conducted in a well-ventilated area, preferably a chemical fume hood.[1][11] |
| Footwear | Closed-toe, chemical-resistant shoes.[9][12] | To protect feet from spills. | Standard laboratory practice requires closed-toe and closed-heel shoes at all times.[9] |
Operational and Disposal Plan
Adherence to a strict operational protocol is critical for safety.
A. Handling and Storage Protocol
-
Preparation: Before handling, ensure all required PPE is available and in good condition. Verify that safety equipment, such as an eyewash station and safety shower, is accessible and operational.[3]
-
Engineering Controls: All weighing and handling operations involving the solid compound or its solutions must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[2][3]
-
Safe Handling:
-
Storage:
B. Spill Management Protocol
In the event of a spill, follow these steps immediately:
-
Evacuate: Clear the area of all personnel and move upwind of the spill.[1][13]
-
Alert: Notify the appropriate emergency services and laboratory safety personnel.[1][13]
-
Ventilate: Ensure the area is well-ventilated, but avoid actions that could cause dust to become airborne.
-
Contain: Wearing full PPE, contain the spill using an inert absorbent material like sand, vermiculite, or earth.[1][13] Do not use combustible materials.
-
Clean-Up: Carefully collect the absorbed material and spilled substance into a suitable, labeled container for hazardous waste disposal.[11][13]
-
Decontaminate: Wash the spill area thoroughly. Decontaminate all protective clothing and equipment before storage or reuse.[1][13]
-
Prevent Runoff: Do not allow the chemical or cleaning water to enter drains or waterways.[1][13]
C. Waste Disposal Plan
-
Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and adhere to all local, regional, and national regulations.[3]
-
Collection: Collect all waste, including contaminated PPE and absorbent materials, in clearly labeled, sealed containers designated for hazardous chemical waste.[1][9]
-
Disposal: Dispose of the contents and container at an authorized hazardous or special waste collection point in accordance with all applicable regulations.[1][13] Do not dispose of it in sewers or waterways.[13]
Chemical Spill Response Workflow
The following diagram outlines the procedural flow for managing a chemical spill.
Caption: Workflow for handling a chemical spill event.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. beta.lakeland.edu [beta.lakeland.edu]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

